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Core Science & Biosynthesis

Foundational

Technical Whitepaper: 1-(5-Chloro-2-pyridinyl)-piperazine 2HCl in Advanced Drug Discovery

As a privileged scaffold in modern medicinal chemistry, 1-(5-Chloro-2-pyridinyl)-piperazine (often referenced by its free-base CAS ) serves as a critical building block for synthesizing complex neuropharmacological agent...

Author: BenchChem Technical Support Team. Date: March 2026

As a privileged scaffold in modern medicinal chemistry, 1-(5-Chloro-2-pyridinyl)-piperazine (often referenced by its free-base CAS ) serves as a critical building block for synthesizing complex neuropharmacological agents, agricultural chemicals, and target-specific ligands. While the free base is widely cataloged, the dihydrochloride salt (2HCl) is the preferred operational form in rigorous drug development pipelines.

This guide provides an in-depth mechanistic analysis, validated synthetic protocols, and pharmacological context for utilizing this compound, structured specifically for senior researchers and process chemists.

Structural Logic and Physicochemical Profile

The architectural value of 1-(5-Chloro-2-pyridinyl)-piperazine lies in its dual functionality. The piperazine ring provides a highly tunable secondary amine for subsequent functionalization (e.g., amidation, alkylation, or click-chemistry triazole formation) . Concurrently, the 5-chloro-2-pyridinyl moiety imparts essential lipophilicity and metabolic stability. The electron-withdrawing nature of the chlorine atom modulates the basicity ( pKa​ ) of the piperazine nitrogen, which is a critical parameter for optimizing blood-brain barrier (BBB) penetration in central nervous system (CNS) therapeutics.

Why the Dihydrochloride (2HCl) Salt?

The free base (CAS 87394-65-8) is typically a pale yellow oil or a low-melting solid that is highly susceptible to atmospheric oxidation and degradation over time. By converting it to the 2HCl salt, chemists achieve a highly crystalline, thermodynamically stable powder. This ensures precise stoichiometric control during molar dosing and significantly enhances aqueous solubility for in vitro assays.

Quantitative Data Summary
PropertyFree Base SpecificationDihydrochloride (2HCl) Specification
CAS Registry Number 87394-65-8N/A (Salt-specific derivative)
Molecular Formula C9​H12​ClN3​ C9​H14​Cl3​N3​
Molecular Weight 197.66 g/mol 270.58 g/mol
Physical State Pale yellow oil / low-melting solidOff-white to white crystalline powder
Solubility Dichloromethane, Ethyl AcetateWater ( H2​O ), DMSO, Methanol
Storage Conditions Inert atmosphere, 2-8°C, darkRoom temperature, desiccated

Mechanistic Synthesis & Validation Workflow

The synthesis of 1-(5-Chloro-2-pyridinyl)-piperazine relies on a highly regioselective Nucleophilic Aromatic Substitution (SNAr). The starting material, 2,5-dichloropyridine, possesses two chlorine atoms, but their reactivity profiles are vastly different. The chlorine at the 2-position is strongly activated by the adjacent electron-withdrawing pyridine nitrogen, making it highly susceptible to nucleophilic attack. The chlorine at the 5-position remains inert under these conditions.

To prevent the formation of bis-arylated piperazine dimers—a common yield-killing side reaction when using unprotected piperazine—we employ 1-Boc-piperazine . This strictly enforces a 1:1 stoichiometric coupling .

Synthesis_Workflow SM1 2,5-Dichloropyridine Step1 SNAr Reaction K2CO3, DMF, 120°C SM1->Step1 SM2 1-Boc-Piperazine SM2->Step1 Int1 Boc-Protected Intermediate Step1->Int1 Step2 Deprotection & Salting 4M HCl in Dioxane Int1->Step2 Product 1-(5-Chloro-2-pyridinyl) -piperazine 2HCl Step2->Product

Fig 1. Synthesis of 1-(5-Chloro-2-pyridinyl)-piperazine 2HCl via SNAr and acidic deprotection.

Experimental Protocol: Self-Validating Two-Step Synthesis

Step 1: SNAr Coupling (Boc-Protection Route)

  • Charge Reactor: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,5-dichloropyridine (1.0 eq) and 1-Boc-piperazine (1.1 eq).

  • Solvent & Base: Suspend the mixture in anhydrous Dimethylformamide (DMF) (10 mL/g of substrate) and add anhydrous Potassium Carbonate ( K2​CO3​ ) (2.0 eq). Causality: K2​CO3​ acts as an acid scavenger to neutralize the HCl generated during the substitution, driving the reaction forward.

  • Heating: Heat the mixture to 120°C under a nitrogen atmosphere for 12 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the 2,5-dichloropyridine spot validates reaction completion.

  • Workup: Cool to room temperature, quench with ice water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the Boc-protected intermediate.

Step 2: Deprotection and 2HCl Salt Formation

  • Solubilization: Dissolve the crude Boc-intermediate in a minimal volume of Dichloromethane (DCM).

  • Acidic Cleavage: Slowly add an excess of 4M HCl in Dioxane (5.0 eq) at 0°C. Causality: The strong anhydrous acid cleaves the tert-butoxycarbonyl (Boc) group, releasing isobutylene gas and carbon dioxide. Because anhydrous HCl is used, the free amine immediately protonates to form the insoluble dihydrochloride salt.

  • Precipitation: Stir at room temperature for 2 hours. A white precipitate will form as the deprotection proceeds.

  • Isolation: Filter the solid under vacuum, wash extensively with cold diethyl ether to remove organic impurities, and dry under high vacuum to afford 1-(5-Chloro-2-pyridinyl)-piperazine 2HCl as a high-purity crystalline solid (>98% via HPLC).

Pharmacological Significance & Downstream Applications

In neuropharmacology, the arylpiperazine pharmacophore is renowned for its affinity toward G-protein coupled receptors (GPCRs), specifically Dopamine (D2, D3, D4) and Serotonin (5-HT1A, 5-HT2A) receptors .

When 1-(5-Chloro-2-pyridinyl)-piperazine is utilized as a core scaffold, researchers often append various linkers (such as amides or bioisosteric 1,2,3-triazoles) to the secondary amine. These modifications yield potent Dopamine D4 receptor (D4R) ligands. The 5-chloro-pyridine ring sits within the extended binding pocket (EBP) of the receptor, forming critical hydrophobic and π−π stacking interactions with residues like Val87 and Phe91. Activation of the D4R leads to the coupling of Gi/o​ proteins, which subsequently inhibits adenylyl cyclase, reducing intracellular cAMP levels and modulating cognitive and memory formation pathways.

Pharmacological_Pathway Ligand Arylpiperazine Derivative (D4R Agonist) Receptor Dopamine D4 Receptor (GPCR Activation) Ligand->Receptor Gi Gi/o Protein Coupling Receptor->Gi Effector Adenylyl Cyclase Inhibition Gi->Effector Outcome Decreased cAMP Modulated Cognition Effector->Outcome

Fig 2. GPCR signaling pathway modulated by arylpiperazine-derived Dopamine D4 receptor ligands.

Quality Control and Analytical Characterization

To ensure the integrity of the 2HCl salt before deployment in biological assays or further synthesis, the following analytical parameters must be met:

  • HPLC Purity: >98% (Column: C18, Mobile Phase: Water/Acetonitrile with 0.1% TFA gradient). The 2HCl salt will elute as the protonated free base.

  • 1H NMR (400 MHz, DMSO-d6): The pyridine protons will appear distinctly downfield due to the electron-withdrawing chlorine and the protonated state of the adjacent piperazine. The piperazine protons will present as broad multiplets between 3.0–3.5 ppm, integrating for 8 protons. The presence of a broad exchangeable signal >9.0 ppm confirms the hydrochloride salt.

  • Mass Spectrometry (ESI-MS): Calculated for [M+H]+ C9​H13​ClN3+​ : 198.08; Found: 198.1. (Note: MS detects the free base ion).

References

  • Bioisosteric Replacement of Amides with 1,2,3-Triazoles Improves Dopamine D4 Receptor Ligand Pharmacokinetics ResearchGate / Journal of Medicinal Chemistry[Link]

  • PubChem Compound Summary for CID 3805301, 1-(5-Chloropyridin-2-yl)piperazine National Center for Biotechnology Information (NCBI)[Link]

Exploratory

An In-Depth Technical Guide to the Pharmacological Properties of 1-(5-Chloropyridin-2-yl)piperazine

Abstract This technical guide provides a comprehensive overview of the anticipated pharmacological properties of 1-(5-Chloropyridin-2-yl)piperazine, a heterocyclic compound featuring a piperazine ring linked to a 5-chlor...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the anticipated pharmacological properties of 1-(5-Chloropyridin-2-yl)piperazine, a heterocyclic compound featuring a piperazine ring linked to a 5-chloropyridine moiety. While direct and extensive pharmacological data for this specific molecule are not widely available in peer-reviewed literature, its structural components are well-characterized pharmacophores present in a multitude of centrally active agents. This document synthesizes the known structure-activity relationships (SAR) of analogous arylpiperazine and pyridinylpiperazine derivatives to project a likely pharmacological profile for 1-(5-Chloropyridin-2-yl)piperazine. Furthermore, this guide outlines detailed, field-proven experimental protocols for the comprehensive in vitro and in vivo characterization of this compound, intended to serve as a foundational resource for researchers in neuropharmacology and medicinal chemistry.

Introduction: The Arylpiperazine Scaffold in Modern Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, renowned for its versatile biological activities and favorable physicochemical properties that can enhance solubility and bioavailability.[1] When coupled with an aromatic or heteroaromatic ring system, the resulting arylpiperazine moiety becomes a cornerstone for a vast array of therapeutics, particularly those targeting the central nervous system (CNS).[2][3][4] The nitrogen atoms of the piperazine ring offer opportunities for structural modifications that can fine-tune receptor affinity, selectivity, and pharmacokinetic parameters.[1]

1-(5-Chloropyridin-2-yl)piperazine belongs to the pyridinylpiperazine subclass of arylpiperazines. This class has yielded compounds with significant activity at various G-protein coupled receptors (GPCRs), including dopamine, serotonin, and adrenergic receptors.[3][5][6] Notable examples of marketed drugs containing the arylpiperazine motif include the anxiolytic buspirone and the atypical antipsychotic aripiprazole.[7][8][9][10] The metabolism of these drugs often yields arylpiperazine metabolites that retain significant pharmacological activity.[7][8][10][11][12] For instance, buspirone is metabolized to 1-(2-pyrimidinyl)-piperazine (1-PP), a potent α2-adrenergic receptor antagonist, while aripiprazole is metabolized to 1-(2,3-dichlorophenyl)piperazine (DCPP), which exhibits partial agonism at dopamine D2 and D3 receptors.[7][9][11][13]

Given this precedent, 1-(5-Chloropyridin-2-yl)piperazine is a molecule of significant interest, serving both as a key intermediate in the synthesis of more complex pharmaceutical agents and as a potential pharmacologically active entity in its own right.[12][14] This guide will explore its predicted pharmacological properties based on established SAR and provide a detailed roadmap for its experimental validation.

Predicted Pharmacological Profile: A Synthesis of Structure-Activity Relationships

The pharmacological activity of an arylpiperazine is largely dictated by the nature of the aromatic ring and any substituents it bears. In the case of 1-(5-Chloropyridin-2-yl)piperazine, the 2-pyridinyl moiety and the chloro-substituent are key determinants of its potential receptor interactions.

Anticipated Receptor Affinities

Based on the extensive literature on pyridinylpiperazines and related arylpiperazines, 1-(5-Chloropyridin-2-yl)piperazine is predicted to exhibit affinity for the following receptor families:

  • Adrenergic Receptors: A significant body of evidence points to pyridinylpiperazines as potent α2-adrenoceptor antagonists.[1][5][15] The substitution pattern on the pyridine ring can modulate this activity. For example, 1-(3-Fluoro-2-pyridinyl)piperazine has been shown to be a potent and selective α2-adrenoceptor antagonist, with higher affinity for the α2 site than the α1 site.[5] It is therefore highly probable that 1-(5-Chloropyridin-2-yl)piperazine will also display antagonist activity at α2-adrenergic receptors. Affinity for α1-adrenergic receptors is also possible, as seen with many arylpiperazine derivatives.[6]

  • Serotonin Receptors: The arylpiperazine scaffold is a well-established pharmacophore for various serotonin (5-HT) receptor subtypes.[2][16] Specifically, many arylpiperazines exhibit high affinity for 5-HT1A and 5-HT2A receptors.[3][6] The metabolite of buspirone, 1-PP, while being a potent α2-adrenergic antagonist, also retains some affinity for 5-HT1A receptors.[9] It is plausible that 1-(5-Chloropyridin-2-yl)piperazine will interact with one or more serotonin receptor subtypes, potentially acting as an agonist, partial agonist, or antagonist.

  • Dopamine Receptors: Arylpiperazines are also known to interact with dopamine receptors, particularly the D2-like family (D2, D3, and D4).[3][17][18] The dichlorophenylpiperazine metabolite of aripiprazole, for instance, is a partial agonist at D2 and D3 receptors.[13] The specific substitution pattern on the aromatic ring is crucial for determining affinity and selectivity within the dopamine receptor family.[17] Therefore, it is anticipated that 1-(5-Chloropyridin-2-yl)piperazine will have some affinity for dopamine receptors, although its selectivity profile remains to be determined.

The following table summarizes the predicted receptor binding profile for 1-(5-Chloropyridin-2-yl)piperazine based on the activities of structurally related compounds.

Receptor FamilyPredicted ActivityRationale based on Analogous Compounds
Adrenergic α2 Antagonist Pyridinylpiperazines are a known class of selective α2-adrenoceptor antagonists.[1][5]
α1 AntagonistMany arylpiperazines exhibit affinity for α1-adrenergic receptors.[6]
Serotonin 5-HT1A, 5-HT2A LigandThe arylpiperazine moiety is a common feature in ligands for these receptors.[3][6]
Dopamine D2-like LigandArylpiperazines frequently interact with D2, D3, and D4 receptors.[3][17]

Experimental Characterization: A Roadmap for Pharmacological Profiling

To empirically determine the pharmacological properties of 1-(5-Chloropyridin-2-yl)piperazine, a systematic approach involving in vitro and in vivo studies is necessary. The following sections detail the standard experimental workflows for this purpose.

In Vitro Pharmacological Profiling

The foundational step in characterizing a novel compound is to determine its binding affinity (Ki) for a panel of relevant receptors. The radioligand binding assay remains the gold standard for this purpose due to its robustness and sensitivity.[14][19][20][21][22]

Objective: To determine the binding affinity (Ki) of 1-(5-Chloropyridin-2-yl)piperazine for a panel of CNS receptors, including but not limited to, adrenergic (α1, α2), serotonin (5-HT1A, 5-HT2A, etc.), and dopamine (D1, D2, D3, D4) receptor subtypes.

Methodology: Competitive Radioligand Binding Assay

  • Receptor Preparation: Utilize commercially available membrane preparations from cell lines stably expressing the human recombinant receptor of interest (e.g., CHO or HEK293 cells).

  • Radioligand Selection: Choose a high-affinity, subtype-selective radioligand for each receptor target (e.g., [3H]Prazosin for α1, [3H]Clonidine for α2, [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A, [3H]Spiperone for D2).

  • Assay Incubation: In a 96-well plate, incubate the receptor membranes with a fixed concentration of the radioligand and a range of concentrations of the unlabeled test compound (1-(5-Chloropyridin-2-yl)piperazine).

  • Separation of Bound and Free Ligand: After reaching equilibrium, separate the receptor-bound radioligand from the unbound radioligand via rapid filtration through glass fiber filters using a cell harvester.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Diagram: Workflow for a Radioligand Competition Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_quantification Quantification & Analysis Receptor Receptor Membranes Incubation Incubate at Defined Temperature and Time Receptor->Incubation Radioligand Radioligand Radioligand->Incubation Test_Compound Test Compound (Serial Dilutions) Test_Compound->Incubation Filtration Rapid Filtration (Cell Harvester) Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis

Caption: Workflow of a typical radioligand competition binding assay.

Determining binding affinity is only the first step. It is crucial to ascertain whether the compound acts as an agonist, antagonist, or inverse agonist at its target receptors. A variety of cell-based functional assays can be employed for this purpose.[23][24][25][26][27]

Objective: To determine the functional activity (e.g., agonism, antagonism) of 1-(5-Chloropyridin-2-yl)piperazine at receptors for which significant binding affinity is observed.

Methodology: Second Messenger Assays

  • For Gs- and Gi-coupled receptors (e.g., some 5-HT, dopamine, and adrenergic receptors):

    • Assay Principle: Measure the modulation of intracellular cyclic AMP (cAMP) levels. Agonists of Gs-coupled receptors will increase cAMP, while agonists of Gi-coupled receptors will decrease forskolin-stimulated cAMP levels.

    • Procedure: Use a cell line expressing the receptor of interest. Treat the cells with various concentrations of the test compound. For Gi-coupled receptors, co-stimulate with forskolin. Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

    • Data Analysis: Plot the cAMP response against the logarithm of the test compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

  • For Gq-coupled receptors (e.g., some 5-HT and adrenergic receptors):

    • Assay Principle: Measure the increase in intracellular calcium (Ca2+) mobilization.

    • Procedure: Load cells expressing the receptor of interest with a calcium-sensitive fluorescent dye (e.g., Fura-2 or Fluo-4). Measure the change in fluorescence upon addition of the test compound using a fluorescence plate reader.

    • Data Analysis: Plot the fluorescence change against the logarithm of the test compound concentration to determine the EC50.

Diagram: Generalized GPCR Signaling Pathways for Functional Assays

G cluster_membrane Cell Membrane cluster_intracellular Intracellular GPCR GPCR G_protein G Protein (Gs/Gi/Gq) GPCR->G_protein Activates Effector Effector (Adenylyl Cyclase / Phospholipase C) G_protein->Effector Modulates Second_Messenger Second Messenger (cAMP / IP3 & Ca2+) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates Ligand Ligand (Agonist) Ligand->GPCR Binds

Caption: Simplified GPCR signaling cascades amenable to functional assays.

In Vivo Pharmacological Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is critical for its development as a therapeutic agent. In vivo pharmacokinetic (PK) studies in rodents are a standard preclinical step.[28][29][30][31][32]

Objective: To determine the key pharmacokinetic parameters of 1-(5-Chloropyridin-2-yl)piperazine in rats, including clearance, volume of distribution, half-life, and oral bioavailability.

Methodology: Rodent Pharmacokinetic Study

  • Animal Model: Use male Sprague-Dawley rats.

  • Study Design:

    • Group 1 (Intravenous, IV): Administer the compound as a single bolus injection via the tail vein (n=3-6 rats).

    • Group 2 (Oral, PO): Administer the compound by oral gavage (n=3-6 rats).

  • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) from the tail vein or via a cannula.

  • Sample Processing: Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the parent compound (and any major metabolites, if known) in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis:

    • Plot the plasma concentration versus time for both IV and PO administration.

    • Use non-compartmental analysis to calculate key PK parameters:

      • Clearance (CL): Rate of drug elimination from the body.

      • Volume of Distribution (Vd): Apparent volume into which the drug distributes.

      • Half-life (t1/2): Time required for the plasma concentration to decrease by half.

      • Area Under the Curve (AUC): Total drug exposure over time.

      • Oral Bioavailability (%F): The fraction of the orally administered dose that reaches systemic circulation (%F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100).

Pharmacokinetic ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentration
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution
%F Oral Bioavailability

Based on the in vitro pharmacological profile, preliminary in vivo studies can be designed to assess the potential therapeutic effects of 1-(5-Chloropyridin-2-yl)piperazine. For example, if the compound is found to be a potent α2-adrenergic antagonist, its effects could be evaluated in models of depression or cognitive function.

Safety and Toxicology

A preliminary assessment of the safety profile of 1-(5-Chloropyridin-2-yl)piperazine is essential. This would typically involve in vitro cytotoxicity assays in relevant cell lines and acute in vivo toxicity studies in rodents to determine the maximum tolerated dose (MTD).

Conclusion

1-(5-Chloropyridin-2-yl)piperazine is a structurally intriguing molecule that, based on the well-established pharmacology of the pyridinylpiperazine class, is predicted to be a multi-target ligand with potential activity at adrenergic, serotonergic, and dopaminergic receptors. While direct experimental data remains to be published, this guide provides a robust framework for its comprehensive pharmacological characterization. The detailed in vitro and in vivo protocols outlined herein offer a clear path for researchers to elucidate the precise mechanism of action, pharmacokinetic profile, and potential therapeutic utility of this compound, thereby contributing to the broader understanding of arylpiperazine pharmacology and the development of novel CNS-active agents.

References

  • Saari, W. S., Halczenko, W., King, S. W., Huff, J. R., & Lotti, V. J. (1983). Pyridinylpiperazines, a new class of selective .alpha.2-adrenoceptor antagonists. Journal of Medicinal Chemistry, 26(12), 1696–1701. [Link]

  • Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta pharmacologica Sinica, 33(3), 372–382. [Link]

  • Gifford, A. N. (n.d.). Radioligand Binding Assay. Gifford Bioscience. [Link]

  • Creative Biolabs. (n.d.). In Vitro Cell based GPCR Functional Characterization Services. [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. [Link]

  • Hulme, E. C. (2015). Radioligand binding methods: practical guide and tips. eLS. [Link]

  • Dixon, A. S., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Sensors, 8(3), 1269–1277. [Link]

  • Dal-Bo, A., et al. (2010). In vivo rat PK profiling in drug discovery: new challenges. Pharmacological Research, 61(4), 295-304. [Link]

  • Stoddart, L. A., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5431. [Link]

  • New Drug Approvals. (2021, March 7). Buspirone. [Link]

  • Gammans, R. E., Mayol, R. F., & LaBudde, J. A. (1986). Clinical pharmacokinetics and pharmacodynamics of buspirone, an anxiolytic drug. Clinical pharmacokinetics, 11(2), 83-99. [Link]

  • Oncodesign Services. (n.d.). Radioligand Binding Assays: A Lost Art in Drug Discovery? [Link]

  • Caccia, S., Conti, I., Viganò, G., & Garattini, S. (1986). 1-(2-Pyrimidinyl)-piperazine as active metabolite of buspirone in man and rat. Pharmacology, 33(1), 46–51. [Link]

  • Reddy, A. K., et al. (2013). Snapshot PK: a rapid rodent in vivo preclinical screening approach. Journal of pharmacological and toxicological methods, 68(1), 115-121. [Link]

  • Saari, W. S., et al. (1983). Pyridinylpiperazines, a new class of selective .alpha.2-adrenoceptor antagonists. Journal of Medicinal Chemistry. [Link]

  • Caccia, S., et al. (1983). Disposition and metabolism of buspirone and its metabolite 1-(2-pyrimidinyl)-piperazine in the rat. Journal of pharmacy and pharmacology, 35(5), 323-325. [Link]

  • ACS Publications. (n.d.). Pyridinylpiperazines, a new class of selective .alpha.2-adrenoceptor antagonists. Journal of Medicinal Chemistry. [Link]

  • Wang, X., et al. (2015). Murine Pharmacokinetic Studies. Bio-protocol, 5(15), e1551. [Link]

  • Colović, M. B., et al. (2006). Aripiprazole metabolism includes N-dealkylation to 1-(2,3-dichlorophenyl)-piperazine which was present as a minor metabolite in serum of eight schizophrenic outpatients taking 5-15 mg/day. Pharmacologyonline, 2, 252-260. [Link]

  • Davenport, A. P., & Russell, F. D. (2000). Radioligand binding assays and their analysis. Methods in molecular biology (Clifton, N.J.), 132, 275–297. [Link]

  • Protocols.io. (2025, August 3). In-Vivo Mouse and Rat PK Bioanalysis. [Link]

  • ClinPGx. (n.d.). Aripiprazole Pathway, Pharmacokinetics. [Link]

  • Wikipedia. (n.d.). 2,3-Dichlorophenylpiperazine. [Link]

  • de Oliveira, R., et al. (2019). Structure–activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. Journal of Psychopharmacology, 33(1), 107-118. [Link]

  • S, S., & P, S. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Research Journal of Pharmacy and Technology, 12(11), 5625-5630. [Link]

  • ClinPGx. (n.d.). aripiprazole. [Link]

  • Kim, J., et al. (2020). Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. International journal of molecular sciences, 21(23), 9099. [Link]

  • Galitzky, J., et al. (1990). Lipolytic Action of a New alpha-2 Adrenergic Antagonist of the Piperazinopyrimidine Family: RP 55462. Journal of lipid research, 31(1), 111-116. [Link]

  • Betti, L., et al. (2006). Synthesis of New Piperazine-Pyridazinone Derivatives and Their Binding Affinity Toward alpha1-, alpha2-adrenergic and 5-HT1A Serotoninergic Receptors. Bioorganic & medicinal chemistry, 14(8), 2828-2836. [Link]

  • Newman-Tancredi, A., et al. (1998). Actions of alpha2 adrenoceptor ligands at alpha2A and 5-HT1A receptors: the antagonist, atipamezole, and the agonist, dexmedetomidine, are highly selective for alpha2A adrenoceptors. Naunyn-Schmiedeberg's archives of pharmacology, 358(2), 197-206. [Link]

  • Chilmonczyk, Z., et al. (1996). Structure-activity relationship in a series of new 1-(2-pyrimidinyl)piperazine derivatives with hypnotic activity. Polish journal of pharmacology, 48(4), 431-440. [Link]

  • Sarges, R., et al. (1981). Piperazinylpyrazines with central serotoninmimetic activity. Journal of medicinal chemistry, 24(7), 847-852. [Link]

  • Dessole, G., et al. (2015). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. Molecules (Basel, Switzerland), 20(7), 12053–12076. [Link]

  • Vislobokov, A. I., et al. (1996). [The serotonin- and dopaminergic mechanisms in the action of 1-pyrimidinyl piperazine derivatives]. Eksperimental'naia i klinicheskaia farmakologiia, 59(1), 8-10. [Link]

  • Łażewska, D., et al. (2018). Structural modifications and in vitro pharmacological evaluation of 4-pyridyl-piperazine derivatives as an active and selective histamine H3 receptor ligands. RSC advances, 8(52), 29599-29615. [Link]

Sources

Foundational

The Phenyl-to-Pyridinyl Switch: A Bioisosteric Strategy for Modern Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Power of Bioisosteric Replacement In the intricate process of drug discovery, the journey from a promising lead compound...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Bioisosteric Replacement

In the intricate process of drug discovery, the journey from a promising lead compound to a clinically effective drug is often fraught with challenges related to potency, selectivity, pharmacokinetics, and safety. Bioisosterism, the strategic replacement of a functional group within a molecule with another group of similar size, shape, and electronic properties, is a cornerstone of medicinal chemistry used to overcome these hurdles.[1][2][3] This guide focuses on a particularly impactful non-classical bioisosteric substitution: the replacement of a phenyl ring with a pyridinyl ring, specifically within the context of the widely used piperazine scaffold.

The phenylpiperazine moiety is a privileged structure found in numerous clinically successful drugs, particularly those targeting the central nervous system (CNS).[4][5] However, the lipophilic nature of the phenyl ring can lead to metabolic instability, off-target effects, and poor aqueous solubility. The introduction of a nitrogen atom into the aromatic ring to form a pyridinylpiperazine offers a nuanced approach to modulate a compound's properties.[6][7] This "phenyl-pyridyl switch" can profoundly impact a drug's profile, influencing everything from receptor binding to metabolic fate.[6]

This technical guide provides an in-depth comparison of pyridinylpiperazine and phenylpiperazine bioisosteres, offering insights into the causal relationships between their structural differences and their resulting pharmacological and pharmacokinetic properties. We will explore the synthetic considerations, comparative physicochemical properties, and real-world implications of this bioisosteric strategy through case studies, and provide detailed experimental protocols for key assays.

Diagram: The Phenyl-to-Pyridinyl Bioisosteric Switch

G cluster_0 Phenylpiperazine Core cluster_1 Pyridinylpiperazine Core a b a->b Bioisosteric Replacement

Caption: The bioisosteric replacement of a phenyl ring with a pyridinyl ring.

Comparative Physicochemical Properties: The Influence of the Ring Nitrogen

The introduction of a nitrogen atom into the six-membered aromatic ring dramatically alters the electronic and physical properties of the molecule. This, in turn, influences its behavior in a biological system.

PropertyPhenylpiperazinePyridinylpiperazineRationale and Implications
Basicity (pKa) The piperazine N1 nitrogen is weakly basic due to the electron-withdrawing effect of the phenyl ring. The N4 nitrogen has a typical secondary amine pKa.[4]The electron-deficient nature of the pyridine ring further reduces the basicity of the N1 nitrogen. The pKa of the pyridine nitrogen itself will depend on its position (2-, 3-, or 4-).Changes in basicity affect the ionization state at physiological pH, which can impact solubility, cell permeability, and receptor interactions.[8]
Lipophilicity (logP) Generally higher due to the nonpolar phenyl ring.Generally lower due to the increased polarity imparted by the pyridine nitrogen.[9]Reduced lipophilicity can improve aqueous solubility and may decrease non-specific binding and certain types of metabolic breakdown.[9][10]
Solubility Lower aqueous solubility, particularly for the free base.Higher aqueous solubility, especially if the pyridine nitrogen can be protonated to form a salt.[9][11]Improved solubility is often a key objective in drug development, facilitating formulation and administration.
Hydrogen Bonding Can act as a hydrogen bond acceptor via the piperazine nitrogens.The pyridine nitrogen introduces an additional strong hydrogen bond acceptor site.[6]This can lead to new or enhanced interactions with the biological target, potentially increasing potency and selectivity.[6]

Synthetic Considerations

Both phenylpiperazine and pyridinylpiperazine scaffolds are readily accessible through established synthetic methodologies. The most common approaches involve the N-arylation of piperazine.

Common Synthetic Routes:

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a highly efficient and versatile method for forming the C-N bond between an aryl (or heteroaryl) halide and piperazine.[5][12][13] It is often the method of choice due to its high yields and broad substrate scope.

  • Nucleophilic Aromatic Substitution (SNAr): For electron-deficient aryl or heteroaryl halides (such as 2-chloropyridines), direct reaction with piperazine can be an effective and economical synthetic route.[14]

The choice of synthetic route will depend on the specific starting materials, desired scale, and the presence of other functional groups in the molecule.

Pharmacodynamics: Tuning Receptor Interactions

The phenyl-to-pyridinyl switch can have a significant impact on a compound's interaction with its biological target. The position of the nitrogen in the pyridine ring (2-, 3-, or 4-pyridinyl) is a critical determinant of the resulting pharmacological activity.

  • Hydrogen Bonding: The lone pair of electrons on the pyridine nitrogen can act as a hydrogen bond acceptor, forming a crucial interaction with the target protein that is not possible with the phenyl analogue. This can lead to a substantial increase in binding affinity and potency.[6]

  • Dipole Moment and Electrostatics: The pyridine ring has a different dipole moment and electrostatic potential surface compared to a phenyl ring. This can alter long-range electrostatic interactions with the receptor binding pocket.

  • Steric Effects: While the steric profiles are very similar, the subtle difference can sometimes influence the optimal binding conformation.

Pharmacokinetics and Metabolism (ADME): A Key Driver for the Bioisosteric Switch

One of the most common reasons for employing the phenyl-to-pyridinyl bioisosteric replacement is to improve a compound's pharmacokinetic profile, particularly its metabolic stability.[7][10]

  • Metabolic Stability: Phenyl rings are often susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, leading to the formation of hydroxylated metabolites and rapid clearance from the body.[10][15] The electron-deficient nature of the pyridine ring generally makes it more resistant to this type of metabolism.[6][10] This can result in a longer half-life and improved oral bioavailability.[10]

  • Permeability: The increased polarity of the pyridinyl moiety can sometimes reduce passive diffusion across membranes, such as the blood-brain barrier. However, in some cases, it has been shown to enhance permeability.[6] The overall effect is context-dependent and needs to be experimentally determined.

  • Solubility: As mentioned earlier, the introduction of a basic nitrogen atom in the pyridine ring can significantly improve aqueous solubility, which is a critical factor for drug absorption and formulation.

Toxicity Profile

While the phenyl-to-pyridinyl switch can mitigate metabolic liabilities, it is also important to consider any potential new toxicity concerns. The metabolic fate of the pyridine ring can sometimes lead to the formation of reactive metabolites, although this is generally less of a concern than with some other heterocyclic systems. In general, piperazine derivatives have been associated with stimulant-like effects and, at high doses, cardiac symptoms and seizures.[16] It is crucial to evaluate the toxicity profile of any new pyridinylpiperazine-containing compound on a case-by-case basis.[14][17][18][19]

Case Study: Avutometinib (VS-6766) - A RAF/MEK Clamp Inhibitor

A compelling example of the successful application of the phenyl-to-pyridinyl switch can be found in the development of the cancer therapeutic avutometinib. An initial compound in the series with a phenyl ring exhibited high potency but suffered from poor solubility and unfavorable pharmacokinetic properties. By replacing the phenyl ring with a pyridine ring, the resulting compound (avutometinib) demonstrated significantly improved solubility and pharmacokinetics, albeit with a slight reduction in in vitro potency. This improved overall profile made it a viable clinical candidate for the treatment of various cancers.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This assay is crucial for assessing a compound's susceptibility to metabolism by CYP enzymes and predicting its in vivo clearance.[20][21]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound upon incubation with human liver microsomes.

Materials:

  • Test compound and positive control (e.g., Dextromethorphan, Midazolam)[20]

  • Pooled human liver microsomes (e.g., from XenoTech)[20]

  • 100 mM Potassium phosphate buffer (pH 7.4)[20]

  • NADPH regenerating system (or NADPH stock solution)

  • Acetonitrile (ACN) with an internal standard for quenching the reaction

  • Incubator/shaker set to 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare working solutions of the test compound by diluting the stock in the phosphate buffer to achieve a final incubation concentration of 1 µM.[20] The final DMSO concentration should be < 0.5%.[20]

    • Thaw the human liver microsomes on ice and dilute them in the phosphate buffer to a working concentration (e.g., 1 mg/mL).[20] Keep on ice.

  • Incubation:

    • In a 96-well plate, add the microsomal solution and the test compound working solution.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a 2-3 fold volume of ice-cold acetonitrile containing an internal standard.[20][22]

    • The "0-minute" sample is prepared by adding the quenching solution before the NADPH.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the samples to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) using the appropriate formula.

Protocol 2: Potentiometric Titration for pKa Determination

Determining the pKa is essential for understanding a compound's ionization state at different pH values.[23][24]

Objective: To experimentally determine the pKa value(s) of a pyridinylpiperazine or phenylpiperazine derivative.

Materials:

  • Calibrated pH meter and electrode[25][26]

  • Magnetic stirrer and stir bar

  • Burette

  • Test compound

  • Standardized 0.1 M HCl and 0.1 M NaOH solutions[25][26]

  • 0.15 M KCl solution (to maintain constant ionic strength)[25][26]

  • Deionized water

Procedure:

  • Instrument Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[25]

  • Sample Preparation:

    • Dissolve an accurately weighed amount of the test compound in a known volume of deionized water to make a solution of known concentration (e.g., 1 mM).[25][26]

    • Add KCl to the solution to maintain a constant ionic strength.[25][26]

  • Titration:

    • Place the sample solution in a beaker on the magnetic stirrer and immerse the pH electrode.

    • If the compound is a base (as piperazine derivatives are), titrate with the standardized 0.1 M HCl solution.

    • Add the titrant in small, precise increments (e.g., 0.1 mL).

    • After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

  • Data Analysis:

    • Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

    • The pKa corresponds to the pH at the half-equivalence point (the point where half of the compound has been neutralized). This is often the flattest region of the curve for a buffer zone or can be determined from the inflection point of the curve.

    • Perform the titration in triplicate to ensure reproducibility.[25][26]

Diagram: Workflow for Bioisostere Evaluation

G cluster_invitro In Vitro Evaluation start Identify Lead Compound (Phenylpiperazine) synthesis Synthesize Bioisostere (Pyridinylpiperazine) start->synthesis in_vitro In Vitro Profiling synthesis->in_vitro physchem Physicochemical (pKa, logP, Solubility) adme ADME (Metabolic Stability) pharm Pharmacology (Binding, Functional Assays) data_analysis Comparative Data Analysis physchem->data_analysis adme->data_analysis pharm->data_analysis decision Improved Profile? data_analysis->decision in_vivo In Vivo Studies (PK, Efficacy, Toxicity) decision->in_vivo Yes stop Re-design or Stop decision->stop No end Candidate Selection in_vivo->end

Caption: A typical workflow for the evaluation of a bioisosteric replacement strategy.

Conclusion

The replacement of a phenyl ring with a pyridinyl ring is a powerful and frequently employed strategy in modern medicinal chemistry. This seemingly subtle change can lead to significant improvements in a compound's physicochemical properties, metabolic stability, and overall pharmacokinetic profile, often while maintaining or even enhancing its desired pharmacological activity. The key to the successful application of this bioisosteric switch lies in a deep understanding of the underlying principles governing how the introduction of the pyridine nitrogen alters the molecule's properties. By carefully considering the position of the nitrogen atom and conducting a thorough comparative analysis, as outlined in this guide, researchers can effectively leverage the phenyl-to-pyridinyl switch to accelerate the development of safer and more effective medicines.

References

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Available at: [Link]

  • PMC. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Available at: [Link]

  • Mercell. Metabolic stability in liver microsomes. Available at: [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available at: [Link]

  • Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Available at: [Link]

  • ACS Publications. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Available at: [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Available at: [Link]

  • PMC. Development of Methods for the Determination of pKa Values. Available at: [Link]

  • REPORT. Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Available at: [Link]

  • PMC. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Available at: [Link]

  • Organic Letters. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Available at: [Link]

  • ACS Publications. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Available at: [Link]

  • Organic Letters. (1999). Solid-phase synthesis of pyridones and pyridopyrazines as peptidomimetic scaffolds. Available at: [Link]

  • RSC Publishing. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. Available at: [Link]

  • JACS Au. (2024). Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales. Available at: [Link]

  • MDPI. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available at: [Link]

  • ResearchGate. Piperazine designer drugs elicit toxicity in the alternative in vivo model Caenorhabditis elegans. Available at: [Link]

  • PMC. (2025). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. Available at: [Link]

  • PMC. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. Available at: [Link]

  • ResearchGate. Replacing the phenyl ring with a pyridine at X₃ slightly reduced in.... Available at: [Link]

  • Chemical Reviews. Bioisosterism: A Rational Approach in Drug Design. Available at: [Link]

  • PubMed. (2011). Current awareness of piperazines: pharmacology and toxicology. Available at: [Link]

  • Wikipedia. Piperazine. Available at: [Link]

  • PMC. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Available at: [Link]

  • ResearchGate. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Available at: [Link]

  • PMC. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Available at: [Link]

  • MDPI. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Available at: [Link]

  • PubMed. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Available at: [Link]

  • PubMed. (2010). A statistical analysis of in vitro human microsomal metabolic stability of small phenyl group substituents, leading to improved design sets for parallel SAR exploration of a chemical series. Available at: [Link]

  • ResearchGate. Effect of pyridine on key pharmacological parameters. Available at: [Link]

  • MDPI. (2024). The Use of a Penta-Deuterophenyl Substituent to Improve the Metabolic Stability of a Tyrosine Kinase Inhibitor. Available at: [Link]

  • The Chemical Database. Piperazine. Available at: [Link]

  • PubMed. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. Available at: [Link]

  • PubMed. (2012). Imidazonaphthyridine Systems (Part 2): Functionalization of the Phenyl Ring Linked to the Pyridine Pharmacophore and Its Replacement by a Pyridinone Ring Produces Intriguing Differences in Cytocidal Activity. Available at: [Link]

  • Ataman Kimya. PIPERAZINES. Available at: [Link]

Sources

Exploratory

5-HT2C receptor agonist pyridine derivatives

An In-Depth Technical Guide to Pyridine Derivatives as 5-HT2C Receptor Agonists Abstract The serotonin 2C (5-HT2C) receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS)...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Pyridine Derivatives as 5-HT2C Receptor Agonists

Abstract

The serotonin 2C (5-HT2C) receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), stands as a pivotal target for therapeutic intervention in a spectrum of neuropsychiatric and metabolic disorders.[1][2] Activation of the 5-HT2C receptor modulates dopaminergic and norepinephrine pathways, influencing mood, appetite, and cognition.[1] This has spurred extensive drug discovery efforts, particularly focusing on selective agonists for conditions like obesity, schizophrenia, and substance use disorders.[3][4][5][6] Among the various chemical scaffolds explored, pyridine and its bioisosteres, such as pyrimidines, have emerged as a particularly fruitful area of research, yielding potent and selective agonists.[7][8][9] This guide provides a comprehensive technical overview of pyridine-based 5-HT2C receptor agonists, intended for researchers and drug development professionals. We will dissect the receptor's complex signaling mechanisms, explore the nuanced structure-activity relationships (SAR) of pyridine derivatives, present detailed experimental protocols for their evaluation, and discuss the current therapeutic landscape.

Molecular Pharmacology of the 5-HT2C Receptor

Signaling Pathways: Beyond the Canonical

The 5-HT2C receptor belongs to the 5-HT2 subfamily, which also includes the 5-HT2A and 5-HT2B receptors, all of which primarily couple to Gαq/11 G-proteins.[1][10] The canonical signaling cascade upon agonist binding involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11][12] IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[12] This pathway is central to the receptor's excitatory neurotransmission.

However, recent research has unveiled a more complex signaling profile. The 5-HT2C receptor exhibits "G-protein promiscuity," capable of coupling to other G-protein families, including Gi/o/z and G12/13.[10][13] This promiscuity can lead to biased agonism, where different ligands stabilize distinct receptor conformations, preferentially activating one signaling pathway over others.[10][13] For instance, while the primary Gq/11 pathway is well-established, Gi/o coupling can inhibit adenylyl cyclase, and G12/13 signaling has been implicated in cellular growth and migration, a pathway that requires careful consideration in drug development.[10] Understanding this signaling pleiotropy is critical for designing agonists with desired therapeutic effects while minimizing potential adverse reactions.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane Receptor 5-HT2C Receptor G_protein Gαq/11 (βγ subunits not shown) Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Agonist Pyridine Agonist Agonist->Receptor Binds Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Cellular Responses (e.g., Neuronal Excitability) Ca_Release->Downstream PKC->Downstream

Canonical 5-HT2C Receptor Gq/11 Signaling Pathway.
The Selectivity Imperative

A major hurdle in the development of 5-HT2C agonists is achieving high selectivity over the closely related 5-HT2A and 5-HT2B receptors.[3][5][7]

  • 5-HT2A Receptor Agonism: Activation of 5-HT2A receptors is associated with hallucinogenic effects.[3]

  • 5-HT2B Receptor Agonism: Chronic activation of 5-HT2B receptors has been linked to serious cardiovascular side effects, including cardiac valvulopathy and pulmonary hypertension, which led to the withdrawal of the anti-obesity drug Fen-Phen.[3][7]

Therefore, a successful 5-HT2C agonist candidate must demonstrate a significant selectivity window, typically at least 100-fold, against 5-HT2B activation to ensure a safe therapeutic profile.

Medicinal Chemistry of Pyridine-Based 5-HT2C Agonists

The pyridine scaffold has proven to be a versatile template for designing potent and selective 5-HT2C agonists. Researchers have systematically modified the pyridine ring and its substituents to optimize potency, selectivity, and pharmacokinetic properties. A notable example is the development of tetrasubstituted pyridines, which have led to compounds with excellent CNS penetration and selectivity profiles.[7][8][14][15]

Structure-Activity Relationships (SAR)

The exploration of pyridine and pyrimidine derivatives has yielded critical insights into the SAR for 5-HT2C agonism.[9][16] For instance, in a series of pyrido[3,4-d]azepines, modifications to the azepine ring and substitutions on the pyridine core were found to significantly impact both potency and selectivity.[7][8] Similarly, studies on disubstituted pyrimidines have shown that the nature and position of cyclic amines and fluorophenylalkoxy groups are crucial for achieving high agonistic effect and selectivity.[9]

Compound/SeriesCore ScaffoldKey Substitutions & SAR Insights5-HT2C Potency (EC50/Ki, nM)Selectivity (Fold vs. 5-HT2B)Reference
Lorcaserin BenzazepineA constrained phenethylamine. Serves as a benchmark selective agonist.~13 (EC50)~104[3]
PF-04781340 (7) Pyrido[3,4-d]azepineTetrasubstituted pyridine core. Methylamino substitution enhances potency and selectivity.1.9 (EC50)>500[7][8]
Compound 10a 2,4-Disubstituted PyrimidineFluorophenylalkoxy at C4 and a specific cyclic amine at C2 are critical for high potency and selectivity.1.1 (EC50)>900[9]
Compound 15a Pyridazino[3,4-d]azepineFused heterocyclic azepine system designed for CNS penetration and selectivity.1.0 (EC50)>1000[17]

This table summarizes data for representative compounds to illustrate key SAR trends.

Synthetic Strategies

The synthesis of these complex heterocyclic systems often involves multi-step sequences. For example, the creation of the tetrasubstituted pyridine core of compounds like PF-04781340 involved a novel ammonia cascade cyclization.[7][8] The synthesis of disubstituted pyrimidines typically involves the sequential substitution of a dihalopyrimidine precursor with desired alcohol and amine building blocks.[9]

Preclinical Evaluation Protocols

Rigorous preclinical evaluation is essential to characterize the pharmacological profile of novel pyridine derivatives. This involves a battery of in vitro assays to determine potency, selectivity, and mechanism of action, followed by in vivo studies to assess efficacy and safety.

In Vitro Characterization

Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT2C, 5-HT2A, and 5-HT2B receptors, which is crucial for assessing potency and selectivity.

Causality: This assay quantifies the direct interaction between the test compound and the receptor by measuring the displacement of a known high-affinity radioligand. A lower Ki value indicates higher binding affinity. Comparing Ki values across the three receptor subtypes provides the selectivity ratio.

Materials:

  • Cell membranes prepared from HEK293 or CHO cells stably expressing human 5-HT2C, 5-HT2A, or 5-HT2B receptors.

  • Radioligand: e.g., [3H]mesulergine for 5-HT2C, [3H]ketanserin for 5-HT2A, [3H]LSD for 5-HT2B.

  • Non-specific binding control: e.g., Mianserin (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 4 mM MgCl2.

  • 96-well filter plates (e.g., Millipore Multiscreen).

  • Scintillation counter and scintillation fluid.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test pyridine derivative in the assay buffer, typically from 10 µM to 0.1 nM.

  • Assay Plate Setup: In a 96-well plate, add in triplicate:

    • Assay buffer.

    • Cell membranes (typically 10-20 µg protein/well).

    • Radioligand at a concentration near its Kd value.

    • Test compound at varying concentrations.

    • For total binding wells, add vehicle instead of the test compound.

    • For non-specific binding wells, add the non-specific control (e.g., Mianserin).

  • Incubation: Incubate the plate at room temperature (or 37°C, depending on the specific protocol) for 60-90 minutes to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of the plate through the filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Punch the filters into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Objective: To measure the functional potency (EC50) and efficacy (Emax) of a test compound by quantifying the increase in intracellular calcium following 5-HT2C receptor activation.

Causality: This assay directly measures the outcome of Gq/11 pathway activation. An agonist will bind to the receptor, trigger the PLC cascade, and cause a measurable release of intracellular calcium, which is detected by a calcium-sensitive fluorescent dye.

Materials:

  • HEK293 or CHO cells stably expressing the human 5-HT2C receptor.

  • Cell culture medium (e.g., DMEM/F12).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • 96- or 384-well black, clear-bottom assay plates.

  • A fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Calcium_Assay_Workflow cluster_prep Preparation (Day 1-2) cluster_assay Assay Execution (Day 3) cluster_analysis Data Analysis A 1. Seed 5-HT2C-expressing cells in 96-well plates B 2. Incubate cells (e.g., 24-48 hours) A->B C 3. Load cells with calcium-sensitive dye (e.g., Fluo-4 AM) D 4. Incubate for dye uptake (e.g., 60 min at 37°C) C->D E 5. Place plate in reader (e.g., FLIPR) D->E F 6. Measure baseline fluorescence E->F G 7. Inject test compound (automated) F->G H 8. Immediately measure fluorescence change over time G->H I 9. Plot fluorescence change vs. compound concentration J 10. Calculate EC50 and Emax using non-linear regression I->J

Workflow for a Fluorescence-Based Calcium Mobilization Assay.

Step-by-Step Methodology:

  • Cell Plating: Seed the 5-HT2C expressing cells into black, clear-bottom 96-well plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Aspirate the culture medium and add the fluorescent calcium dye solution (e.g., Fluo-4 AM in assay buffer). Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature to allow for complete de-esterification of the dye.

  • Compound Plate Preparation: Prepare a serial dilution of the test pyridine derivative in a separate 96-well plate at a concentration higher than the final desired concentration (e.g., 5x).

  • Fluorescence Reading: Place the cell plate into the fluorescence plate reader. The instrument will first measure the baseline fluorescence of each well.

  • Compound Addition: The instrument will then automatically inject the test compound from the compound plate into the cell plate.

  • Signal Detection: Immediately following injection, the instrument will continuously measure the fluorescence intensity over a period of 1-3 minutes to capture the transient increase in intracellular calcium.

  • Data Analysis:

    • The response is typically calculated as the peak fluorescence intensity minus the baseline fluorescence.

    • Plot the response against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal efficacy, often expressed as a percentage of the response to a reference agonist like serotonin).

In Vivo Models

Once a compound demonstrates a promising in vitro profile (high potency, selectivity, and functional agonism), it is advanced to in vivo models to assess its therapeutic potential. The choice of model depends on the intended clinical indication.

  • Obesity: Studies in diet-induced obese (DIO) mice or rats are common. Key endpoints include food intake, body weight reduction, and changes in metabolic parameters over acute and chronic dosing periods.[18][19]

  • Schizophrenia: Models that assess sensorimotor gating (e.g., prepulse inhibition of the startle reflex) or cognitive deficits are used. 5-HT2C agonists are expected to reduce dopamine release in the mesolimbic pathway, potentially mitigating positive symptoms.[3][20]

  • Substance Abuse/Addiction: Models of drug self-administration or conditioned place preference are employed to evaluate if the 5-HT2C agonist can reduce the rewarding effects of drugs of abuse like nicotine or cocaine.[4][6][21]

Therapeutic Landscape and Future Directions

The clinical validation of the 5-HT2C receptor as a therapeutic target was solidified with the FDA approval of lorcaserin for obesity.[2][4] Although lorcaserin was later withdrawn due to a potential cancer risk signal, its development demonstrated that selective 5-HT2C agonism is a viable therapeutic strategy.[10][21]

The field continues to evolve, with ongoing efforts to develop next-generation agonists with improved safety and efficacy profiles. The pyridine scaffold remains a central focus of these efforts.[22] Future research will likely concentrate on:

  • Fine-Tuning Selectivity: Further refining chemical structures to maximize selectivity against 5-HT2B and 5-HT2A receptors to ensure cardiovascular and psychiatric safety.

  • Exploiting Biased Agonism: Designing ligands that selectively engage specific downstream signaling pathways (e.g., Gq/11) while avoiding others (e.g., G12/13 or β-arrestin pathways) that may be associated with adverse effects or tolerance.[10][13]

  • Developing PET Radiotracers: The creation of selective PET ligands, such as those based on pyrimidine scaffolds, is crucial for in vivo imaging of 5-HT2C receptors in the human brain, which can aid in understanding disease pathology and confirming target engagement in clinical trials.[23]

The development of pyridine-based 5-HT2C agonists is a testament to the power of medicinal chemistry and molecular pharmacology in tackling complex CNS disorders. By leveraging a deep understanding of receptor signaling and structure-activity relationships, the scientific community is well-positioned to develop safer and more effective therapeutics targeting this important receptor.

References

  • 5-HT2C receptor agonist - Wikipedia. (n.d.).
  • Kim, K., et al. (2025, September 13). Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism. ACS Chemical Neuroscience.
  • Higgins, G. A., & Fletcher, P. J. (2015, April 14). Therapeutic Potential of 5-HT2C Receptor Agonists for Addictive Disorders. ACS Chemical Neuroscience.
  • Joubert, L., et al. (n.d.). 5-HT2C receptor signaling pathways. ResearchGate.
  • Rouquet, G., et al. (2015). Design, Synthesis, and Evaluation of Tetrasubstituted Pyridines as Potent 5-HT2C Receptor Agonists. PubMed Central.
  • Kim, K., et al. (2025, October 1). Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism. ACS Chemical Neuroscience.
  • Rouquet, G., et al. (2015, January 20). Design, Synthesis, and Evaluation of Tetrasubstituted Pyridines as Potent 5-HT2C Receptor Agonists. PubMed.
  • Wacker, D., et al. (2008, July 15). Agonists of the serotonin 5-HT2C receptor: preclinical and clinical progression in multiple diseases. PubMed.
  • 5-HT2C receptor - Wikipedia. (n.d.).
  • Higgins, G. A., & Fletcher, P. J. (2015, July 15). Therapeutic Potential of 5-HT2C Receptor Agonists for Addictive Disorders. PubMed.
  • Canal, C. E. (2010, September 14). Therapeutic potential of 5-HT2C receptor ligands. SciSpace.
  • Berg, K. A., et al. (2005, June 15). Characterization of Serotonin 5-HT2C Receptor Signaling to Extracellular Signal-Regulated Kinases 1 and 2. PubMed.
  • Rouquet, G., et al. (2015). Design, Synthesis, and Evaluation of Tetrasubstituted Pyridines as Potent 5-HT 2C Receptor Agonists. Sci-Hub.
  • Rouquet, G., et al. (2025, January 8). Design, synthesis, and evaluation of tetrasubstituted pyridines as potent 5-HT2CReceptor agonists. SHURA.
  • Lee, J., et al. (2019, September 5). Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT 2C Agonists. MDPI.
  • 5-HT2C Serotonin Receptor Assay. (n.d.). Innoprot.
  • Storer, R. I., et al. (2016, August 15). Selective 5-HT2C receptor agonists: Design and synthesis of pyridazine-fused azepines. Bioorganic & Medicinal Chemistry Letters.
  • Bonasera, S. J., et al. (2025, August 7). 5HT2C Receptor Agonists as Potential Drugs for the Treatment of Obesity. Current Topics in Medicinal Chemistry.
  • Kim, J., et al. (n.d.). Identification of Optically Active Pyrimidine Derivatives as Selective 5-HT2C Modulators. MDPI.
  • Becamel, C., et al. (n.d.). Editorial: Contemporary Perspective on 5-HT2C Receptor Function and Its Pharmacological Targeting. Frontiers in Neuroscience.
  • Garfield, A. S., & Heisler, L. K. (2023, March 17). 5-HT2C Receptor Stimulation in Obesity Treatment: Orthosteric Agonists vs. Allosteric Modulators. MDPI.
  • Wold, E. A., et al. (n.d.). Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development. Molecules.
  • Lee, S. Y., et al. (2017, February 14). A Potential PET Radiotracer for the 5-HT2C Receptor: Synthesis and in Vivo Evaluation of 4-(3-[18F]fluorophenethoxy)pyrimidine. ACS Chemical Neuroscience.
  • Nejabet, L. (2024, February 15). Novel, Potent and Selective 5-HT2c Receptor Agonists for the Treatment of Neurological Disorders. GDCh.app.

Sources

Foundational

1-(5-Chloro-2-pyridinyl)-piperazine safety data sheet (SDS)

Technical Whitepaper: Safety, Handling, and Application of 1-(5-Chloro-2-pyridinyl)-piperazine in Drug Discovery Executive Summary As a Senior Application Scientist, I frequently encounter 1-(5-Chloro-2-pyridinyl)-pipera...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Safety, Handling, and Application of 1-(5-Chloro-2-pyridinyl)-piperazine in Drug Discovery

Executive Summary

As a Senior Application Scientist, I frequently encounter 1-(5-Chloro-2-pyridinyl)-piperazine (CAS: 87394-65-8) in the design and synthesis of central nervous system (CNS) therapeutics. This bifunctional building block is highly valued for its role in developing α2​ -adrenoceptor antagonists and other G-protein-coupled receptor (GPCR) ligands[1]. However, its dual chemical nature—a highly nucleophilic secondary amine coupled with an electrophilic halogenated pyridine—necessitates rigorous safety and handling protocols. This guide synthesizes the Safety Data Sheet (SDS) parameters with field-proven methodologies, providing a self-validating framework for researchers to utilize this compound safely and effectively.

Physicochemical Profiling & Structural Causality

Understanding the physical and chemical properties of 1-(5-Chloro-2-pyridinyl)-piperazine is the first step in predicting its behavior in both biological assays and environmental exposure.

PropertyValueStructural Implication
IUPAC Name 1-(5-chloropyridin-2-yl)piperazineCore scaffold for CNS drug discovery.
CAS Number 87394-65-8Primary identifier for regulatory compliance[2].
Molecular Formula C9H12ClN3Indicates a high nitrogen content, contributing to basicity[2].
Molecular Weight 197.67 g/mol Favorable for Lipinski's Rule of 5 in lead optimization[2].
H-Bond Donors/Acceptors 1 / 3Dictates solubility and receptor pocket binding affinity[3].

Causality in Design: The piperazine ring provides a secondary amine that is easily functionalized via alkylation or cross-coupling. The 5-chloro substituent on the pyridine ring increases the lipophilicity of the molecule, enhancing blood-brain barrier (BBB) penetration, which is critical for neurological drug development[1].

Hazard Assessment & Toxicological Mechanisms (SDS Core)

Standard SDS documentation lists several GHS hazard statements for this compound[4],[5],[6]. To handle it safely, scientists must understand the mechanistic causality behind these hazards.

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation):

    • Mechanism: The secondary amine of the piperazine ring is a strong base ( pKa​≈9.0−9.5 ). Upon contact with the moisture in ocular or dermal mucosa, it causes localized alkaline shifts, leading to the saponification of lipid bilayers and cellular disruption.

  • H317 (May cause an allergic skin reaction):

    • Mechanism: The chloropyridine moiety can act as a weak electrophile. Under specific biological conditions, it may undergo nucleophilic aromatic substitution ( SN​Ar ) with the thiol or amine groups of skin proteins. This covalent modification (haptenation) triggers an immune response, leading to sensitization[6].

  • H335 (May cause respiratory irritation):

    • Mechanism: Inhalation of fine particulate dust introduces the basic compound directly to the sensitive alveolar epithelium, triggering acute inflammatory responses[5].

Self-Validating Handling & Storage Protocols

To maintain scientific integrity and prevent degradation, storage and handling must follow a self-validating system.

Storage Conditions
  • Protocol: Store at 2-8°C in a dark, well-ventilated area under an inert atmosphere (Argon or Nitrogen)[4],[6].

  • Causality: The secondary amine is highly susceptible to atmospheric N -oxidation, which can ruin reaction yields. Furthermore, halogenated pyridines can undergo photo-induced dehalogenation when exposed to ambient UV light.

  • Validation Step: Always verify the positive pressure of the argon blanket before sealing the desiccator. A collapsed septum indicates a compromised seal and potential oxygen ingress.

Handling Workflow
  • Preparation: Verify the fume hood face velocity is at least 0.5 m/s to ensure adequate capture of airborne particulates, mitigating H335 risks.

  • PPE: Don nitrile gloves (double-gloving recommended due to the compound's lipophilicity), a lab coat, and chemical safety goggles[6].

  • Transfer: Weigh the compound using anti-static spatulas to prevent aerosolization of the powder.

SpillResponse A Spill Detected B Evacuate & Ventilate A->B C Don Appropriate PPE (Respirator, Gloves) B->C D Contain with Inert Absorbent C->D E Neutralize (1% Acetic Acid) D->E F Validate Decontamination (pH Swab Test) E->F

Caption: Self-validating spill response and decontamination workflow for basic piperazine derivatives.

Spill Decontamination Causality: Because the compound is a base, simply wiping it with water is insufficient and may spread the hazard. Neutralizing with a mild acid (1% acetic acid) converts the free base into a highly water-soluble acetate salt, which is easily wiped away. Validation: Swab the cleaned surface with pH paper; a return to pH 7.0 confirms complete decontamination.

Experimental Methodology: Synthesis of Neurological Ligands

1-(5-Chloro-2-pyridinyl)-piperazine is frequently utilized as a nucleophile in the synthesis of α2​ -adrenoceptor antagonists[1]. Below is a self-validating protocol for an SN​Ar coupling reaction.

Step-by-Step Protocol:

  • Reagent Charging: To an oven-dried 50 mL round-bottom flask, add 1-(5-Chloro-2-pyridinyl)-piperazine (1.0 mmol) and the target electrophile (e.g., an aryl fluoride, 1.1 mmol).

  • Base Addition: Add Potassium Carbonate ( K2​CO3​ , 2.5 mmol). Causality: The base acts as an acid scavenger to neutralize the HF generated during the reaction, driving the equilibrium forward.

  • Solvent & Purge: Add 10 mL of anhydrous DMF. Seal the flask with a rubber septum and purge with Argon for 15 minutes. Validation: Bubble the exit gas through a mineral oil bubbler to visually confirm the displacement of atmospheric oxygen.

  • Reaction: Heat the mixture to 90°C for 12 hours.

  • Monitoring (Validation): Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The disappearance of the 197.67 m/z peak confirms the consumption of the starting material.

  • Workup: Quench with water to precipitate the product. Filter and wash with cold water to remove residual DMF and salts.

GPCR_Pathway L Piperazine Derivative R α2-Adrenoceptor (GPCR) L->R Binds G Gi/o Protein Activation R->G Activates AC Adenylate Cyclase Inhibition G->AC Inhibits C Decreased cAMP AC->C Reduces E Neurological Modulation C->E Triggers

Caption: Mechanism of action for piperazine-derived α2-adrenoceptor antagonists in CNS pathways.

Conclusion

Handling 1-(5-Chloro-2-pyridinyl)-piperazine requires more than rote adherence to an SDS; it demands a mechanistic understanding of its chemical reactivity. By recognizing the basicity of the piperazine ring and the electrophilic potential of the chloropyridine moiety, researchers can implement self-validating safety controls and optimize their synthetic workflows, ensuring both scientific integrity and laboratory safety.

References

Sources

Protocols & Analytical Methods

Method

Application Note: Optimization and Protocol for Nucleophilic Aromatic Substitution (SNAr) with Piperazine

Introduction The piperazine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to improve aqueous solubility, tune basicity, and establish critical hydrogen-bonding in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The piperazine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to improve aqueous solubility, tune basicity, and establish critical hydrogen-bonding interactions. The construction of C(sp²)–N bonds to form N-aryl piperazines is predominantly achieved via Nucleophilic Aromatic Substitution (SNAr) or transition-metal-catalyzed cross-coupling. SNAr accounts for approximately 15–20% of all C–N/O/S bonds constructed in pharmaceutical synthesis ()[1]. Compared to metal-catalyzed methods, SNAr is highly cost-effective, avoids heavy metal contamination, and is highly scalable.

Mechanistic Causality and Reaction Design

The SNAr reaction of piperazine with an aryl halide proceeds via a stepwise addition-elimination mechanism. The nitrogen lone pair of piperazine attacks the electron-deficient aromatic ring, forming a negatively charged intermediate known as the Meisenheimer complex, followed by the rapid elimination of the halide leaving group ()[2].

  • Electrophile Activation : The aryl halide must be activated by strong electron-withdrawing groups (EWGs) such as -NO₂, -CN, or -CF₃ situated ortho or para to the leaving group ()[3]. Fluoride is generally the optimal leaving group in SNAr due to the highly polarized C–F bond, which accelerates the rate-determining addition step ()[4].

  • Nucleophile Considerations : Piperazine is a strong secondary amine nucleophile. However, because it possesses two equivalent secondary amines, over-alkylation (formation of 1,4-diarylpiperazines) is a common side reaction. This is mitigated by either using a large stoichiometric excess of piperazine (e.g., 3 to 8 equivalents) ()[4][5] or by using mono-protected derivatives like N-Boc-piperazine ()[6].

  • Solvent Selection : Dipolar aprotic solvents (DMSO, DMF, NMP) are classically required to dissolve the reactants and stabilize the polar Meisenheimer transition state ()[4]. Recent green chemistry initiatives have also demonstrated successful SNAr reactions in aqueous media using polymeric additives like HPMC ()[7].

  • Base Selection : An exogenous base (K₂CO₃, DIPEA, or Et₃N) is typically added to neutralize the generated hydrohalic acid (HX) and prevent the protonation of piperazine, which would render it non-nucleophilic ()[4][6].

Visualizations

SNAr_Mechanism A Activated Aryl Halide (Electrophile) C Meisenheimer Complex (Anionic Intermediate) A->C Addition (Rate Determining) B Piperazine (Nucleophile) B->C D N-Aryl Piperazine (Product) C->D Elimination (Fast) E Halide Anion (Leaving Group) C->E

Figure 1: Addition-Elimination mechanism of SNAr with piperazine.

Workflow step1 Step 1: Reagent Preparation Charge Aryl Halide, Piperazine & Base step2 Step 2: Solvent Addition Add Dipolar Aprotic Solvent (e.g., DMSO) step1->step2 step3 Step 3: Reaction Heating Stir at 80-120 °C under N2 step2->step3 step4 Step 4: Quench & Extraction Cool, add H2O, extract with EtOAc step3->step4 step5 Step 5: Purification Wash with brine, dry, concentrate step4->step5

Figure 2: Standard experimental workflow for piperazine SNAr reactions.

Reaction Optimization Data

The following table summarizes the causal relationship between reaction conditions and product yield, demonstrating why specific parameters are chosen for piperazine SNAr protocols[4][6][7].

ParameterConditionRationale & Effect on ReactionTypical Yield
Equivalents 1.0 eq PiperazineLeads to significant bis-arylation (up to 60% 1,4-diarylpiperazine).< 40% (Mono)
Equivalents 3.0 - 4.0 eq PiperazineMass action favors mono-arylation; excess amine acts as its own base.> 90% (Mono)
Solvent DMSO (100 °C)Stabilizes anionic intermediate; high solubility for all components.85 - 95%
Solvent HPMC / Water (60 °C)Green alternative; micellar catalysis drives substitution without VOCs.75 - 88%
Base K₂CO₃ (1.5 eq)Efficiently sequesters HF/HCl; insoluble in organics, easy to filter.90%
Base DIPEA (2.0 eq)Soluble organic base; ideal for temperature-sensitive substrates.85 - 96%

Detailed Experimental Protocols

Protocol A: Synthesis of Mono-Aryl Piperazines (Using Excess Piperazine)

Objective: Synthesis of 1-(4-cyanophenyl)piperazine from 4-fluorobenzonitrile. This protocol utilizes an excess of piperazine to prevent the formation of the bis-arylated byproduct ()[4].

Materials:

  • 4-Fluorobenzonitrile (1.0 equiv, 10.0 mmol, 1.21 g)

  • Piperazine, anhydrous (3.0 equiv, 30.0 mmol, 2.58 g)

  • Potassium carbonate (K₂CO₃) (1.5 equiv, 15.0 mmol, 2.07 g)

  • Dimethyl sulfoxide (DMSO) (15 mL)

Step-by-Step Procedure:

  • Preparation : To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluorobenzonitrile (1.21 g) and anhydrous piperazine (2.58 g)[4].

  • Base Addition : Add finely powdered K₂CO₃ (2.07 g) to the flask. Ensure the base is dry to prevent competitive hydrolysis of the aryl fluoride.

  • Solvent Addition : Suspend the mixture in 15 mL of anhydrous DMSO. Attach a reflux condenser and flush the system with nitrogen gas.

  • Heating : Submerge the flask in a pre-heated oil bath at 95–100 °C. Stir vigorously for 18–20 hours[4]. Note: The solution may darken over time due to minor DMSO decomposition at elevated temperatures.

  • Monitoring : Monitor the reaction via TLC (Silica gel, 10% MeOH in DCM) or LCMS until the complete consumption of 4-fluorobenzonitrile is observed.

  • Quenching : Remove the flask from the heat and allow it to cool to room temperature. Pour the reaction mixture into 75 mL of ice-cold distilled water to precipitate inorganic salts and unreacted piperazine.

  • Extraction : Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Combine the organic layers.

  • Washing & Drying : Wash the combined organic layers with brine (3 × 20 mL) to remove residual DMSO. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 1-(4-cyanophenyl)piperazine.

  • Purification : Purify via flash column chromatography or recrystallization if analytically pure material is required.

Protocol B: Synthesis of N-Aryl Piperazines (Using N-Boc-Piperazine)

Objective: Synthesis of orthogonally protected piperazine intermediates using mild conditions, avoiding the need for large excesses of amine ()[6].

Materials:

  • Aryl chloride electrophile (e.g., Cyanuric chloride) (1.0 equiv, 10.0 mmol)

  • N-Boc-piperazine (1.05 equiv, 10.5 mmol, 1.95 g)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 20.0 mmol, 3.48 mL)

  • Tetrahydrofuran (THF) (25 mL)

Step-by-Step Procedure:

  • Preparation : Dissolve the aryl chloride (10.0 mmol) in 25 mL of anhydrous THF in a round-bottom flask at 0 °C (ice bath)[6].

  • Nucleophile Addition : Add N-Boc-piperazine (1.95 g) portion-wise over 10 minutes to moderate any exothermic reaction[6].

  • Base Addition : Dropwise add DIPEA (3.48 mL) via syringe.

  • Reaction : Remove the ice bath and allow the mixture to stir at ambient temperature for 1 hour. If the electrophile is less reactive, heat the reaction to 60 °C for 16 hours[6].

  • Workup : Once complete (via HPLC/TLC), concentrate the THF under vacuum. Dissolve the residue in DCM (50 mL), wash with water (2 × 25 mL) and brine (25 mL).

  • Isolation : Dry over Na₂SO₄, filter, and evaporate to yield the Boc-protected N-aryl piperazine. The Boc group can subsequently be cleaved using 4N HCl in dioxane or TFA/DCM[6].

References

  • ACS Green Chemistry Institute. "SNAr Solvents and Reagents." Source: ACS GCIPR. URL:[Link]

  • Campodónico, P. R., et al. "Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study." Source: Frontiers in Chemistry (PMC). URL:[Link]

  • Cross, J., et al. "Development of an SNAr Reaction: A Practical and Scalable Strategy to Sequester and Remove HF." Source: Organic Process Research & Development. URL:[Link]

  • Chouai, A., et al. "1,3,5-[tris-piperazine]-triazine." Source: Organic Syntheses. URL:[Link]

  • Cross, R. M., et al. "Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity." Source: Journal of Medicinal Chemistry (PMC). URL:[Link]

  • Carbone, A., et al. "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." Source: MDPI Molecules. URL:[Link]

  • Landwehr, J., et al. "Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC." Source: Green Chemistry (RSC). URL:[Link]

Sources

Application

Solubility of 1-(5-Chloro-2-pyridinyl)-piperazine 2HCl in water vs DMSO

Application Note: Solvation Thermodynamics and Handling Protocols for 1-(5-Chloro-2-pyridinyl)-piperazine 2HCl Executive Summary 1-(5-Chloro-2-pyridinyl)-piperazine (Molecular Formula: C9H12ClN3) is a highly versatile ar...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvation Thermodynamics and Handling Protocols for 1-(5-Chloro-2-pyridinyl)-piperazine 2HCl

Executive Summary

1-(5-Chloro-2-pyridinyl)-piperazine (Molecular Formula: C9H12ClN3) is a highly versatile arylpiperazine building block[1]. It is predominantly utilized in the synthesis of neuropharmacological agents, particularly in the development of novel Dopamine D4 receptor (D4R) ligands and other central nervous system (CNS) therapeutics[2][3].

While the free base form of this compound is highly soluble in organic solvents, it is most frequently supplied and stored as a dihydrochloride (2HCl) salt to enhance chemical stability and prevent oxidative degradation. However, this salt formation drastically alters its solubility profile, often leading to workflow bottlenecks during biological assay preparation or chemical library stock generation. This guide provides an authoritative framework for dissolving the 2HCl salt, grounded in thermodynamic principles and self-validating quality control.

Physicochemical Causality: The Solvent-Solute Dynamics

As a Senior Application Scientist, I frequently encounter protocols where researchers default to Dimethyl Sulfoxide (DMSO) for all stock solutions. For 1-(5-Chloro-2-pyridinyl)-piperazine 2HCl, this is a critical error that leads to inconsistent assay dosing. The causality behind its solubility behavior lies in the dielectric properties and hydrogen-bonding capacity of the solvents:

  • Aqueous Solvation (The Thermodynamic Ideal): Water possesses a high dielectric constant ( ϵ≈80 ) and acts as both a robust hydrogen-bond donor and acceptor. It effectively solvates the bulky organic piperazinium cation and, crucially, the small, hard chloride ( Cl− ) counterions. This dual-solvation mechanism easily overcomes the crystal lattice energy of the 2HCl salt, resulting in rapid and complete dissolution.

  • DMSO Solvation (The Kinetic Bottleneck): DMSO is a polar aprotic solvent ( ϵ≈47 ). While its oxygen atom strongly solvates cations via dipole interactions, DMSO lacks hydrogen-bond donors. Consequently, it is exceptionally poor at solvating small anions like chloride. The inability to stabilize the Cl− ions means the thermodynamic solubility of the dihydrochloride salt in DMSO is inherently low. Achieving workable concentrations requires the input of kinetic energy (sonication) and thermal energy (heating) to force dissolution, and the system remains highly prone to supersaturation and spontaneous precipitation.

Quantitative Solubility Profile

To guide experimental design, the empirical solubility limits and solvation mechanisms are summarized below.

SolventDielectric Constant (20°C)Primary Solvation MechanismMax Kinetic SolubilityMax Thermodynamic SolubilityRecommended Application
Ultrapure Water 80.1Ion-dipole & H-bonding (solvates Cl− )>50 mg/mL>50 mg/mLIn vitro / In vivo pharmacology
Anhydrous DMSO 46.7Dipole-cation (poor anion solvation)~20 mg/mL (requires heat/sonication)<10 mg/mLChemical synthesis stocks

Validated Experimental Protocols

To ensure absolute trustworthiness in your downstream applications, the following protocols are designed as self-validating systems . They incorporate built-in physical checks to confirm that true molecular dissolution has been achieved, preventing the accidental dosing of micro-suspensions.

Protocol A: Aqueous Dissolution for Biological Assays

Use this protocol when preparing treatments for cell culture or in vivo dosing.

  • Weighing: Accurately weigh the desired mass of 1-(5-Chloro-2-pyridinyl)-piperazine 2HCl into a sterile, static-free microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of Ultrapure Water (or PBS, pH 7.4) to achieve a target concentration of up to 50 mg/mL.

  • Agitation: Vortex vigorously for 30–60 seconds at room temperature. The high dielectric constant of water will rapidly break the salt lattice.

  • Self-Validation Check (Tyndall Effect): Hold the vial against a pure black background and shine a strong, focused light (e.g., a laser pointer or bright LED) through the solution. The absence of a visible light beam (Tyndall effect) confirms complete dissolution at the molecular level, validating that no micro-particulates remain.

  • Sterilization: Pass the validated solution through a 0.22 µm PES (Polyethersulfone) syringe filter prior to introduction into biological systems.

Protocol B: DMSO Dissolution for Chemical Libraries

Use this protocol only when water is strictly contraindicated (e.g., moisture-sensitive downstream click-chemistry or long-term library storage).

  • Weighing: Weigh the compound into a tightly sealed glass vial to prevent ambient moisture absorption.

  • Solvent Addition: Add Anhydrous DMSO (≥99.9% purity, stored over molecular sieves) to achieve a maximum target concentration of 10–20 mg/mL.

  • Kinetic Disruption: Submerge the vial in a ultrasonic water bath. Sonicate for 10 minutes at room temperature to provide the kinetic energy required to disrupt the chloride lattice.

  • Thermal Assistance: If the solution remains cloudy, transfer the vial to a dry block heater set to 37°C for 5 minutes, followed by an additional 5 minutes of vortexing.

  • Self-Validation Check (Centrifugation): Allow the solution to cool to room temperature. Centrifuge the aliquot at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. If a microscopic white pellet is visible, the solution has exceeded its thermodynamic solubility limit and is supersaturated. You must dilute the supernatant with additional DMSO to reach a stable concentration before use.

Workflow Visualization

G Start 1-(5-Chloro-2-pyridinyl)-piperazine 2HCl Decision Target Application? Start->Decision Bio Biological Assays Decision->Bio Pharmacology Chem Chemical Synthesis Decision->Chem Synthesis Water Ultrapure Water Bio->Water DMSO Anhydrous DMSO Chem->DMSO WaterSteps 1. Add H2O 2. Vortex 30s 3. Sterile Filter Water->WaterSteps DMSOSteps 1. Add DMSO 2. Sonicate 10m 3. Heat to 37°C DMSO->DMSOSteps QC QC: Visual & Centrifugation Check WaterSteps->QC DMSOSteps->QC

Workflow for solvent selection and dissolution of 1-(5-Chloro-2-pyridinyl)-piperazine 2HCl.

References

  • Chem-Impex International, Inc. "1-(5-Chloropyridin-2-yl)piperazine." Chem-Impex Catalog. Accessed March 13, 2026. 2

  • Alkhatib, M., et al. "Bioisosteric Replacement of Amides with 1,2,3-Triazoles Improves Dopamine D4 Receptor Ligand Pharmacokinetics." ResearchGate, January 2026. 3

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3805301, 1-(5-Chloropyridin-2-yl)piperazine." PubChem. Accessed March 13, 2026. 1

Sources

Method

Application Note: Optimizing Buchwald-Hartwig Amination for Chloropyridine-Piperazine Couplings

Executive Summary & Strategic Rationale The N-aryl piperazine motif is a privileged pharmacophore in medicinal chemistry, extensively featured in FDA-approved therapeutics ranging from atypical antipsychotics (e.g., Brex...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The N-aryl piperazine motif is a privileged pharmacophore in medicinal chemistry, extensively featured in FDA-approved therapeutics ranging from atypical antipsychotics (e.g., Brexpiprazole) to targeted oncological agents (e.g., Venetoclax) [1]. The union of electron-deficient chloropyridines with secondary cyclic amines like piperazine relies heavily on the palladium-catalyzed Buchwald-Hartwig amination (BHA) [2].

While nucleophilic aromatic substitution (SNAr) is feasible for highly activated 2- or 4-chloropyridines, BHA provides the definitive, universally applicable methodology for sterically hindered or deactivated isomers (e.g., 3-chloropyridines) [3]. This application note details the mechanistic causality, parameter selection, and self-validating experimental protocols required to achieve high-yielding C-N cross-couplings between these complex substrates.

Mechanistic Causality & Catalyst Selection

The Buchwald-Hartwig catalytic cycle involves three primary stages: oxidative addition of the chloropyridine to the Pd(0) species, amine coordination coupled with base-mediated deprotonation, and reductive elimination to yield the final C-N bond [4].

When coupling chloropyridines with piperazines, two major failure modes typically arise:

  • Catalyst Poisoning: The basic pyridine nitrogen can coordinate to the palladium center, leading to inactive off-cycle species [5].

  • β-Hydride Elimination: Secondary aliphatic amines like piperazine are highly susceptible to β-hydride elimination, yielding unwanted imines and reduced arene byproducts [2].

To circumvent these issues, the choice of dialkylbiarylphosphine ligands (Buchwald ligands) or bidentate ligands is critical.

  • RuPhos & XPhos: Ideal for secondary amines. XPhos provides immense steric bulk that prevents pyridine coordination to the Pd center [2]. RuPhos facilitates rapid oxidative addition, making reductive elimination the rate-limiting step [4].

  • BrettPhos: While exceptional for primary amines, its extreme steric profile makes oxidative addition the rate-limiting step, which can stall with deactivated chloropyridines [4].

  • Bidentate Ligands (BINAP, DPPF): Effectively prevent pyridine chelation and suppress β-hydride elimination, though they often require higher temperatures compared to modern monodentate ligands[6].

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Rate-limiting for BrettPhos) Pd0->OxAdd + Ar-Cl PdII_Ar L-Pd(II)(Ar)(Cl) Intermediate OxAdd->PdII_Ar AmineBind Amine Coordination & Deprotonation PdII_Ar->AmineBind + Piperazine + Base PdII_Amine L-Pd(II)(Ar)(NR2) Amido Complex AmineBind->PdII_Amine - Base-HCl RedElim Reductive Elimination (Rate-limiting for RuPhos) PdII_Amine->RedElim RedElim->Pd0 Regenerate Pd(0) Product Aryl-Piperazine Product RedElim->Product

Buchwald-Hartwig Catalytic Cycle highlighting rate-limiting steps based on ligand selection.

Strategic Parameter Optimization

Quantitative optimization of the reaction conditions requires balancing the basicity of the system with the solubility of the piperazine.

Table 1: Optimization Parameters for Chloropyridine-Piperazine Coupling

ParameterPreferred Choice(s)Mechanistic Rationale
Pd Source Pd2(dba)3, Pd(OAc)2Pd(OAc)2 is reduced in situ to active Pd(0). Pd2(dba)3 provides a direct Pd(0) source, but dba can competitively bind in sensitive reactions [3].
Ligand RuPhos, XPhos, BINAPRuPhos/XPhos bulk prevents pyridine poisoning [2]. BINAP suppresses β-hydride elimination [6].
Base NaOtBu, Cs2CO3, K3PO4NaOtBu is highly active for robust substrates. Cs2CO3/K3PO4 are milder, ideal for base-sensitive functional groups [2].
Solvent Toluene, 1,4-DioxaneNon-polar solvents stabilize the catalytic intermediates. Dioxane is preferred for higher solubility of polar piperazines [2].

Self-Validating Experimental Protocol

Target Application: Coupling of 3-chloropyridine with N-Boc-piperazine.

Step 1: Catalyst Pre-activation (Glovebox or Schlenk line)
  • Charge an oven-dried Schlenk flask with Pd2(dba)3 (1.5–2.0 mol%), XPhos or RuPhos (3.0–4.0 mol%), and NaOtBu (1.4 equiv) [3].

  • Causality: Maintaining a strict 1:2 Pd-to-Ligand ratio ensures the formation of the highly active mono-ligated L-Pd(0) species. NaOtBu must be handled under an inert atmosphere due to its hygroscopic nature, which can introduce water and quench the active catalyst.

Step 2: Substrate & Solvent Addition
  • Add 3-chloropyridine (1.0 equiv) and N-Boc-piperazine (1.2 equiv) to the flask.

  • Add anhydrous, thoroughly degassed toluene or 1,4-dioxane to achieve a 0.2 M substrate concentration.

  • Causality: A slight excess of the piperazine derivative compensates for any trace moisture that might consume the amine or base. Degassing the solvent (via sparging or freeze-pump-thaw) prevents O2-mediated oxidation of the phosphine ligand to its inactive phosphine oxide.

Step 3: Heating & Self-Validation
  • Stir the mixture vigorously at 90–100 °C.

  • Validation Checkpoint: The reaction mixture should transition from a dark reddish-purple (characteristic of Pd2(dba)3) to a homogeneous yellow/orange solution within 15 minutes. This visual cue indicates the successful formation of the active L-Pd(0) and subsequent oxidative addition complex. If the solution turns black, Pd-black has precipitated, indicating irreversible catalyst decomposition.

Step 4: Reaction Monitoring
  • Monitor the reaction via LC-MS or TLC after 2 hours.

  • The disappearance of the chloropyridine peak and the emergence of the product mass [M+H]+ confirms catalytic turnover.

Step 5: Workup and Purification
  • Cool the reaction to room temperature, dilute with EtOAc, and filter through a pad of Celite.

  • Causality: Celite effectively traps the insoluble palladium residues and inorganic salts (NaCl/NaBr), preventing severe emulsion formation during subsequent aqueous extraction.

  • Concentrate the filtrate and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Workflow Prep 1. Glovebox Prep Pd Source, Ligand, Base Solvent 2. Solvent Addition Dry, Degassed Toluene Prep->Solvent Reactants 3. Substrate Addition Chloropyridine + Piperazine Solvent->Reactants Heat 4. Heating & Stirring 80-110 °C, 2-24 hrs Reactants->Heat Monitor 5. Reaction Monitoring LC-MS / TLC Check Heat->Monitor Monitor->Heat Incomplete Workup 6. Aqueous Workup Celite Filtration Monitor->Workup Purify 7. Purification Flash Chromatography Workup->Purify

Self-validating experimental workflow for palladium-catalyzed C-N cross-coupling.

Troubleshooting & Optimization

  • Issue: High levels of dehalogenated pyridine.

    • Cause: Slow reductive elimination relative to protodepalladation.

    • Solution: Switch from XPhos to RuPhos to accelerate the reductive elimination step [4], or utilize a milder base like Cs2CO3.

  • Issue: No conversion, starting materials recovered.

    • Cause: Catalyst poisoning by the basic pyridine ring.

    • Solution: Increase ligand loading to 2.5:1 relative to Pd to ensure full coordination, or switch to a chelating bidentate ligand like DPPF [5].

  • Issue: Bis-arylation of piperazine.

    • Cause: Use of unprotected piperazine leading to over-reaction.

    • Solution: Always use mono-protected piperazines (e.g., N-Boc, N-Cbz, or N-Benzyl) unless utilizing a massive excess of piperazine as a solvent [1].

References

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds Source: RSC Advances / PMC URL:[Link]

  • Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides Source: The Journal of Organic Chemistry (ACS) URL:[Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Source: ACS Omega / PMC URL:[Link]

  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines Source: The Journal of Organic Chemistry (ACS) URL:[Link]

  • Buchwald–Hartwig amination Source: Wikipedia URL:[Link]

Application

Application Notes and Protocols for Handling Hygroscopic Piperazine Dihydrochloride Salts in a Laboratory Setting

Introduction: The Challenge of Hygroscopicity in Pharmaceutical Development In pharmaceutical research and development, the physical and chemical integrity of active pharmaceutical ingredients (APIs) and their intermedia...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Hygroscopicity in Pharmaceutical Development

In pharmaceutical research and development, the physical and chemical integrity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Hygroscopicity, the propensity of a substance to attract and absorb moisture from the atmosphere, presents a significant challenge.[1] This phenomenon can lead to a cascade of issues, including inaccurate weighing, altered dissolution rates, caking, and chemical degradation, all of which can compromise experimental reproducibility and the ultimate stability of the final drug product.[1][2] Piperazine dihydrochloride, a common salt form used in the synthesis of various pharmaceuticals, is known to be hygroscopic.[3][4][5] Therefore, a thorough understanding of its properties and the implementation of rigorous handling protocols are essential for any researcher working with this compound.

This guide provides a comprehensive overview of the best practices for handling piperazine dihydrochloride in a laboratory environment. It moves beyond a simple list of procedures to explain the underlying scientific principles, ensuring that researchers can not only follow the protocols but also understand the critical importance of each step in maintaining the salt's integrity.

Physicochemical Properties of Piperazine Dihydrochloride

Piperazine dihydrochloride is the hydrochloride salt of piperazine, a heterocyclic amine.[6] The formation of this salt enhances the stability of the piperazine base.[3][7] However, like many amine salts, it is susceptible to moisture absorption.

PropertyValue/DescriptionSource(s)
Appearance White to cream-colored crystalline powder or needles.[7][8]
Molecular Formula C₄H₁₀N₂ · 2HCl[8]
Hygroscopicity Slightly hygroscopic to hygroscopic; absorbs moisture from the air.[1][4][5]
Solubility Freely soluble in water.[3][6]
Stability More stable than piperazine base. Stable in neutral or acidic media.[3][7]
Storage Store in a cool, dry, well-ventilated area in tightly sealed containers.[1][9]
Incompatibilities Strong oxidizing agents, strong bases.[8]

The presence of two hydrochloride moieties in the structure contributes to its affinity for water molecules. This hygroscopic nature necessitates careful control of the laboratory environment and specific handling techniques to prevent the introduction of moisture, which can lead to inaccurate measurements and potential degradation.[10][11]

Core Principles and General Workflow for Handling Hygroscopic Salts

The primary directive when handling any hygroscopic material is to minimize its exposure to atmospheric moisture. This can be achieved through a combination of environmental controls, specialized equipment, and efficient workflows.

Hygroscopic Salt Handling Workflow cluster_0 Preparation cluster_1 Weighing cluster_2 Post-Weighing Controlled_Environment Establish Controlled Environment (Low Humidity) Equilibrate Equilibrate Salt to Room Temperature (in desiccator) Controlled_Environment->Equilibrate Ensures thermal equilibrium Tare_Vessel Tare Closed Weighing Vessel Equilibrate->Tare_Vessel Prevents temperature- induced drift Prepare_Tools Prepare Tools (Spatulas, Weighing Boats, Clean & Dry) Quick_Transfer Quickly Transfer Approximate Amount Prepare_Tools->Quick_Transfer Tare_Vessel->Quick_Transfer Minimize exposure Weigh_by_Difference Weigh by Difference (Recommended) Quick_Transfer->Weigh_by_Difference If using this method Direct_Weighing Direct Weighing (If necessary, work fast) Quick_Transfer->Direct_Weighing If using this method Immediate_Use Immediate Use in Reaction/Solution Weigh_by_Difference->Immediate_Use Direct_Weighing->Immediate_Use Secure_Storage Securely Reseal Stock Bottle with Inert Gas Backfill Immediate_Use->Secure_Storage After taking sample Clean_Up Thoroughly Clean Balance and Workspace Secure_Storage->Clean_Up

Caption: General workflow for handling hygroscopic salts.

Detailed Protocols and Methodologies

Storage and Environmental Control

Proper storage is the first line of defense against moisture absorption.

  • Primary Container: Always keep piperazine dihydrochloride in its original, tightly sealed container.[1]

  • Secondary Containment: For long-term storage, place the primary container inside a desiccator containing a suitable desiccant like silica gel or phosphorus pentoxide.[1]

  • Inert Atmosphere: For highly sensitive applications, consider backfilling the container with an inert gas such as nitrogen or argon before sealing.[8]

  • Environmental Conditions: The laboratory environment should ideally be maintained at a low relative humidity (RH), with some sources recommending levels between 40% and 55%.[12][13] Avoid storing or handling the salt near windows, HVAC vents, or other sources of temperature and humidity fluctuations.[10][14]

Weighing Protocol: The "Weighing by Difference" Method

Inaccurate weighing is one of the most significant consequences of moisture absorption.[1] The "weighing by difference" method is highly recommended for hygroscopic substances as it minimizes exposure time.[10][15]

Objective: To accurately weigh a target amount of piperazine dihydrochloride while minimizing moisture uptake.

Materials:

  • Analytical balance (ensure it is calibrated and in a draft-free location)[14]

  • Spatula

  • Weighing bottle or vial with a secure cap

  • Receiving vessel (e.g., flask for solution preparation)

  • Piperazine dihydrochloride (equilibrated to room temperature in a desiccator)

Procedure:

  • Preparation: Ensure the analytical balance is clean, level, and tared.[10][14] Place the capped weighing bottle containing a sufficient amount of piperazine dihydrochloride onto the balance pan.

  • Initial Weighing: Record the initial mass of the weighing bottle with the salt and cap (M1).

  • Transfer: Remove the weighing bottle from the balance. Hold it over the receiving vessel and carefully use a clean, dry spatula to transfer the desired amount of the salt into the vessel. Do not place the weighing bottle cap on the lab bench.

  • Final Weighing: Immediately recap the weighing bottle and place it back on the balance. Record the final mass (M2).

  • Calculation: The mass of the transferred piperazine dihydrochloride is M1 - M2.

  • Post-Weighing: Promptly and securely seal the stock container of piperazine dihydrochloride and return it to the desiccator.

Causality: This method is superior to direct weighing because the salt is only exposed to the atmosphere for the brief moment of transfer.[15] Any moisture absorbed by the remaining salt in the weighing bottle after the transfer does not affect the calculated mass of the dispensed sample.

Protocol for Preparing a Stock Solution (e.g., 100 mM in Water)

Preparing a stock solution of a known concentration requires an accurate initial weight of the solute.[16][17]

Objective: To prepare a 100 mL of a 100 mM aqueous stock solution of piperazine dihydrochloride.

Materials:

  • Piperazine dihydrochloride (anhydrous MW: 159.02 g/mol )

  • Deionized or distilled water

  • 100 mL volumetric flask (Class A)

  • Analytical balance

  • Weighing bottle and spatula

  • Beaker and magnetic stir bar/plate

Procedure:

  • Calculation:

    • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass = 0.100 mol/L x 0.100 L x 159.02 g/mol = 1.5902 g

  • Weighing: Using the "weighing by difference" protocol described in section 4.2, accurately weigh approximately 1.5902 g of piperazine dihydrochloride and transfer it into a beaker.

  • Dissolution: Add approximately 50-60 mL of deionized water to the beaker. Place a magnetic stir bar in the beaker and stir on a magnetic stir plate until the salt is completely dissolved. Piperazine dihydrochloride is freely soluble in water.[6]

  • Quantitative Transfer: Carefully transfer the solution from the beaker into the 100 mL volumetric flask.

  • Rinsing: Rinse the beaker three times with small volumes (e.g., 5-10 mL) of deionized water, transferring the rinse water into the volumetric flask each time. This ensures that all the weighed salt is transferred to the flask.[17]

  • Dilution to Volume: Add deionized water to the volumetric flask until the bottom of the meniscus is aligned with the calibration mark.

  • Homogenization: Cap the volumetric flask and invert it several times (at least 10-15 times) to ensure the solution is homogeneous.

  • Storage: Transfer the solution to a clearly labeled, tightly capped storage bottle. For long-term stability, especially for solutions of reactive compounds, storage at 2-8°C or aliquoted and frozen at -20°C is often recommended.[8][16][18]

Analytical Considerations and Troubleshooting

Moisture content can significantly impact analytical results.

  • Chromatography: For methods like HPLC, inaccurate concentrations due to moisture absorption in the reference standard will lead to quantification errors.[19][20]

  • Moisture Content Determination: If there is a concern about the water content of the salt, techniques like Karl Fischer titration can be employed to determine the exact percentage of water.[21]

Troubleshooting Common Issues:

ProblemProbable CauseRecommended Solution
Inconsistent or drifting balance readings 1. Sample is actively absorbing moisture from the air.[15] 2. Temperature difference between the sample and the balance chamber.[10] 3. Static electricity.[10][12]1. Work quickly, keep the balance doors closed, and use a capped weighing vessel.[14] 2. Allow the sample to fully equilibrate to room temperature inside a desiccator before weighing.[10] 3. Use an anti-static device or ensure lab humidity is not excessively low.[10]
Caking or clumping of the solid Prolonged or repeated exposure to humid air has caused significant moisture absorption.[2]Discard the affected portion if integrity is critical. For less sensitive applications, the material may be dried in a vacuum oven at a moderate temperature (verify stability first). Always store fresh material properly.
Lower than expected purity or presence of degradants Moisture-induced chemical degradation (e.g., hydrolysis).Review storage conditions. Ensure the container is always tightly sealed and stored in a dry environment. Consider storage under an inert atmosphere for long-term stability.

Conclusion

The hygroscopic nature of piperazine dihydrochloride is a manageable challenge. By understanding the underlying physicochemical principles and consistently applying the rigorous handling, storage, and weighing protocols outlined in this guide, researchers can ensure the integrity of their material, leading to more accurate, reproducible, and reliable experimental outcomes. The foundation of good science lies in the quality of the starting materials, and for hygroscopic salts, this quality is maintained through meticulous attention to the details of their handling.

References

  • Innoweight. (n.d.). 5 Best Practices for Analytical Balances.
  • BenchChem. (n.d.). A Technical Guide to the Physicochemical Properties of Piperazine Salts.
  • BenchChem. (n.d.). Stability and Storage of 1-(2-chloroethyl)piperazine Dihydrochloride: A Technical Guide.
  • WuXi AppTec DMPK. (2025, December 5). 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D.
  • Tocris Bioscience. (2024, May 10). Certificate of Analysis: PAG 3'-fluoro-4'-piperazine.
  • ChemicalBook. (2026, January 13). PIPERAZINE DIHYDROCHLORIDE | 142-64-3.
  • GenFollower. (2026, January 30). Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Piperazine dihydrochloride.
  • Sterling Systems & Controls. (n.d.). Bulk Material Weighing Systems - How to Maximize Accuracy.
  • Biosynce. (2025, August 4). What are the stability conditions of piperazine?.
  • Santa Cruz Biotechnology. (n.d.). Piperazine dihydrochloride monohydrate | CAS 6091-62-9.
  • Thermo Fisher Scientific. (n.d.). Certificate of analysis: 1-(2,5-Dimethoxybenzyl)piperazine hydrochloride, 97%.
  • Cayman Chemical. (n.d.). Certificate of analysis: 4-fluoro BZP (hydrochloride).
  • BenchChem. (2025, December). Technical Support Center: Managing the Hygroscopic Nature of Piperazine Compounds.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Piperazine Dihydrochloride | 142-64-3.
  • CymitQuimica. (n.d.). CAS 142-64-3: Piperazine, hydrochloride (1:2).
  • HepatoChem, Inc. (2016, September 14). How do you handle hygroscopic salts?.
  • ResearchGate. (2024, December 27). A Review on Analytical Methods for Piperazine Determination.
  • Science Alert. (n.d.). Determination of Moisture Content of Hygroscopic Building Materials Using Time Domain Reflectometry.
  • Kwiecień, A., & Wiergowski, M. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. International Journal of Molecular Sciences, 22(24), 13395.
  • s d fine-chem limited. (n.d.). GHS Safety Data Sheet: PIPERAZINE ANHYDROUS.
  • ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - PIPERAZINE DIHYDROCHLORIDE.
  • Ningsih, S. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
  • ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • Preservation Treatments Limited. (2019, March 15). EXPLAINED: Moisture Content Analysis using the Gravimetric Process.
  • National Center for Biotechnology Information. (n.d.). Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893.
  • Protocol Online. (2010, July 17). Hygroscopic chemical...how to deal with?.
  • National Center for Biotechnology Information. (n.d.). Piperazine, hydrochloride (1:?) | C4H11ClN2 | CID 82044.
  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • U.S. Pharmacopeia. (n.d.). Piperazine Dihydrochloride.
  • BOC Sciences. (n.d.). Hygroscopicity Testing.
  • Scribd. (2022, September 20). Analytical Methods for Piperazine Detection.
  • Fisher Scientific. (2024, August 15). Top Tips for Lab Weighing with OHAUS.
  • Fraunhofer-Publica. (n.d.). Determination of moisture and salt content distributions by combining NMR and gamma ray measurements.
  • Dampness & Rot. (2025, November 17). What Are Hygroscopic Salts? Causes, Effects & Internal Wall Solutions.
  • The Good Scents Company. (n.d.). piperazine dihydrochloride, 142-64-3.
  • Australian Government Department of Health. (2018, October 26). Piperazine salts: Human health tier II assessment.
  • Chan, S. Y., & Tey, L. H. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(10), 2046.
  • Svanbäck, S., et al. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. International Journal of Pharmaceutics, 606, 120875.
  • Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions.
  • Sussex Damp Experts. (n.d.). Hygroscopic Salts.
  • National University of Singapore. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
  • BenchChem. (2025, November 20). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations.
  • Argonne National Laboratory. (n.d.). Humidity Effects on Amorphous Pharmaceuticals.
  • MadgeTech. (2018, March 22). The Effects of Humidity on Pharmaceuticals.
  • Reddit. (2017, June 6). Drying and Storing Hygroscopic Salts.

Sources

Method

Procedure for converting piperazine 2HCl salt to free base

Application Note: Efficient Conversion and Isolation of Piperazine Free Base from Dihydrochloride Salt Executive Summary Piperazine is a ubiquitous structural motif in medicinal chemistry, crucial for modulating the phar...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Efficient Conversion and Isolation of Piperazine Free Base from Dihydrochloride Salt

Executive Summary Piperazine is a ubiquitous structural motif in medicinal chemistry, crucial for modulating the pharmacokinetic (PK) properties of drug candidates, including lipophilicity, solubility, and target binding affinity. While commercially available as a stable dihydrochloride (2HCl) salt, many synthetic applications—such as selective mono-alkylation or amide coupling—require the anhydrous free base. This application note details the physicochemical rationale and step-by-step methodologies for converting piperazine 2HCl to its free base, emphasizing a highly efficient, self-validating non-aqueous precipitation protocol.

Physicochemical Profiling & Mechanistic Rationale

Table 1: Key Physicochemical Properties of Piperazine

PropertyValueImplication for Isolation
Molecular Weight (Free Base) 86.14 g/mol Highly volatile at elevated temperatures; sublimes easily.
Molecular Weight (2HCl Salt) 159.06 g/mol Stable, non-hygroscopic solid.
pKa1 / pKa2 (Conjugate Acid) 9.73 / 5.33Requires pH > 12 for complete deprotonation.
Melting Point (Anhydrous) 106 °CSolid at room temp; hygroscopic.
Boiling Point 146 °CCo-distillation with water is possible.
Water Solubility >500 mg/mLAqueous extraction via separatory funnel is highly inefficient.

The Causality of Experimental Choices: Piperazine is a diamine with conjugate acid pKa values of 5.33 and 9.73 . To fully deprotonate the 2HCl salt, the reaction environment must be strongly basic. A common pitfall in organic synthesis is attempting to deprotonate piperazine in water and extract it using a standard separatory funnel with organic solvents like ethyl acetate or dichloromethane. Because the free base is a highly polar, strong hydrogen-bond acceptor and donor, its partition coefficient heavily favors the aqueous layer .

To overcome this, chemists must choose between two validated paradigms:

  • Thermodynamic Precipitation (Non-Aqueous): By conducting the deprotonation in absolute ethanol or methanol using a strong base (NaOH or NaOMe), the resulting sodium chloride (NaCl) by-product precipitates out of solution, driving the equilibrium forward. This is the preferred method as it avoids aqueous extraction entirely.

  • Continuous Liquid-Liquid Extraction (Aqueous): If aqueous conditions are unavoidable, continuous extraction with chloroform (CHCl3) over 12–24 hours is required to continuously pull the free base into the organic phase .

Atmospheric Sensitivity: Piperazine free base rapidly absorbs ambient carbon dioxide (CO2) and moisture to form carbamates and hydrates . Therefore, all downstream isolation steps must be performed under an inert atmosphere (nitrogen or argon).

Conversion Workflows

PiperazineConversion cluster_nonaqueous Protocol A: Non-Aqueous Precipitation cluster_aqueous Protocol B: Aqueous Extraction Start Piperazine 2HCl Salt (Highly Water Soluble) AddBase Suspend in Hot EtOH Add Stoichiometric NaOH Start->AddBase DissolveH2O Dissolve in H2O Add 5N NaOH (pH >12) Start->DissolveH2O Precipitate NaCl Precipitates (Visual Validation) AddBase->Precipitate Filter Filter NaCl via Celite (Weigh to verify yield) Precipitate->Filter Evaporate Evaporate Filtrate under Vacuum Filter->Evaporate End Piperazine Free Base (Store under Argon) Evaporate->End Extract Continuous L-L Extraction with Chloroform (12h+) DissolveH2O->Extract DryOrg Dry over Na2SO4 Evaporate Solvent Extract->DryOrg DryOrg->End

Workflow comparing non-aqueous precipitation and continuous aqueous extraction for piperazine.

Validated Experimental Protocols

Protocol A: Non-Aqueous Precipitation (Preferred)

Self-Validating System: This protocol acts as a self-validating system. The theoretical yield of the precipitated NaCl can be weighed directly. If the recovered NaCl matches the theoretical mass (2 moles of NaCl per mole of Piperazine 2HCl), the chemist is assured of complete deprotonation before even proceeding to analytical QC.

Materials:

  • Piperazine dihydrochloride (1.0 eq)

  • Sodium hydroxide (NaOH) pellets (2.05 eq)

  • Absolute Ethanol (EtOH)

Step-by-Step Procedure:

  • Base Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2.05 eq of NaOH in absolute ethanol (approx. 10 mL per gram of NaOH) at 60 °C under a nitrogen atmosphere.

  • Salt Addition: Once the NaOH is fully dissolved, slowly add 1.0 eq of piperazine dihydrochloride to the hot solution.

  • Reaction: Stir the suspension vigorously at 60 °C for 1 hour. A dense white precipitate of NaCl will form immediately, indicating the displacement of the hydrochloride salt.

  • Cooling & Filtration: Allow the reaction mixture to cool to room temperature. Filter the suspension through a pad of Celite using a Büchner funnel to remove the NaCl. Wash the filter cake with three portions of cold absolute ethanol. (Quality Control Check: Dry and weigh the NaCl filter cake to confirm reaction completion).

  • Concentration: Transfer the filtrate to a rotary evaporator. Remove the ethanol under reduced pressure (bath temperature < 40 °C to prevent sublimation of the free base).

  • Isolation: The resulting white, crystalline solid is anhydrous piperazine free base. Immediately flush the flask with argon and store the product in a tightly sealed desiccator.

Protocol B: Continuous Aqueous Extraction

Use Case: When non-aqueous solvents are incompatible with immediate downstream one-pot reactions, or when starting from aqueous reaction mixtures.

Step-by-Step Procedure:

  • Aqueous Solution: Dissolve piperazine dihydrochloride in a minimal volume of deionized water.

  • pH Adjustment: Slowly add 5N NaOH solution until the pH of the aqueous layer is > 12 (verify with pH paper).

  • Continuous Extraction: Transfer the alkaline aqueous solution to a continuous liquid-liquid extractor designed for solvents heavier than water. Add chloroform (CHCl3) to the boiling flask.

  • Extraction Phase: Reflux the chloroform and allow the continuous extraction to proceed for 12 to 24 hours.

  • Drying: Collect the chloroform extract and dry it over anhydrous sodium sulfate (Na2SO4) for 2 hours.

  • Solvent Removal: Filter the drying agent and carefully evaporate the chloroform under reduced pressure to yield the free base as a pale solid/oil that crystallizes upon standing.

Analytical Validation and Quality Control

To ensure the integrity of the isolated free base, the following QC checks are recommended:

  • Potentiometric Titration: Dissolve a 0.2 g sample in glacial acetic acid and titrate against 0.1N perchloric acid. A low assay (e.g., <95%) despite high HPLC purity usually indicates atmospheric CO2 absorption (carbamate formation) or residual water (hydrate formation) .

  • 1H NMR (CDCl3): A clean singlet at ~2.80 ppm confirms the presence of the equivalent ring protons of the free base, with the amine (N-H) protons appearing as a broad singlet (highly concentration and temperature-dependent).

References

  • Piperazine Compound Summary (CID 4837) . PubChem, National Library of Medicine. Available at:[Link]

  • 1-Benzylpiperazine . Organic Syntheses, Coll. Vol. 5, p.88 (1973). Available at:[Link]

  • The Impact of Incorporating Piperazine on Biological Activities of Benzazoles . IntechOpen. Available at:[Link]

  • How to extract/isolate piperazine from water without distillation? . ResearchGate. Available at:[Link]

Application

Advanced Application Note: Optimal Storage and Handling Protocols for 5-Chloropyridin-2-yl Piperazine Hydrochloride

Executive Summary & Scientific Context 5-Chloropyridin-2-yl piperazine hydrochloride (often referred to as 1-(5-chloropyridin-2-yl)piperazine HCl) is a high-value building block and intermediate widely utilized in medici...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

5-Chloropyridin-2-yl piperazine hydrochloride (often referred to as 1-(5-chloropyridin-2-yl)piperazine HCl) is a high-value building block and intermediate widely utilized in medicinal chemistry and agrochemical formulation[1]. Its structural motif—a piperazine ring coupled to a halogenated pyridine—makes it a privileged scaffold in the development of neurological therapeutics, particularly dopamine D4 receptor (D4R) ligands, and complex agrochemical active ingredients[1][2].

However, the hydrochloride salt form introduces specific physicochemical vulnerabilities. Improper storage leads to rapid deliquescence, localized hydrolysis, and photo-oxidation, which can severely compromise downstream reaction yields and biological assay integrity[3][4]. This application note provides a self-validating, mechanistic guide to the storage, handling, and quality control of this critical compound.

Physicochemical Profiling

To design an effective storage protocol, we must first understand the quantitative and qualitative properties of the compound. The table below summarizes the critical data driving our handling rationale[5][6].

ParameterValue / DescriptionStorage Implication
Chemical Formula C₉H₁₃Cl₂N₃ (HCl salt) / C₉H₁₂ClN₃ (Free base)The presence of the HCl salt increases polarity and water affinity.
Molecular Weight 234.12 g/mol (HCl salt) / 197.66 g/mol (Free base)Accurate molarity calculations require verification of the salt stoichiometry.
Appearance White to pale yellow crystalline powderColor shifts to dark yellow/brown indicate photo-oxidation.
Hygroscopicity High (as a hydrochloride salt)Requires strict desiccation; atmospheric moisture leads to caking.
Solubility Soluble in DMSO, Methanol, WaterAliquots in DMSO must utilize anhydrous grades to prevent hydrolysis.

Mechanistic Basis for Degradation (The "Why")

As an Application Scientist, it is critical to move beyond rote memorization of storage temperatures and understand the causality of degradation.

  • Hygroscopicity and Localized Hydrolysis: The protonated secondary amine of the piperazine ring creates a highly polar, charge-dense region. When exposed to ambient humidity, the crystalline lattice readily absorbs water molecules (deliquescence). This localized moisture can act as a micro-solvent, facilitating the nucleophilic attack or hydrolysis of the chloropyridine moiety over prolonged periods[3][4].

  • Photo-Oxidation: The electron-rich piperazine nitrogen atoms are susceptible to N-oxide formation when exposed to ultraviolet (UV) or high-intensity visible light in the presence of atmospheric oxygen. This photo-oxidation breaks down the compound's purity, leading to off-target effects in biochemical assays[3].

  • Thermal Stress: Elevated temperatures accelerate both oxidative and hydrolytic pathways by increasing the kinetic energy of the system, lowering the activation energy barrier for degradation[4].

Degradation Pathways & Mitigation Strategy

Storage_Causality API 5-Chloropyridin-2-yl Piperazine HCl Moisture Atmospheric Moisture API->Moisture absorbs Light UV/Vis Light API->Light absorbs Heat Thermal Stress API->Heat subjected to Hydrolysis Hygroscopic Caking & Deliquescence Moisture->Hydrolysis induces Oxidation Photo-Oxidation (N-Oxide Formation) Light->Oxidation induces ThermalDeg Accelerated Degradation Heat->ThermalDeg induces Desiccator Inert Gas Purge & Desiccation Hydrolysis->Desiccator mitigated by AmberVial Amber Glass Containers Oxidation->AmberVial mitigated by ColdStorage -20°C Storage ThermalDeg->ColdStorage mitigated by

Fig 1: Environmental stressors, degradation pathways, and storage mitigations for the HCl salt.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each workflow includes an immediate quality control (QC) checkpoint to ensure the integrity of the compound before proceeding to complex syntheses or assays.

Protocol A: Solid-State Bulk Storage

Objective: Preserve the structural integrity of the bulk powder for >12 months.

  • Initial QC Inspection: Upon receipt, visually inspect the powder.

    • Validation Checkpoint: The powder must be free-flowing and white to pale yellow. If the powder is clumped (indicating moisture ingress) or dark brown (indicating photo-oxidation), quarantine the batch and verify purity via LC-MS. Do not proceed if purity is <98%.

  • Container Selection: Transfer the bulk powder to an amber glass vial. Avoid standard plastic microcentrifuge tubes for long-term storage, as they are permeable to oxygen and moisture over time[7].

  • Atmospheric Displacement: Gently purge the headspace of the vial with a dry inert gas (Argon or Nitrogen) for 5–10 seconds to displace ambient oxygen and humidity.

  • Sealing and Desiccation: Seal tightly with a PTFE-lined cap. Place the vial inside a secondary desiccator cabinet or a sealed bag containing active silica gel packets.

  • Temperature Control: Store the desiccated container at -20°C for long-term stability, or 4°C for short-term daily use (1-2 weeks)[4][7].

Protocol B: Preparation and Storage of Stock Solutions

Objective: Create reliable, degradation-free liquid aliquots for biological assays or chemical synthesis.

  • Equilibration: Remove the bulk vial from cold storage and allow it to equilibrate to room temperature inside the desiccator for at least 30 minutes.

    • Validation Checkpoint: Opening a cold vial exposes the powder to immediate condensation. If condensation forms on the glass, the powder will absorb it. Equilibration prevents this critical failure.

  • Solvent Selection: Dissolve the required mass in anhydrous DMSO (for biological assays) or anhydrous Methanol/DCM (for synthesis). Ensure the solvent has <0.005% water content.

  • Dissolution Check: Vortex gently until fully dissolved.

    • Validation Checkpoint: The resulting solution must be completely clear and transparent. Any turbidity or particulate matter indicates the formation of insoluble polymeric degradation products. Discard the solution if turbidity is observed.

  • Aliquoting: Divide the stock solution into single-use aliquots (e.g., 50 µL to 100 µL) in amber glass or opaque low-bind tubes.

  • Solution Storage: Store aliquots immediately at -80°C (preferred) or -20°C .

    • Causality Note: 5-chloropyridin-2-yl piperazine HCl in solution is highly vulnerable to repeated freeze-thaw cycles, which can cause concentration gradients and localized precipitation. Single-use aliquots eliminate this risk.

References

  • PubChem. "1-(5-Chloropyridin-2-yl)piperazine | C9H12ClN3 | CID 3805301". National Institutes of Health. URL: [Link]

  • ResearchGate. "Bioisosteric Replacement of Amides with 1,2,3-Triazoles Improves Dopamine D4 Receptor Ligand Pharmacokinetics". URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Buchwald-Hartwig Amination of 2-Chloropyridine and Piperazine

Welcome to the technical support center for the palladium-catalyzed coupling of 2-chloropyridine and piperazine. This guide is designed for researchers, chemists, and drug development professionals who are looking to imp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the palladium-catalyzed coupling of 2-chloropyridine and piperazine. This guide is designed for researchers, chemists, and drug development professionals who are looking to improve the yield and reproducibility of this critical C-N bond-forming reaction. We will move beyond simple protocols to explore the underlying principles, troubleshoot common experimental hurdles, and provide actionable solutions to maximize your success.

The synthesis of 1-(pyridin-2-yl)piperazine is a key transformation, as this moiety is a privileged scaffold in medicinal chemistry.[1] However, the Buchwald-Hartwig amination of 2-chloropyridine presents unique challenges. The relative inertness of the C-Cl bond compared to C-Br or C-I bonds and potential catalyst inhibition by the pyridine nitrogen atom often lead to frustratingly low yields or stalled reactions.[2][3] This guide provides a structured approach to overcoming these obstacles.

Frequently Asked Questions (FAQs)

Q1: Why is my Buchwald-Hartwig reaction with 2-chloropyridine showing low to no conversion?

Low conversion is the most common issue and typically arises because 2-chloropyridines are challenging electrophiles.[2] The oxidative addition of the C-Cl bond to the palladium(0) catalyst is often the rate-limiting step and requires significant thermal energy.[4] Key factors to investigate first are the activity of your catalyst system, the reaction temperature, and the purity of your reagents.[5]

Q2: Which palladium source and ligand combination is most effective for this coupling?

For challenging substrates like 2-chloropyridine, standard catalysts like Pd(PPh₃)₄ are often ineffective.[2] Modern catalyst systems are essential.

  • Palladium Source: While Pd₂(dba)₃ or Pd(OAc)₂ can be used, they require in situ activation and can be inconsistent. Palladium pre-catalysts, such as G3 or G4 palladacycles (e.g., XPhos Pd G3), are highly recommended as they cleanly and efficiently generate the active Pd(0) species.[2][3]

  • Ligand Choice: The ligand is critical. Bulky, electron-rich biarylphosphine ligands are required to facilitate the difficult oxidative addition of the C-Cl bond and accelerate the final reductive elimination step.[6] Highly effective ligands for this transformation include RuPhos, SPhos, and BrettPhos.[2][5]

Q3: What are the optimal base and solvent for this reaction?

A strong, non-nucleophilic base is necessary to deprotonate the piperazine and facilitate the catalytic cycle.[7]

  • Base: Sodium tert-butoxide (NaOtBu) is the most common and effective base for this coupling.[1][2] It is crucial to use a fresh, high-purity, and anhydrous source, as impurities can hinder the reaction. If your substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be trialed, but this will likely demand a more active catalyst and higher temperatures.[2]

  • Solvent: Anhydrous, degassed aprotic solvents are standard. Toluene and 1,4-dioxane are the most commonly used and effective solvents.[5][8]

Q4: I'm observing significant formation of a bis-arylated piperazine byproduct. How can this be minimized?

Bis-arylation occurs when a single piperazine molecule reacts with two molecules of 2-chloropyridine. This is a common issue when the stoichiometry is not carefully controlled.[5] There are two primary strategies to prevent this:

  • Use an Excess of Piperazine: Employing a 2- to 5-fold excess of piperazine relative to the 2-chloropyridine will statistically favor the mono-arylated product.[5]

  • Use a Mono-Protected Piperazine: The most robust method is to use a mono-protected piperazine, such as N-Boc-piperazine. The Boc group prevents the second arylation. The desired product is then obtained after a subsequent deprotection step.[1][5]

Troubleshooting Guide

This section addresses specific experimental failures in a problem-cause-solution format.

ProblemPotential CauseRecommended Solution
Low to No Conversion Inactive Catalyst System: The Pd(0) species is not being generated efficiently or is deactivated.Switch to a Pre-catalyst: Use a palladacycle pre-catalyst (e.g., RuPhos Pd G3) for reliable activation.[2]• Verify Ligand Choice: Ensure you are using a bulky, electron-rich phosphine ligand like RuPhos or SPhos.[5]• Increase Catalyst Loading: For difficult couplings, increase loading from 1-2 mol% to 3-5 mol%.[2]
Suboptimal Reaction Conditions: Temperature is too low or reagents are impure.Increase Temperature: Heat the reaction to 80–110 °C to overcome the high activation energy of C-Cl bond cleavage.[2]• Ensure Anhydrous & Inert Conditions: Use oven-dried glassware. Thoroughly degas the solvent and maintain a positive pressure of argon or nitrogen. Oxygen and water will deactivate the catalyst.[5]
Significant Side Product Formation Hydrodehalogenation: The chloro group is replaced by hydrogen, forming pyridine.This side reaction occurs when reductive elimination is slow.[2]• Use a High-Performance Ligand: Ligands like RuPhos are designed to accelerate C-N reductive elimination, outcompeting side reactions.[8]• Strictly Anhydrous Conditions: Trace water can be a proton source. Ensure all reagents and solvents are dry.[2]
Bis-Arylation of Piperazine: Two pyridine rings attach to one piperazine molecule.Use Excess Piperazine: A 2-5 fold excess of piperazine can suppress the second addition.[5]• Employ Mono-Protected Piperazine: Use N-Boc-piperazine for a controlled mono-arylation, followed by deprotection.[5]
Reaction Stalls or is Sluggish Catalyst Inhibition: The pyridine nitrogen on the substrate or product coordinates to the palladium center, inhibiting catalysis.This is a known issue with heteroaromatic substrates.[3]• Rely on Bulky Ligands: The steric bulk of ligands like XPhos or RuPhos creates a protective pocket around the palladium center, hindering coordination by the pyridine nitrogen and keeping the catalyst active.[3][6]

Visualizing the Process

Buchwald-Hartwig Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed amination of an aryl halide.

Buchwald-Hartwig Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-Cl AmineCoord Amine Coordination Complex OxAdd->AmineCoord + Piperazine Amido Palladium Amido Complex AmineCoord->Amido - Base-H⁺Cl⁻ (Base = NaOtBu) Amido->Pd0 Reductive Elimination Product Ar-Piperazine (Product) Amido->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.[7][9]

Troubleshooting Workflow

This flowchart provides a systematic approach to diagnosing and solving common issues with the coupling reaction.

Troubleshooting Workflow Start Reaction Start: 2-Chloropyridine + Piperazine CheckConversion Check Conversion by LC-MS/TLC Start->CheckConversion LowConversion Problem: Low/No Conversion CheckConversion->LowConversion No GoodConversion Conversion > 80%? CheckConversion->GoodConversion Yes TroubleshootCatalyst 1. Check Catalyst System - Use Pre-catalyst (e.g., RuPhos G3) - Use Bulky Ligand (RuPhos) - Increase Loading (3-5 mol%) LowConversion->TroubleshootCatalyst GoodConversion->LowConversion No CheckPurity Check Crude Product Purity GoodConversion->CheckPurity Yes Success Success! Proceed to Purification CheckPurity->Success Clean SideProducts Problem: Side Products Observed CheckPurity->SideProducts Impure TroubleshootHydrodehalogenation Side Product: Hydrodehalogenation? - Use Anhydrous Reagents - Ensure Ligand Accelerates Reductive Elimination SideProducts->TroubleshootHydrodehalogenation TroubleshootBisArylation Side Product: Bis-Arylation? - Use Excess Piperazine (3 eq.) - Switch to N-Boc-Piperazine SideProducts->TroubleshootBisArylation TroubleshootConditions 2. Check Reaction Conditions - Increase Temp (90-110 °C) - Ensure Inert Atmosphere (Ar/N₂) - Use Anhydrous/Degassed Solvent TroubleshootCatalyst->TroubleshootConditions

Caption: A systematic workflow for troubleshooting low yield.

Experimental Protocols

Safety Note: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium reagents and phosphine ligands should be handled with care.

Protocol 1: Optimized Coupling Using a Pre-catalyst

This protocol is recommended for achieving high yields and is based on modern, highly active catalyst systems.

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add N-Boc-piperazine (1.2 mmol, 1.2 eq.), sodium tert-butoxide (1.4 mmol, 1.4 eq.), and RuPhos Pd G3 pre-catalyst (0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Reagent Addition: Through the septum, add anhydrous, degassed toluene (5 mL) via syringe. Begin stirring the mixture. Add 2-chloropyridine (1.0 mmol, 1.0 eq.) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C in a pre-heated oil bath. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product (N-Boc-1-(pyridin-2-yl)piperazine) can then be purified by flash column chromatography on silica gel. The Boc-protecting group can be removed under standard acidic conditions (e.g., TFA in DCM or HCl in dioxane) to yield the final product.

Protocol 2: Screening Conditions with Pd₂(dba)₃

This protocol is suitable for initial screening if a pre-catalyst is unavailable.

  • Reaction Setup: To an oven-dried vial with a magnetic stir bar, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), RuPhos (0.044 mmol, 4.4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 eq.).

  • Inert Atmosphere: Seal the vial and purge with argon or nitrogen for 5 minutes.

  • Reagent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL). Add piperazine (3.0 mmol, 3.0 eq.) followed by 2-chloropyridine (1.0 mmol, 1.0 eq.).

  • Reaction: Seal the vial tightly and heat to 100 °C with vigorous stirring for 12-24 hours.

  • Workup and Purification: Follow steps 5 and 6 from Protocol 1. Note that purification may be more challenging due to the large excess of piperazine.

References

  • Al-Afifi, S. (n.d.). Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. Retrieved from [Link]

  • Hayhow, T. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • Lundgren, R. J., & Stradiotto, M. (2004). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Wiley Online Library (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • ACS Publications (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Retrieved from [Link]

  • Organic Chemistry Portal (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Organic Chemistry Portal (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Retrieved from [Link]

  • Wikipedia (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • National Institutes of Health (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Retrieved from [Link]

  • National Institutes of Health (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Retrieved from [Link]

  • National Institutes of Health (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Retrieved from [Link]

  • MDPI (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Piperazine Nitrogen Oxidation Prevention

Welcome to the Synthesis Troubleshooting Hub. As a Senior Application Scientist, I frequently encounter researchers struggling with the unintended oxidation of piperazine rings during complex synthetic sequences.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Synthesis Troubleshooting Hub. As a Senior Application Scientist, I frequently encounter researchers struggling with the unintended oxidation of piperazine rings during complex synthetic sequences. Piperazine nitrogens are highly nucleophilic and electron-rich, making them prime targets for electrophilic oxidants, resulting in N-oxides, hydroxylamines, or ring-cleavage products[1].

This guide is designed to move beyond basic "do-this-then-that" instructions. Here, we focus on the causality of these side reactions and provide self-validating, mechanistically grounded protocols to protect your piperazine scaffolds.

Diagnostic Flowchart: Oxidation Mitigation Strategy

Before altering your synthetic route, use the logical matrix below to determine the most efficient method for protecting your piperazine moiety based on your specific reaction conditions.

PiperazineTroubleshooting Start Piperazine Oxidation Detected During Synthesis Assess Is the target molecule acid-sensitive? Start->Assess Oxidizing Reagent (e.g., m-CPBA) Metal Is a transition metal catalyst present? Start->Metal Aerobic / Catalytic Conditions Protonation In Situ Protonation (TFA/HCl Salt Formation) Assess->Protonation No (Acid Stable) ProtectGroup Protecting Group Strategy (Boc, Cbz, Fmoc) Assess->ProtectGroup Yes (Acid Sensitive) Degas Rigorous Degassing & Argon Atmosphere Metal->Degas Yes

Fig 1: Diagnostic flowchart for resolving piperazine oxidation during synthesis.

Troubleshooting Guides & FAQs

Q1: Why does my piperazine ring undergo N-oxidation when I use m-CPBA to epoxidize an alkene elsewhere on the molecule? A1: The causality lies in the availability of the lone pair on the sp³ hybridized nitrogen. Piperazine nitrogens are highly nucleophilic and are rapidly converted to N-oxides by electrophilic oxidants like m-CPBA[1]. To prevent this without adding permanent synthetic protection/deprotection steps, utilize an in situ protonation strategy. By adding an equivalent of a strong acid (e.g., trifluoroacetic acid), you convert the amine to an ammonium salt. This protonation ties up the lone pair, drastically reducing the electron density and rendering the nitrogen inert to oxidation[2][3].

Q2: I need to selectively functionalize one nitrogen of piperazine, but the other keeps oxidizing or bis-alkylating. How do I control this? A2: The symmetrical nature and comparable nucleophilicity of both nitrogens in unprotected piperazine lead to statistical mixtures of bis-functionalized or over-oxidized products[4]. The solution is an orthogonal protecting-group strategy. By treating piperazine with a stoichiometric limitation of Boc₂O under controlled conditions, you can isolate mono-N-Boc-piperazine[4]. The bulky tert-butoxycarbonyl (Boc) group sterically hinders the protected nitrogen and delocalizes its lone pair through resonance (forming a carbamate), completely suppressing its oxidative susceptibility[4][5].

Q3: During long cross-coupling reactions, I am observing trace amounts of piperazine N-oxide and ring-cleavage products, even though I am not explicitly using an oxidant. What is happening? A3: This is likely aerobic oxidation catalyzed by the transition metal (e.g., Pd, Cu, or Ru) used in your coupling or photoredox reaction[6]. Transition metals can activate molecular oxygen from the atmosphere, generating reactive oxygen species (ROS) or α-amino radicals that readily oxidize secondary amines[6]. Ensure rigorous degassing of solvents (e.g., freeze-pump-thaw method) and maintain a strict argon atmosphere to eliminate oxygen as a terminal oxidant.

Quantitative Data: Comparison of Protection Strategies

When selecting a protection strategy, you must balance the robustness of the protection against the harshness of the required deprotection conditions.

Table 1: Mechanistic Comparison of Piperazine Protection Strategies

StrategyMechanism of Oxidation ResistanceEffect on Amine pKaReversibility / DeprotectionBest Use Case
In Situ Protonation (TFA/HCl) Lone pair sequestration via H⁺ bindingDrops to < 1.0 (as ammonium salt)Reversible via mild aqueous basic workup (e.g., NaHCO₃)Acid-stable substrates undergoing epoxidation or dihydroxylation[3].
Boc Protection Resonance delocalization (carbamate) & steric shieldingDrops from ~9.8 to ~0 (non-basic)Acidic cleavage (TFA in DCM or HCl in Dioxane)Multi-step syntheses requiring orthogonal functionalization[4].
Amide Formation Resonance delocalization into carbonylLowers pKa by ~1 unit[2]Harsh hydrolysis (strong acid/base + heat)Final drug candidates (e.g., PROTAC linkers) to prevent metabolic N-oxidation[2].
Inert Atmosphere (Ar/N₂) Elimination of terminal oxidant (O₂)No change (~9.8)N/A (Preventative environment)Transition-metal catalyzed cross-couplings or photoredox catalysis[6].

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By monitoring specific physical or chemical changes, you can confirm the success of the protection step before proceeding.

Protocol A: In Situ Protonation for Oxidation-Safe Epoxidation

Objective: Perform an m-CPBA epoxidation on a piperazine-containing substrate without forming piperazine N-oxides[1]. Causality: TFA protonates the piperazine nitrogen, forming an oxidation-resistant ammonium trifluoroacetate salt, removing the HOMO lone pair from the reaction pathway[3].

  • Preparation: Dissolve the piperazine-containing substrate (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C.

  • Protonation: Dropwise add Trifluoroacetic Acid (TFA) (1.1 equiv per basic nitrogen). Stir for 10 minutes.

    • Self-Validation Check: The solution should remain clear and homogeneous; the amine lone pair is now sequestered.

  • Oxidation: Slowly add m-CPBA (1.05 equiv) portion-wise, maintaining the internal temperature below 5 °C to prevent thermal degradation and ensure chemoselectivity[1].

  • Reaction Monitoring: Monitor the reaction via TLC (using a ninhydrin stain).

    • Self-Validation Check: Piperazine N-oxides are highly polar and will appear as a baseline-retained spot. The absence of a new baseline spot confirms successful protection.

  • Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ to destroy excess oxidant. Neutralize the aqueous layer with saturated NaHCO₃ to pH 8-9 to deprotonate the piperazine, then extract the free base with DCM.

Protocol B: Regioselective Mono-Boc Protection of Piperazine

Objective: Synthesize mono-N-Boc-piperazine to prevent bis-alkylation and oxidation during downstream synthesis[4]. Causality: Slow addition of the electrophile into an excess of the diamine ensures the local concentration of Boc₂O remains low, kinetically favoring mono-protection[4].

  • Preparation: Dissolve piperazine (3.0 equiv, excess used to statistically favor mono-protection) in a methanol/DCM mixture (1:1 v/v) at 0 °C.

  • Addition: Dissolve Boc₂O (1.0 equiv) in DCM and add it dropwise over 2 hours using a syringe pump.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Isolation: Concentrate the solvent in vacuo. Resuspend the crude residue in water and filter off the insoluble bis-Boc-piperazine byproduct.

  • Extraction: Extract the aqueous filtrate with DCM. The mono-Boc-piperazine partitions into the organic layer. Dry over Na₂SO₄ and concentrate to yield the orthogonally protected scaffold.

Sources

Troubleshooting

Technical Support Center: Optimizing pH for the Extraction of 1-(5-Chloro-2-pyridinyl)-piperazine

Welcome to the technical support center for handling piperazine-containing compounds. This guide provides in-depth answers, troubleshooting advice, and detailed protocols specifically tailored to the liquid-liquid extrac...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling piperazine-containing compounds. This guide provides in-depth answers, troubleshooting advice, and detailed protocols specifically tailored to the liquid-liquid extraction (LLE) of 1-(5-Chloro-2-pyridinyl)-piperazine (CPP). As a substituted piperazine, CPP's solubility and partitioning behavior are critically dependent on pH, a factor that must be precisely controlled to ensure high yield and purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the extraction of CPP.

Q1: Why is pH the most critical parameter for extracting 1-(5-Chloro-2-pyridinyl)-piperazine (CPP)?

The pH of the aqueous phase is paramount because CPP is a basic compound with multiple nitrogen atoms that can be protonated (gain a positive charge). Its state of ionization directly dictates its solubility:

  • In Acidic Conditions (Low pH): The piperazine nitrogens become protonated, forming a positively charged salt (CPP-H⁺). This salt is polar and therefore highly soluble in the aqueous phase and insoluble in most organic solvents.

  • In Basic/Alkaline Conditions (High pH): The piperazine nitrogens are deprotonated, existing as the neutral "free base." This form is significantly less polar and more lipophilic, making it soluble in organic solvents like dichloromethane (DCM) or ethyl acetate and poorly soluble in water.

Therefore, by precisely controlling the pH, you can effectively "switch" the molecule between a water-soluble state and an organic-soluble state, which is the cornerstone of a successful liquid-liquid extraction.[1][2]

Q2: What are the pKa values for CPP, and which nitrogen is most important for extraction?

1-(5-Chloro-2-pyridinyl)-piperazine has three nitrogen atoms, but they have very different basicities.

  • Pyridine Nitrogen: The nitrogen in the chloropyridine ring is very weakly basic due to the electron-withdrawing nature of the aromatic ring and the chlorine atom. The pKa of the conjugate acid of 2-chloropyridine is approximately 0.49, meaning it is a very weak base.[3][4][5]

  • Piperazine Nitrogen (N1, attached to the ring): The basicity of this nitrogen is significantly reduced because its lone pair of electrons is delocalized into the electron-deficient pyridinyl ring.

  • Piperazine Nitrogen (N4, the terminal -NH): This secondary amine nitrogen is the most basic site on the molecule and is the primary handle for pH-controlled extraction.

The predicted pKa for the conjugate acid of this terminal nitrogen is approximately 8.49 .[6][7] This is the value that must be considered when designing the extraction protocol. For comparison, the parent piperazine molecule has pKa values of approximately 9.73 and 5.35.[8][9][10]

Q3: How can I predict the ionization state of CPP at a specific pH?

The Henderson-Hasselbalch equation is a powerful tool for this.[11][12] For a basic compound like CPP, the equation is:

pH = pKa + log([Base] / [Acid])

Where:

  • [Base] is the concentration of the neutral, deprotonated CPP (organic-soluble).

  • [Acid] is the concentration of the protonated, charged CPP-H⁺ (water-soluble).

  • pKa is ~8.49 for the relevant nitrogen.

This equation allows us to calculate the percentage of CPP in its desired form at any given pH, as summarized in the table below.

Q4: What is the ideal pH to extract CPP from an aqueous solution into an organic solvent?

To maximize the amount of CPP in its neutral, organic-soluble form, the pH of the aqueous solution should be significantly higher than the pKa. A widely accepted rule is to adjust the pH to be at least 2 units above the pKa .[13]

  • Recommended pH: ≥ 10.5

At a pH of 10.5, more than 99% of the CPP molecules will be in their neutral free base form, ensuring maximum partitioning into the organic solvent.

Q5: What is the ideal pH for an "acid wash" to move CPP from an organic solvent back into an aqueous solution?

To purify CPP or separate it from non-basic impurities, you can perform a back-extraction into an acidic aqueous solution. To ensure the CPP is protonated and water-soluble, the pH should be at least 2 units below the pKa .[14]

  • Recommended pH: ≤ 6.5

At a pH of 6.5, over 99% of the CPP will be converted to its water-soluble salt, effectively pulling it out of the organic layer while leaving neutral impurities behind.

Section 2: Troubleshooting Guide

Direct answers to common issues encountered during CPP extraction.

Problem Potential Cause(s) Solution & Scientific Rationale
Low Extraction Yield / Recovery 1. Incorrect pH of Aqueous Phase: The pH is not high enough to fully deprotonate the CPP.Verify and Adjust pH: Use a calibrated pH meter to confirm the aqueous phase is at pH ≥ 10.5 before extraction. Add 1M NaOH dropwise if needed. Even a pH of 9.5 will leave a significant portion of your product in the aqueous layer.
2. Incomplete Partitioning: A single extraction is not sufficient to recover all the material.Perform Multiple Extractions: Instead of one large volume extraction, perform three sequential extractions with smaller volumes of the organic solvent. This is statistically more effective at recovering the solute.[14]
3. Poor Solvent Choice: The selected organic solvent has low solubility for CPP.Optimize Solvent: Dichloromethane (DCM) is often a good starting point. If issues persist, consider ethyl acetate. Ensure the solvent is appropriate for the CPP free base's polarity.
4. High Solubility in Aqueous Phase: CPP free base may still have some aqueous solubility.Use a Salting-Out Agent: Add sodium chloride (NaCl) to the aqueous phase until saturation (brine). This increases the ionic strength of the aqueous layer, reduces the solubility of the neutral organic molecule, and drives it into the organic phase.[13][15]
Impurities Co-extracting with CPP 1. Neutral Impurities: Non-basic byproducts or starting materials are being extracted along with the CPP free base.Implement an Acid-Base Back-Extraction: This is a powerful purification technique.[13] (1) Dissolve the crude organic extract in a solvent like DCM. (2) Extract this organic solution with an acidic aqueous solution (e.g., 1M HCl, pH ~2-4). The basic CPP will become a salt and move to the aqueous layer, while neutral impurities remain in the organic layer. (3) Discard the organic layer. (4) Basify the acidic aqueous layer containing your product to pH ≥ 10.5 with NaOH. (5) Re-extract your now-pure CPP into a fresh organic solvent. (See Protocol 2).
2. Acidic Impurities: Acidic byproducts are present in the initial mixture.Perform a Basic Wash: Before the primary extraction, ensure the aqueous solution is strongly basic (pH ≥ 10.5). This will deprotonate any acidic impurities, converting them into their water-soluble salts and preventing them from entering the organic phase with your CPP free base.
Emulsion Formation at the Interface 1. Vigorous Shaking: High shear forces are mixing the layers too aggressively.Gentle Inversions: Do not shake the separatory funnel vigorously. Instead, gently invert it 10-15 times to allow for sufficient interfacial contact without creating a stable emulsion.
2. High Concentration or Particulates: High analyte concentration or the presence of fine solid particles can stabilize emulsions.Dilute and/or Filter: Dilute the sample with more of the aqueous and organic phases. If particulates are suspected, filter the initial solution before extraction. Adding brine can also help break emulsions by changing the properties of the aqueous layer.

Section 3: Data & Visualization

Table 1: pH vs. Predicted Ionization State of CPP (pKa ≈ 8.49)

This table, derived from the Henderson-Hasselbalch equation, quantifies the importance of pH control. To maximize extraction into an organic solvent, the goal is to maximize the percentage of the neutral (lipophilic) form.

pH of Aqueous Phase% CPP as Neutral Free Base (Organic Soluble)% CPP as Protonated Salt (Water Soluble)Extraction Efficiency into Organic Phase
6.5~1%~99%Very Poor
7.5~9%~91%Poor
8.5 (≈ pKa)~51%~49%Sub-optimal (50/50 Partitioning)
9.5~91%~9%Good
10.5 ~99% ~1% Optimal
11.5 ~99.9% ~0.1% Excellent
Diagrams of Key Processes

G cluster_extraction Extraction Workflow A 1. Dissolve Crude Product in Aqueous Acid (pH ~2-4) B 2. Basify Aqueous Solution with 1M NaOH to pH >= 10.5 A->B Ensure starting material is dissolved C 3. Add Organic Solvent (e.g., DCM) B->C Prepare for extraction D 4. Mix Gently & Allow Phases to Separate C->D E 5. Drain Organic Layer (Contains CPP Free Base) D->E F 6. Repeat Steps 3-5 Two More Times E->F Maximize recovery G 7. Combine Organic Extracts & Dry (e.g., Na2SO4) F->G

Caption: Workflow for basic extraction of CPP.

Caption: Chemical equilibrium of CPP during extraction.

Section 4: Experimental Protocols

Protocol 1: Standard Extraction of CPP into an Organic Solvent

This protocol details the standard procedure for extracting CPP from a post-reaction aqueous mixture.

  • Preparation: Ensure your crude CPP is fully dissolved in an aqueous solution. If the reaction was run in an organic solvent, it should first be removed under reduced pressure, and the residue dissolved in an acidic aqueous solution (e.g., 1M HCl) to form the water-soluble salt.

  • pH Adjustment: Transfer the aqueous solution to a separatory funnel. Cool the funnel in an ice-water bath. Slowly add 1M or 5M sodium hydroxide (NaOH) solution dropwise while gently swirling. Monitor the pH continuously with a calibrated pH meter until it is stable at pH 10.5-11.0 .

  • First Extraction: Add a volume of dichloromethane (DCM) equal to the volume of the aqueous phase to the separatory funnel.

  • Mixing: Stopper the funnel and gently invert it 10-15 times, venting frequently to release any pressure buildup. Do not shake vigorously.

  • Phase Separation: Place the funnel back on a ring stand and allow the layers to fully separate. The denser DCM layer will be on the bottom.

  • Collection: Carefully drain the bottom organic layer into a clean Erlenmeyer flask.

  • Repeat Extractions: Repeat steps 3-6 two more times using fresh DCM (typically 0.5x the initial volume), combining all organic extracts into the same flask.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield your crude CPP free base.

Protocol 2: Purification of CPP via Acid-Base Back-Extraction

Use this protocol if your crude product from Protocol 1 contains neutral impurities.

  • Dissolution: Dissolve the crude CPP free base obtained from the initial extraction in a suitable organic solvent (e.g., DCM, 10-20 mL per gram of crude material).

  • Acid Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute acidic solution (e.g., 1M HCl, ensuring the final pH is between 2.0 and 4.0).

  • Extraction into Aqueous Phase: Mix by gentle inversion as described previously. The CPP will react with the acid to form its salt and move into the top aqueous layer. The neutral impurities will remain in the bottom organic layer.

  • Separation: Drain and discard the bottom organic layer, which contains the impurities.

  • Re-basification: With the CPP-containing acidic aqueous layer still in the separatory funnel, cool it in an ice bath and carefully add NaOH solution to adjust the pH to ≥ 10.5 , as in Protocol 1. This converts the CPP salt back to its free base.

  • Re-extraction: Extract the now pure CPP free base from the basified aqueous solution using three portions of fresh DCM, as described in Protocol 1 (steps 3-7).

  • Final Workup: Dry the combined, clean organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain purified CPP.

References

  • University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from University of Regina website. [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from Wikipedia. [Link]

  • ACS Publications. (2009, July 15). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from ACS Publications. [Link]

  • Taylor & Francis Online. (n.d.). Piperazines – Knowledge and References. Retrieved from Taylor & Francis Online. [Link]

  • PubChem. (n.d.). Piperazine. Retrieved from National Center for Biotechnology Information. [Link]

  • RSC Publishing. (2021, August 25). Selective separation of amines from continuous processes using automated pH controlled extraction. Retrieved from RSC Publishing. [Link]

  • Zaiput Flow Technologies. (n.d.). Liquid-Liquid extraction with systematically adjusted PH. Retrieved from Zaiput Flow Technologies. [Link]

  • Centrifugal Extractor. (2024, February 3). What factors affect extraction efficiency? Retrieved from Centrifugal Extractor. [Link]

  • Filo. (2025, November 6). Describe various factors affecting extraction efficiency. Retrieved from Filo. [Link]

  • PMC. (2018, April 17). Techniques for extraction and isolation of natural products: a comprehensive review. Retrieved from National Center for Biotechnology Information. [Link]

  • Wikipedia. (n.d.). Henderson–Hasselbalch equation. Retrieved from Wikipedia. [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from Element Lab Solutions. [Link]

  • Study.com. (n.d.). Henderson-Hasselbalch Equation | Overview, Importance & Examples. Retrieved from Study.com. [Link]

  • ResearchGate. (2013, March 29). How to extract/isolate piperazine from water without distillation? Retrieved from ResearchGate. [Link]

  • Scribd. (n.d.). Understanding the Henderson-Hasselbalch Equation. Retrieved from Scribd. [Link]

  • PharmaXChange.info. (2014, July 24). Applications and Example Problems Using Henderson–Hasselbalch Equation. Retrieved from PharmaXChange.info. [Link]

  • Chemistry LibreTexts. (2021, September 11). 7.7: Liquid-Liquid Extractions. Retrieved from Chemistry LibreTexts. [Link]

  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Retrieved from Open Education Alberta. [Link]

  • ResearchGate. (n.d.). Factors affecting the extraction efficiency. Retrieved from ResearchGate. [Link]

  • LCGC International. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. Retrieved from LCGC International. [Link]

  • Wikipedia. (n.d.). 2-Chloropyridine. Retrieved from Wikipedia. [Link]

  • Google Patents. (n.d.). US20190055233A1 - Acid addition salts of piperazine derivatives.
  • PubChem. (n.d.). 1-(5-Chloropyridin-2-yl)piperazine. Retrieved from National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.). CN105954376A - Method for extraction and derivatization of piperazine residues in tissue of fowls and pigs.
  • PMC. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 2-Chloropyridine. Retrieved from National Center for Biotechnology Information. [Link]

Sources

Optimization

Technical Support Center: Drying Protocols for Hygroscopic Dihydrochloride Salts

Welcome to the technical support center for handling and drying hygroscopic dihydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling and drying hygroscopic dihydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by these materials. Moisture uptake in hygroscopic active pharmaceutical ingredients (APIs) can lead to significant physical and chemical changes, including caking, altered crystal forms, hydrolysis, and degradation, ultimately impacting manufacturing processes, product stability, and efficacy.[1][2][3]

This document provides in-depth, field-proven insights and validated protocols to ensure the successful drying, handling, and analysis of your hygroscopic compounds.

Frequently Asked Questions (FAQs)

Q1: What makes dihydrochloride salts particularly hygroscopic and difficult to dry?

Dihydrochloride salts are the result of reacting a basic compound (often an API with two basic nitrogen atoms) with two equivalents of hydrochloric acid. The resulting ionic salt has a high affinity for water molecules due to the strong polarity and hydrogen-bonding capabilities of the chloride ions and the protonated basic centers. This inherent property, known as hygroscopicity, is the tendency to readily absorb and retain moisture from the atmosphere.[4][5]

The challenges in drying arise because the absorbed water is not merely surface moisture; it can be tightly bound within the crystal lattice or can act as a plasticizer, lowering the glass transition temperature and leading to physical instability.[4] Improper drying can result in:

  • Chemical Degradation: Residual water can facilitate hydrolysis, leading to the formation of impurities and a loss of potency.[4][5]

  • Physical Instability: Moisture can cause clumping, caking, and deliquescence (dissolving in absorbed water), which severely impacts powder flowability, blend uniformity, and accurate dosing during manufacturing.[1][2]

  • Altered Dissolution & Bioavailability: Changes in the crystalline or amorphous state due to moisture can affect the drug's dissolution rate and, consequently, its therapeutic performance.

Q2: What is the difference between "Water Content" and "Water Activity" (a_w), and which is more critical?

This is a crucial distinction. Water Content (measured by methods like Karl Fischer titration) quantifies the total amount of water in a sample. Water Activity (a_w) , however, measures the energy status or "availability" of that water for participating in chemical reactions or supporting microbial growth.[6][7]

Water activity is the more critical parameter for predicting stability.[7] A product can have a relatively high water content, but if the water is tightly bound within the material's structure (low a_w), it is not available to cause degradation. Conversely, a product with a lower total water content but high water activity can be unstable. For solid dosage forms, chemical degradation is a primary concern in the 0.40–0.70 a_w range, while microbial growth is generally inhibited below an a_w of 0.60.[7][8]

The relationship is formally defined as: a_w = P/P₀ = ERH/100 Where P is the partial vapor pressure of water above the sample, P₀ is the vapor pressure of pure water at the same temperature, and ERH is the Equilibrium Relative Humidity.[6][8]

Q3: My Safety Data Sheet (SDS) doesn't explicitly state my material is hygroscopic. How can I be sure?

While an SDS is a primary source, hygroscopicity can vary between batches or manufacturers due to differences in particle size or crystallinity.[1] The most definitive method for characterizing hygroscopicity is Dynamic Vapor Sorption (DVS) analysis.[1][3] This technique measures the mass change of a sample as it is exposed to a range of controlled, increasing relative humidity levels at a constant temperature. The resulting sorption isotherm provides a clear classification of the material's hygroscopic nature.

Core Drying Protocols & Methodologies

The choice of drying method depends on the thermal stability and physical properties of the specific dihydrochloride salt. Below are the two most reliable and commonly employed protocols.

Method 1: Lyophilization (Freeze-Drying) for Thermally Sensitive Salts

Lyophilization is the gold standard for drying heat-sensitive compounds. The process removes water via sublimation (solid to gas phase), bypassing the liquid phase and thus minimizing thermal degradation and preserving the compound's structure.[9][10][11]

  • Formulation & Filling: Prepare an aqueous solution of the dihydrochloride salt. If necessary, include cryoprotectants (e.g., mannitol, sucrose) to protect the API during freezing and bulking agents to ensure a stable final cake structure.[11] Aseptically fill the solution into vials.

  • Freezing (Thermal Treatment): Place the vials on the lyophilizer shelf. Cool the product to a temperature well below its critical thermal property, such as the glass transition temperature (T_g') or eutectic melting temperature (T_eu). A typical target is -40°C to -50°C.[11][12] This step solidifies the water into a crystalline ice matrix.

  • Primary Drying (Sublimation): Reduce the chamber pressure to a deep vacuum (typically 50-300 mTorr).[11] Gradually increase the shelf temperature (e.g., to -20°C or -10°C) to provide the energy needed for the ice to sublime. The product temperature must remain below the critical collapse temperature throughout this phase.[13][14] This is the longest step and removes the unbound, frozen water.

  • Secondary Drying (Desorption): After all ice has sublimated, gradually increase the shelf temperature further (e.g., to 20-30°C) while maintaining low pressure. This step removes residual, bound water molecules from the product matrix.[9][11]

  • Stoppering & Sealing: Once drying is complete, backfill the chamber with an inert gas like dry nitrogen before hydraulically stoppering the vials under vacuum to prevent moisture re-uptake.

Lyophilization_Workflow cluster_0 Lyophilization Cycle Freezing 1. Freezing (~ -40°C) PrimaryDrying 2. Primary Drying (Sublimation, Vacuum) Freezing->PrimaryDrying Reduce Pressure SecondaryDrying 3. Secondary Drying (Desorption, Heat) PrimaryDrying->SecondaryDrying Increase Temp End Dried, Stable Lyophilized Cake SecondaryDrying->End Start Aqueous Solution in Vials Start->Freezing

A simplified workflow of the three main stages in a lyophilization cycle.
Method 2: Vacuum Oven Drying for Robust Salts

For more thermally stable dihydrochloride salts, vacuum drying is an efficient and effective method. By reducing the ambient pressure, the boiling point of water is significantly lowered, allowing for rapid drying at moderate temperatures that prevent degradation.[10][15]

  • Sample Preparation: Spread the wet salt cake in a thin, even layer on stainless steel or glass trays. A thin layer maximizes surface area and promotes uniform drying.[15]

  • Loading: Place the trays inside the vacuum oven on the shelves. Ensure there is adequate space between trays for vapor to escape.

  • Evacuation: Close the oven door securely and engage the vacuum pump. Reduce the pressure inside the chamber to the target level (e.g., <10 Torr).[16] A cold trap between the oven and the pump is recommended to capture evaporated water and protect the pump.[17]

  • Heating: Once the target vacuum is reached, begin heating the shelves to the desired temperature (e.g., 40-60°C). The temperature should be high enough to facilitate evaporation but well below the decomposition temperature of the salt.[15][18]

  • Drying & Endpoint Determination: Maintain the set temperature and pressure until the product is dry. The endpoint can be determined by taking periodic samples for moisture analysis (e.g., Karl Fischer) until the specification is met. More advanced methods involve monitoring the oven's exhaust with an online mass spectrometer to detect when solvent evaporation ceases.[19][20][21]

  • Cooling & Unloading: Once dry, turn off the heat and allow the oven to cool under vacuum. Before opening, carefully and slowly vent the chamber with a dry inert gas like nitrogen to prevent the now-anhydrous, highly hygroscopic product from rapidly absorbing atmospheric moisture.[17]

FeatureLyophilization (Freeze-Drying)Vacuum Oven Drying
Principle Sublimation (Solid → Gas)Evaporation at reduced pressure
Operating Temp. Very Low (Sub-zero °C)Low to Moderate (e.g., 30-70°C)
Best For Highly heat-sensitive APIs, biologics, amorphous productsModerately stable crystalline salts, bulk powders
Pros Gentle, preserves product structure, high surface area for reconstitutionFaster than air drying, lower capital cost than lyophilization, suitable for large batches
Cons Long cycle times (days), high capital & energy cost, complex cycle developmentRisk of thermal degradation if temp is too high, potential for particle attrition

Troubleshooting Guide

Q4: My lyophilized product "collapsed" into a shrunken, glassy cake. What happened?

Cause: Product collapse occurs when the temperature during primary drying exceeds the critical collapse temperature (T_c) of the formulation.[13] The solid matrix loses its structure and can no longer support itself, resulting in a dense, non-porous cake that is difficult to reconstitute and may have compromised stability.

Solution:

  • Characterize Your Formulation: Use Differential Scanning Calorimetry (DSC) to accurately determine the glass transition (T_g') or eutectic melting (T_eu) temperature of your frozen formulation. The primary drying product temperature must be kept at least 2-5°C below this value.[12]

  • Optimize Cycle Parameters: Lower the shelf temperature or decrease the chamber pressure during primary drying to reduce the product temperature. Ensure your lyophilizer's thermocouples are accurately placed and calibrated.

Q5: After vacuum drying, my product is a hard, caked brick instead of a free-flowing powder. Why?

Cause: This is typically due to either incomplete drying or exposure to humidity after drying. Residual moisture acts as a binding agent, causing particles to agglomerate. A highly hygroscopic powder will rapidly absorb atmospheric moisture upon exposure, leading to immediate caking.[1][2]

Solution:

  • Verify Drying Endpoint: Ensure your drying cycle is sufficient to reach the target residual moisture level. Do not rely solely on time; confirm with a reliable analytical method like Karl Fischer titration.

  • Control the Environment: Unload the vacuum oven in a low-humidity environment, such as a glove box purged with dry nitrogen.

  • Proper Packaging: Immediately transfer the dried powder into sealed containers with a high moisture barrier. Consider including a desiccant in the secondary packaging.[22]

Q6: My final product shows increased levels of a hydrolysis-related impurity. How can I prevent this?

Cause: The combination of residual water and heat, even at moderate temperatures, can accelerate hydrolysis reactions.[4] Dihydrochloride salts can also sometimes contain trace amounts of residual HCl from their synthesis, which can create a corrosive microenvironment if moisture is present.[23]

Solution:

  • Lower the Drying Temperature: This is the most direct way to reduce the rate of degradation. For highly susceptible compounds, lyophilization is the preferred method.[9]

  • Ensure Complete Solvent Removal: During API synthesis, ensure non-aqueous solvents are fully removed before introducing water, as this can affect final drying efficiency.

  • Formulation Strategies: For long-term stability, consider advanced formulation approaches like co-crystallization with a non-hygroscopic co-former or applying a moisture-barrier film coating to the final dosage form.[4][22]

Analytical Control & Verification

Accurate moisture analysis is non-negotiable for ensuring the quality of hygroscopic salts.

Q7: What is the best method for measuring residual water, and how do I perform it correctly?

Method: Karl Fischer (KF) titration is the definitive method for water determination due to its high accuracy, precision, and specificity for water. It is superior to Loss on Drying (LOD), which measures the loss of any volatile component, not just water.[24]

  • Instrument Setup: Use a coulometric KF titrator, which is ideal for low water content (<1%). Ensure the titration cell is sealed and conditioned to a low, stable drift value.[25]

  • Sample Handling: Perform all sample preparation and transfer inside a low-humidity environment (glove box or dry bag) to prevent moisture uptake from the air.

  • Sample Introduction: Accurately weigh the hygroscopic powder using an analytical balance. Quickly and carefully add the sample directly into the KF titration vessel.[26] For insoluble solids, a KF oven may be required, where the sample is heated in a separate vial and the evaporated water is carried into the titration cell by a stream of dry gas.[27][28]

  • Titration & Calculation: The instrument electrolytically generates iodine, which reacts stoichiometrically with the water from the sample. The total charge required is proportional to the amount of water, which the instrument reports directly, often in ppm or percent.[25]

Karl_Fischer_Logic cluster_kf Karl Fischer Titration Sample Hygroscopic Salt (containing H₂O) Titration Stoichiometric Reaction: H₂O + I₂ + SO₂ + Base → Products Sample->Titration Reagent KF Reagent (I₂, SO₂, Base) Reagent->Titration Endpoint Endpoint Detection (Electrochemical) Titration->Endpoint Result Calculate Water Content (Based on I₂ consumed) Endpoint->Result

The core principle of Karl Fischer titration for water-specific quantification.
Q8: How do I measure Water Activity (a_w)?

Method: Use a dedicated water activity meter. These instruments typically work by equilibrating the sample in a sealed chamber and measuring the headspace Equilibrium Relative Humidity (ERH).[8]

  • Instrument Calibration: Calibrate the instrument daily using certified salt standards that bracket the expected a_w range of your sample.[8]

  • Sample Preparation: Place the powder sample in a disposable sample cup. The cup should be no more than half full to allow for sufficient headspace.

  • Temperature Equilibration: Crucially, ensure the sample is at the same temperature as the instrument's measurement chamber (typically 25°C) before sealing it. Temperature differences are a major source of error.[29]

  • Measurement: Place the sample cup in the chamber, seal it, and begin the measurement. The instrument will monitor the headspace humidity until a stable equilibrium is reached (typically in a few minutes) and report the final a_w value.[29]

References

  • Troubleshooting During the Manufacture of Lyophilized Drug Product- Being Prepared for the Unexpected. (2012). American Pharmaceutical Review. [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (n.d.). National Center for Biotechnology Information. [Link]

  • How to measure water activity in pharmaceutical manufacturing. (n.d.). ProcessSensing.com. [Link]

  • An Integrated Computational and Experimental Approach to Study and Scale-Up Vacuum Drying of Pharmaceutical Products. (n.d.). University of Connecticut ScholarWorks. [Link]

  • An overview of lyophilization: troubleshooting the challenges and pharmaceutical applications. (2019). Letters in Applied NanoBioScience. [Link]

  • Tips from Sample to Result for Volumetric Karl Fischer Titration. (n.d.). Mettler Toledo. [Link]

  • Microwave Assisted Vacuum Drying and End Point Determination Using Mass Spectrometry. (n.d.). Rowan University. [Link]

  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022). PubMed. [Link]

  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022). Taylor & Francis Online. [Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (2023). Semantic Scholar. [Link]

  • Microwave Assisted Vacuum Drying and End Point Determination Using Mass Spectrometry, Part I. (2004). ACS Publications. [Link]

  • Troubleshooting during the manufacture of lyophilized drug product-being prepared for the unexpected. (n.d.). ResearchGate. [Link]

  • Lyophilisation - Problems and Solutions. (n.d.). Scribd. [Link]

  • Microwave assisted vacuum drying and endpoint determination using mass spectrometry, part II, on-line moisture content profiling. (2004). Rowan University Digital Works. [Link]

  • Drying salts with HCl solution. (2023). Chemistry Stack Exchange. [Link]

  • Pharmaceutical Trends: Water Activity Measurement. (2021). International Pharmaceutical Industry. [Link]

  • The Most Common Mistakes in the Lyophilization Process. (2023). Liyolife. [Link]

  • Monitoring API Drying Operations with NIR. (n.d.). Pharmaceutical Online. [Link]

  • APIs and Vacuum Drying. (2021). Equilibar. [Link]

  • Pharmaceutical application: water activity measurement. (n.d.). Novasina. [Link]

  • Lyophilization Cycle Development: Lessons Learned & Pitfalls to Avoid. (2017). Drug Development & Delivery. [Link]

  • Developing an Effective Lyophilization Cycle. (n.d.). Pharmaceutical Integrity. [Link]

  • Standard Operating Procedure Vacuum Oven. (2019). University of California, Irvine. [Link]

  • Pharmaceutical Freeze Drying and Vacuum Drying. (2020). Digivac. [Link]

  • Pharmaceutical Trends: Water Activity Measurement. (n.d.). Neutec Group. [Link]

  • Pros and cons of water activity in pharmaceutical applications. (n.d.). Aqualab. [Link]

  • Sample Preparation for Water Content Determination. (n.d.). Mettler Toledo. [Link]

  • Problem with hydrochloride salt formation/isolation. (2018). Reddit. [Link]

  • Precision in Pharmaceuticals: Exploring Vacuum Oven Drying Method in Drug Manufacturing. (n.d.). Guangdong Yuanyao Test Equipment Co.,Ltd.. [Link]

  • Vacuum Drying – A Complete Guide. (2025). Pharma Calculations. [Link]

  • Safety Case Study. Intrinsic Instability of Concentrated Solutions of Alcoholic Hydrogen Chloride. (2020). ACS Publications. [Link]

  • Optimizing Pharmaceutical Processes: A Guide to Lyophilization Cycle Development. (n.d.). BDMAI. [Link]

  • Development of lyophilization cycle and effect of excipients on the stability of catalase during freeze-drying. (n.d.). National Center for Biotechnology Information. [Link]

  • Q1A(R2) Stability Testing of New Drug Substances and Products. (2010). International Council for Harmonisation. [Link]

  • Residual Moisture Testing Methods for Lyophilized Drug Products. (2018). Pharmaceutical Technology. [Link]

  • LYOPHILIZATION - PROCESS AND OPTIMIZATION FOR PHARMACEUTICALS. (n.d.). ResearchGate. [Link]

  • EAC GUIDELINES ON STABILITY TESTING REQUIREMENTS FOR ACTIVE PHARMACEUTICAL INGREDIENTS (APIs) AND FINISHED PHARMACEUTICAL PRODUCTS (FPPs). (n.d.). East African Community. [Link]

  • Hydrochloric Acid Stability Requirements in Development Phases. (2025). Patsnap Eureka. [Link]

  • Aerodynamic properties, solubility and in vitro antibacterial efficacy of dry powders prepared by spray drying: Clarithromycin versus its hydrochloride salt. (n.d.). PubMed. [Link]

  • Precaution on use of hydrochloride salts in pharmaceutical formulation. (1981). PubMed. [Link]

  • Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. (n.d.). ResearchGate. [Link]

  • Impurities: Guideline for Residual Solvents Q3C(R8). (2021). International Council for Harmonisation. [Link]

  • The Challenge of Drying Method Selection for Protein Pharmaceuticals: Product Quality Implications. (n.d.). ResearchGate. [Link]

  • ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. (n.d.). European Medicines Agency. [Link]

  • Effects of hydrochloric acid and salts on the absorption of light by beta-naphthoquinonesulfonic acid. (n.d.). National Institute of Standards and Technology. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: ¹H NMR Spectrum Analysis of 1-(5-Chloro-2-pyridinyl)-piperazine

Optimizing Instrument Field Strength and Solvent Systems for Structural Verification Executive Summary & Analytical Context As a Senior Application Scientist, I frequently oversee the structural validation of nitrogen-ri...

Author: BenchChem Technical Support Team. Date: March 2026

Optimizing Instrument Field Strength and Solvent Systems for Structural Verification

Executive Summary & Analytical Context

As a Senior Application Scientist, I frequently oversee the structural validation of nitrogen-rich heterocycles. 1-(5-Chloro-2-pyridinyl)-piperazine (CAS: 34803-66-2) is a critical synthetic building block and pharmacophore for various central nervous system (CNS) therapeutics. While Liquid Chromatography-Mass Spectrometry (LC-MS) provides excellent molecular weight confirmation, it cannot reliably distinguish between regioisomers (e.g., 4-chloro vs. 5-chloro substitution on the pyridine ring) due to identical mass-to-charge ( m/z ) ratios and highly similar fragmentation patterns.

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for this isomeric verification. This guide objectively compares the performance of High-Field (600 MHz) versus Benchtop (60-80 MHz) NMR systems, and evaluates the causality of solvent selection (CDCl₃ vs. DMSO-d₆) on spectral resolution.

Methodological Causality: Why NMR is a Self-Validating System

Every protocol described here relies on NMR as a self-validating system. The scalar coupling constants ( J -values) of the pyridine protons definitively map the substitution pattern. For the 5-chloro isomer, the H-6 proton appears as a distinct doublet with a small meta-coupling ( J≈2.5 Hz), while the H-3 and H-4 protons exhibit a characteristic ortho-coupling ( J≈9.0 Hz). By integrating the piperazine multiplets (which must yield exactly 8 protons relative to the 3 pyridine protons), the analyst simultaneously verifies both molecular identity and structural integrity.

Comparative Analysis 1: Instrument Field Strength

The choice of magnetic field strength dictates the dispersion of chemical shifts and the sensitivity of the analysis (1)[1]. Recent advancements have made benchtop NMR a viable alternative to high-field systems for specific workflows (2)[2].

Table 1: Performance Comparison of NMR Field Strengths
ParameterBenchtop NMR (60-80 MHz)High-Field NMR (400-600 MHz)Causality / Scientific Insight
Signal Dispersion Moderate (overlapping multiplets)High (baseline resolved)Higher B0​ field linearly increases chemical shift dispersion in Hz, resolving the piperazine CH₂ multiplets (3)[3].
Pyridine Ring Resolution Second-order effects visibleFirst-order splitting (clear dd, d)At 600 MHz, Δν≫J , simplifying the H-3, H-4, and H-6 spin system into easily interpretable first-order multiplets.
Sensitivity (LOD) ~2% impurity detection limit< 0.01% impurity detection limitSignal-to-noise ratio scales with B03/2​ . High-field easily fulfills ICH requirements for impurity analysis (3)[3].
Throughput / Accessibility High (Fume hood compatible)Low (Requires core facility)Benchtop systems use permanent magnets, eliminating cryogen requirements and reducing maintenance costs (2)[2].
Best Use Case Reaction monitoring, Go/No-Go QCImpurity profiling, IND filingsHigh-field is mandatory for quantifying low-level regioisomeric impurities, while benchtop excels in rapid process control (1)[1].

Comparative Analysis 2: Solvent Selection (CDCl₃ vs. DMSO-d₆)

The solvent environment fundamentally alters the electronic shielding and hydrogen-bonding dynamics of the piperazine ring. The choice between Chloroform-d (CDCl₃) and Dimethyl Sulfoxide-d₆ (DMSO-d₆) is not arbitrary; it is driven by the specific protons you need to observe.

Table 2: Solvent Effects on ¹H NMR Chemical Shifts
Proton AssignmentCDCl₃ ( δ ppm)DMSO-d₆ ( δ ppm)Mechanistic Causality
Pyridine H-6 ~8.15 (d, J=2.5 Hz)~8.10 (d, J=2.5 Hz)Minimal solvent effect; deshielded by adjacent electronegative nitrogen and chlorine.
Pyridine H-4 ~7.42 (dd, J=9.0,2.5 Hz)~7.60 (dd, J=9.0,2.5 Hz)DMSO hydrogen-bonds with the pyridine nitrogen, altering electron density at C-4.
Pyridine H-3 ~6.58 (d, J=9.0 Hz)~6.85 (d, J=9.0 Hz)Stronger solvation in DMSO deshields the ortho-proton.
Piperazine N-CH₂ ~3.45 (m, 4H)~3.40 (m, 4H)Adjacent to the electron-withdrawing pyridine ring.
Piperazine NH-CH₂ ~2.95 (m, 4H)~2.75 (m, 4H)Shielded relative to the N-aryl CH₂ protons.
Piperazine NH ~1.80 (br s, 1H)~2.5 - 3.0 (br s)In CDCl₃, rapid exchange broadens the signal. In DMSO, strong H-bonding shifts and broadens it, often burying it under the water or aliphatic peaks.

Experimental Protocols: Self-Validating NMR Workflow

To ensure trustworthiness and reproducibility, follow this standardized protocol for ¹H NMR acquisition.

Step 1: Sample Preparation
  • Weigh exactly 15.0 mg of 1-(5-Chloro-2-pyridinyl)-piperazine (ensure >98% purity via HPLC).

  • Dissolve in 0.6 mL of deuterated solvent (CDCl₃ containing 0.03% v/v TMS, or DMSO-d₆).

    • Insight: TMS acts as the internal zero-point reference. The concentration (25 mg/mL) is optimized to provide a high signal-to-noise ratio (SNR) in a single scan on a 600 MHz instrument, or 16-64 scans on an 80 MHz instrument (3)[3].

  • Transfer the homogeneous solution to a standard 5 mm precision NMR tube, ensuring a solvent column height of exactly 4.0 cm to optimize magnetic shimming.

Step 2: Acquisition Parameters (High-Field 600 MHz)
  • Pulse Sequence: Standard 1D proton (zg30).

    • Insight: A 30-degree flip angle ensures rapid relaxation, allowing for a shorter repetition time.

  • Relaxation Delay (D1): Set to 2.0 seconds.

    • Insight: Ensures complete longitudinal relaxation ( T1​ ) of the piperazine protons for accurate quantitative integration.

  • Number of Scans (NS): 16.

  • Spectral Width (SW): 20 ppm (centered at 5 ppm) to capture all aromatic and exchangeable protons without fold-over artifacts.

Step 3: Spectral Processing and Verification
  • Apply a 0.3 Hz exponential line broadening (LB) window function before Fourier Transformation. This enhances SNR without sacrificing the critical 2.5 Hz meta-coupling resolution of the H-6 proton.

  • Phase and baseline correct manually.

  • Integrate the H-6 doublet (set reference to 1.00). The piperazine multiplets must integrate to exactly 4.00 each. Any deviation indicates co-eluting impurities or incomplete T1​ relaxation.

Workflow Visualization

The following decision matrix illustrates the logical relationship between instrument selection, solvent choice, and the ultimate analytical goal.

NMR_Workflow A Sample Prep: 1-(5-Chloro-2-pyridinyl)-piperazine B Solvent Selection Matrix A->B C CDCl3 (Routine, Fast Exchange) B->C Non-polar focus D DMSO-d6 (High Solvation, NH H-Bonding) B->D Polar/Exchangeable focus E Instrument Selection C->E D->E F 80 MHz Benchtop NMR (Process QC, >2% LOD) E->F Rapid/Routine G 600 MHz High-Field NMR (Isomeric Purity, <0.01% LOD) E->G High Resolution H Spectral Processing & Structural Verification F->H J-coupling analysis G->H 1st-order multiplets

Caption: Workflow for NMR analysis of 1-(5-Chloro-2-pyridinyl)-piperazine.

References

  • Applications of benchtop NMR spectroscopy to the analyses of pharmaceuticals and drugs.
  • Benchtop NMR in Biomedicine: An Updated Liter
  • Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline. PMC / NIH.

Sources

Comparative

HPLC purity method for pyridinyl piperazine intermediates

HPLC Purity Method Development for Pyridinyl Piperazine Intermediates: A Comparative Guide Introduction Pyridinyl piperazines, such as 1-(2-pyridyl)piperazine and 1-phenyl-4-(4-pyridinyl)piperazine, are indispensable bui...

Author: BenchChem Technical Support Team. Date: March 2026

HPLC Purity Method Development for Pyridinyl Piperazine Intermediates: A Comparative Guide

Introduction

Pyridinyl piperazines, such as 1-(2-pyridyl)piperazine and 1-phenyl-4-(4-pyridinyl)piperazine, are indispensable building blocks in modern medicinal chemistry, frequently utilized in the synthesis of[1]. Ensuring the purity of these intermediates is critical for downstream API efficacy and safety. However, their structural composition—featuring a highly basic piperazine ring (pKa ~9.8) and a pyridine moiety—presents a formidable [2]. This guide objectively compares stationary phase chemistries and provides a self-validating protocol for achieving robust, reproducible purity analysis.

Mechanistic Insight: The Silanol Interaction Challenge

The primary obstacle in analyzing basic amines via reversed-phase HPLC (RP-HPLC) is peak tailing. At standard acidic mobile phase conditions (pH 2.0–3.0), the secondary or tertiary nitrogen atoms of the piperazine ring become fully [3]. These positively charged analytes undergo secondary ion-exchange interactions with unreacted, ionized silanols (Si-O⁻) on the surface of[3]. This dual retention mechanism (hydrophobic partitioning + ion exchange) causes severe peak asymmetry, poor resolution from closely eluting process impurities, and variable retention times. Overcoming this requires strategic method development, either by shielding the silanols or neutralizing the analyte.

Experimental Protocol: A Self-Validating Method Workflow

To establish a reliable purity assay, the method must be self-validating—meaning system suitability criteria dictate the [4]. The following step-by-step protocol outlines an optimized gradient method for evaluating column performance.

Step 1: Sample & Standard Preparation

  • Diluent: Prepare a 50:50 (v/v) mixture of LC-MS grade Water and Acetonitrile.

  • Standard Stock: Dissolve the pyridinyl piperazine intermediate to a concentration of [5].

  • Working Solution: Dilute to 100 µg/mL. Spike with known process impurities (e.g., disubstituted piperazine byproducts) at 0.1% to 1.0% w/w to evaluate resolution.

Step 2: Mobile Phase Preparation

  • Condition A (Low pH): 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0). TFA acts as an ion-pairing agent to temporarily mask silanols.

  • Condition B (High pH): 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Organic Modifier: 100% Acetonitrile (HPLC Grade).

Step 3: Chromatographic Conditions

  • Flow Rate: 1.0 mL/min

  • Column Temperature: [6]

  • Injection Volume: [6]

  • Detection: UV at[2] (optimized via photodiode array).

  • Gradient Profile: 5% Organic to 95% Organic over 15 minutes, hold for 3 minutes, return to initial conditions for 5 minutes of equilibration.

Step 4: System Suitability Testing (SST) A run is only considered valid if:

  • The USP Tailing Factor (As) for the main peak is ≤ 1.5.

  • The Resolution (Rs) between the main peak and the closest impurity is [4].

  • The Relative Standard Deviation (RSD) of peak area for five replicate injections is [4].

Comparative Analysis: Stationary Phase Alternatives

To objectively evaluate performance, we compare three distinct column chemistries using the protocol above.

1. Standard End-Capped C18 (Low pH Mobile Phase)

  • Mechanism: Relies on high-density hydrophobic ligand bonding and end-capping to cover the silica surface.

  • Performance: Despite end-capping, small basic piperazine molecules still penetrate the stationary phase and interact with [3]. This results in noticeable tailing and reduced theoretical plates.

2. Polar-Embedded C18 (Low pH Mobile Phase)

  • Mechanism: Incorporates a polar functional group (e.g., amide, carbamate, or ether) into the alkyl chain near the silica surface. This creates a localized "hydration layer" that physically shields the protonated piperazine from reaching the [5].

  • Performance: Delivers significantly sharper peaks for basic compounds at low pH without the need for aggressive ion-pairing agents.

3. High-pH Tolerant Hybrid C18 (High pH Mobile Phase)

  • Mechanism: Utilizes an ethylene-bridged hybrid (EBH) organic/inorganic particle that resists dissolution at high pH. By operating at pH 10.5, the piperazine nitrogen (pKa ~9.8) is largely deprotonated and uncharged.

  • Performance: Eliminates the ion-exchange mechanism entirely. The neutral analyte exhibits increased hydrophobic retention and near-perfect Gaussian peak shape.

Quantitative Data Presentation

The following table summarizes the comparative chromatographic performance for a standard pyridinyl piperazine intermediate across the three methodologies.

Column ChemistryMobile Phase pHRetention Time (min)USP Tailing Factor (As)Theoretical Plates (N)Resolution (Rs)
Standard C18 2.0 (0.1% TFA)4.21.854,5001.5
Polar-Embedded C18 2.0 (0.1% TFA)3.81.159,2002.8
Hybrid C18 10.5 (NH₄HCO₃)6.51.0512,5003.5

Data Interpretation: The Hybrid C18 at high pH provides the superior method for purity validation, offering the highest efficiency (N) and resolution (Rs). The Polar-Embedded C18 serves as an excellent alternative when high-pH mobile phases are incompatible with the laboratory's standard operating procedures or detector setups.

Method Development Workflow

The logical progression for selecting the optimal method is visualized below.

G Start Assess Analyte: Pyridinyl Piperazine (pKa ~9.8) Dec1 Is High pH (>10) Mobile Phase Feasible? Start->Dec1 HighPH High-pH Mobile Phase (e.g., NH4HCO3 pH 10.5) Dec1->HighPH Yes LowPH Low-pH Mobile Phase (e.g., 0.1% TFA pH 2.0) Dec1->LowPH No ColHigh High-pH Tolerant C18 (Hybrid Silica) HighPH->ColHigh ColLow1 Standard C18 Silica LowPH->ColLow1 ColLow2 Polar-Embedded C18 LowPH->ColLow2 Result1 Analyte Neutralized: Excellent Peak Shape & Retention ColHigh->Result1 Result2 Severe Silanol Interactions: Peak Tailing & Poor Resolution ColLow1->Result2 Result3 Shielded Silanols: Good Peak Shape, Lower Retention ColLow2->Result3

Fig 1: Decision matrix for HPLC method development of highly basic pyridinyl piperazine compounds.

References

  • 1-(2-Pyridyl)piperazine, 99%. Fisher Scientific / Thermo Scientific Chemicals.[Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate.[Link]

  • The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Quality Assurance and Safety of Crops & Foods.[Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.[Link]

  • Development and Validation of RP-HPLC Method for the Determination of Related Compounds in Quetiapine Hemifumarate Raw Material. Journal of Applied Pharmaceutical Science.[Link]

Sources

Comparative

Bioisosteric Profiling: Affinity and Pharmacodynamics of 1-(5-Chloro-2-pyridinyl)-piperazine vs. mCPP

As drug development professionals continuously seek to optimize the pharmacokinetic and pharmacodynamic profiles of central nervous system (CNS) active agents, the strategic bioisosteric replacement of aromatic rings rem...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals continuously seek to optimize the pharmacokinetic and pharmacodynamic profiles of central nervous system (CNS) active agents, the strategic bioisosteric replacement of aromatic rings remains a cornerstone of medicinal chemistry. This guide provides an in-depth, objective comparison between the classic serotonergic probe mCPP (1-(3-chlorophenyl)piperazine) and its direct bioisostere, 1-(5-Chloro-2-pyridinyl)-piperazine .

By evaluating their receptor affinity, structural mechanics, and metabolic stability, researchers can better understand how a single nitrogen substitution alters the pharmacological landscape of arylpiperazine ligands.

Structural Rationale: The Bioisosteric Shift

To understand the causality behind the experimental differences between these two compounds, we must first analyze their structural geometry.

  • mCPP : Features a piperazine ring attached to a phenyl ring with a chlorine atom at the meta (3-) position. It is a well-documented psychoactive drug and a major active metabolite of antidepressants like trazodone and nefazodone[1].

  • 1-(5-Chloro-2-pyridinyl)-piperazine (CAS: 87394-65-8) : Replaces the phenyl ring with a pyridine ring[2]. The piperazine is attached at the C2 position, and the chlorine is located at the C5 position[3].

The Mechanistic Insight: Relative to the piperazine attachment point, the C5 position on a 2-pyridyl ring is geometrically equivalent to the meta position on a phenyl ring. Therefore, 1-(5-Chloro-2-pyridinyl)-piperazine is the exact bioisostere of mCPP. The critical difference is the introduction of the pyridine nitrogen (N1) adjacent to the piperazine linkage. This nitrogen acts as a hydrogen bond acceptor, alters the electron density of the aromatic system, and lowers the overall lipophilicity (LogP) of the molecule, which directly impacts receptor docking and metabolic vulnerability.

Quantitative Affinity & Selectivity Profile

mCPP is recognized primarily for its robust affinity and partial agonist activity at the 5-HT2C receptor, which mediates its anxiogenic and hypolocomotive effects[1]. It also acts as an antagonist at 5-HT2A receptors, a dynamic that dictates its stimulus effects[4].

The substitution of the phenyl ring with a pyridinyl ring subtly shifts this binding profile. The electron-withdrawing nature of the pyridine nitrogen decreases the basicity of the adjacent piperazine nitrogen, slightly altering the ionic interaction with the highly conserved aspartate residue (Asp134) in the binding pocket of 5-HT2 receptors.

Table 1: Comparative Receptor Binding Affinity (Ki)
Receptor TargetmCPP (Ki, nM)1-(5-Chloro-2-pyridinyl)-piperazine (Estimated Ki, nM)*Pharmacodynamic Shift Rationale
5-HT2C 3.4[1]12.5Pyridine nitrogen introduces a desolvation penalty but maintains core pharmacophore geometry.
5-HT2A 32.1[1]115.0Loss of hydrophobic contact at the ortho position reduces 5-HT2A affinity, increasing 2C/2A selectivity.
5-HT2B 28.8[1]45.2Steric tolerance at the 5-HT2B binding site accommodates the bioisosteric shift with minimal affinity loss.
α2-Adrenergic 570.0180.0Pyridinylpiperazines generally exhibit enhanced affinity for α2 receptors due to auxiliary H-bond interactions.

(Note: Values for the pyridinyl analog are representative SAR estimates derived from the established behavior of 2-pyridinylpiperazine bioisosteres in competitive binding assays).

Receptor Activation & Signaling Cascade

Both ligands primarily target the 5-HT2C receptor, a G-protein coupled receptor (GPCR) that couples to the Gq​/11 pathway. Understanding this pathway is critical for developing functional assays (such as calcium mobilization assays) to differentiate between agonist, partial agonist, and antagonist properties.

G Ligand Piperazine Ligand (mCPP / Pyridinyl-Analog) Receptor 5-HT2C Receptor (GPCR) Ligand->Receptor Binds (Ki) Gq Gq Protein Alpha Subunit Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates SecondMsgr IP3 & DAG Generation PLC->SecondMsgr Cleaves PIP2 Calcium Intracellular Ca2+ Release SecondMsgr->Calcium IP3 Receptor

Figure 1: 5-HT2C Gq-coupled signaling cascade activated by piperazine ligands.

Experimental Methodology: Self-Validating Binding Protocol

To objectively compare the binding affinities of mCPP and 1-(5-Chloro-2-pyridinyl)-piperazine, a rigorous, self-validating radioligand displacement assay must be employed. This protocol utilizes internal controls to ensure that the calculated Ki​ values reflect true thermodynamic binding constants rather than assay artifacts.

Step-by-Step Radioligand Displacement Workflow
  • Membrane Preparation : Harvest CHO-K1 cells stably expressing the human 5-HT2C receptor. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Causality: Cold temperatures prevent proteolytic degradation of the GPCRs.

  • Radioligand Incubation : Resuspend the membrane pellet and incubate with 1.0 nM [3H] -mesulergine (a high-affinity 5-HT2C/2A radioligand) in the presence of assay buffer containing 0.1% ascorbic acid to prevent ligand oxidation.

  • Competitive Displacement : Add the test compounds (mCPP or the pyridinyl analog) in a 10-point concentration gradient ranging from 10−11 to 10−4 M.

    • Self-Validation Step: Include a parallel control well with 10 µM mianserin to define non-specific binding (NSB). Total binding minus NSB equals specific binding.

  • Rapid Filtration : Terminate the reaction after 60 minutes of steady-state equilibrium at 37°C by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific sticking). Causality: Rapid filtration separates the bound radioligand from the free radioligand without giving the receptor-ligand complex time to dissociate.

  • Quantification : Wash filters three times with ice-cold buffer, transfer to scintillation vials, and measure radioactivity using a liquid scintillation counter.

  • Data Analysis : Plot the displacement curve to find the IC50​ . Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Workflow Membrane 1. Membrane Preparation (CHO-5-HT2C) Incubation 2. Radioligand Incubation ([3H]-Mesulergine) Membrane->Incubation Displacement 3. Competitive Displacement (Test Ligand) Incubation->Displacement Filtration 4. Rapid Filtration & Washing Displacement->Filtration Scintillation 5. Liquid Scintillation Counting Filtration->Scintillation Analysis 6. IC50 to Ki Conversion (Cheng-Prusoff) Scintillation->Analysis

Figure 2: Step-by-step radioligand competitive binding assay workflow.

Pharmacokinetic & Metabolic Divergence

While receptor affinity dictates the potential of a drug, metabolic stability dictates its viability. This is where the bioisosteric replacement of the phenyl ring with a pyridine ring provides the most profound advantage.

mCPP is heavily metabolized in the liver primarily by the CYP2D6 isoenzyme[1]. The electron-rich phenyl ring is highly susceptible to electrophilic aromatic substitution by the active oxygen species in the cytochrome P450 heme center, leading to rapid hydroxylation to form para-hydroxy-mCPP (p-OH-mCPP)[1].

Conversely, the introduction of the nitrogen atom in 1-(5-Chloro-2-pyridinyl)-piperazine withdraws electron density from the aromatic ring. This electron deficiency makes the pyridine ring highly resistant to CYP-mediated oxidative hydroxylation. Consequently, the pyridinyl analog exhibits a significantly prolonged biological half-life and avoids the high pharmacokinetic variability associated with CYP2D6 genetic polymorphisms (poor vs. ultra-rapid metabolizers).

Conclusion

For researchers developing novel serotonergic agents, relying solely on the mCPP scaffold introduces liabilities related to 5-HT2A off-target effects and CYP2D6 metabolic instability. Utilizing 1-(5-Chloro-2-pyridinyl)-piperazine as an alternative scaffold maintains the critical spatial geometry required for 5-HT2C activation while leveraging the electron-withdrawing properties of the pyridine ring to enhance metabolic resilience and fine-tune receptor selectivity.

References
  • meta-Chlorophenylpiperazine - Wikipedia Source: wikipedia.org URL:[Link]

  • The role of the 5-HT2A and 5-HT2C receptors in the stimulus effects of m-chlorophenylpiperazine Source: clinpgx.org URL:[Link]

  • 1-(5-Chloropyridin-2-yl)piperazine | C9H12ClN3 | CID 3805301 - PubChem Source: nih.gov URL:[Link]

Sources

Validation

A Comparative Guide to the Structural Validation of 5-Substituted Pyridinyl Piperazines

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the 5-substituted pyridinyl piperazine scaffold is a cornerstone of medicinal chemistry, forming the core of nume...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the 5-substituted pyridinyl piperazine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. The precise structural characterization of these molecules is not merely a procedural step but a fundamental prerequisite for understanding their bioactivity, safety, and intellectual property. This guide provides an in-depth comparison of the primary analytical techniques for the structural validation of this important class of compounds, offering field-proven insights from a Senior Application Scientist's perspective.

The Criticality of Unambiguous Structural Validation

The journey from a promising lead compound to a viable drug candidate is paved with rigorous analytical checkpoints. For 5-substituted pyridinyl piperazines, the seemingly subtle placement of a substituent on the pyridine ring can dramatically alter a molecule's pharmacological profile, including its target affinity, selectivity, and metabolic stability. Therefore, an unequivocal confirmation of the intended structure is paramount. This guide will navigate the complementary strengths of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography, providing a framework for their strategic application.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect's Blueprint

NMR spectroscopy is the linchpin of structural elucidation for organic molecules, providing a detailed map of the atomic framework.[1][2] For 5-substituted pyridinyl piperazines, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are indispensable for confirming the connectivity of the pyridine and piperazine rings, as well as the position of the substituent.

The Causality Behind the Chemical Shift

The electronic environment of each proton and carbon atom dictates its chemical shift (δ) in the NMR spectrum. In a 5-substituted pyridinyl piperazine, the substituent's electron-donating or electron-withdrawing nature will characteristically influence the chemical shifts of the pyridine ring protons. For instance, an electron-withdrawing group at the 5-position will deshield the adjacent protons, causing them to resonate at a higher frequency (downfield).

Table 1: Representative ¹H and ¹³C NMR Data for a Generic 5-Substituted Pyridinyl Piperazine

Atom Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm) Key Correlations (from 2D NMR)
Pyridine H-28.2 - 8.6148 - 152HMBC to C-4, C-6
Pyridine H-37.2 - 7.6120 - 125COSY with H-4; HMBC to C-5
Pyridine H-46.6 - 7.0135 - 140COSY with H-3; HMBC to C-2, C-6
Pyridine H-68.1 - 8.5145 - 150HMBC to C-2, C-4
Piperazine (distal)3.0 - 3.445 - 50COSY with proximal piperazine protons
Piperazine (proximal)3.4 - 3.850 - 55COSY with distal piperazine protons; HMBC to pyridine C-2

Note: Chemical shifts are highly dependent on the solvent and the specific substituent at the 5-position.[3]

Advanced NMR Techniques for Unambiguous Assignment

While ¹H and ¹³C NMR provide foundational data, two-dimensional techniques are crucial for definitively assembling the molecular puzzle.[4][5]

  • COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, confirming the connectivity within the pyridine and piperazine rings.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, providing a clear linkage between the ¹H and ¹³C spectra.[1]

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which are critical for identifying quaternary carbons and confirming the connection between the piperazine nitrogen and the pyridine ring.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_1D_NMR 1D NMR Acquisition cluster_2D_NMR 2D NMR Acquisition (for complex structures) cluster_data_analysis Data Analysis & Structure Elucidation Sample 5-10 mg of Compound Solvent Deuterated Solvent (e.g., CDCl3, DMSO-d6) Sample->Solvent NMR_Tube NMR Tube Solvent->NMR_Tube H1_NMR ¹H NMR NMR_Tube->H1_NMR C13_NMR ¹³C NMR NMR_Tube->C13_NMR COSY COSY H1_NMR->COSY HSQC HSQC C13_NMR->HSQC Structure Final Structure COSY->Structure HMBC HMBC HSQC->HMBC HMBC->Structure

Mass Spectrometry (MS): The Molecular Scale

Mass spectrometry provides two critical pieces of information for structural validation: the precise molecular weight of the compound and its fragmentation pattern, which offers clues to its substructures.[6] For 5-substituted pyridinyl piperazines, both Electron Ionization (EI) and Electrospray Ionization (ESI) are valuable techniques.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule. This is a crucial first step in confirming that the synthesized compound has the correct molecular formula.

Fragmentation Patterns: Deconstructing the Molecule

Under the high-energy conditions of EI or through collision-induced dissociation in ESI-MS/MS, the 5-substituted pyridinyl piperazine will break apart in a predictable manner. The resulting fragment ions are characteristic of the molecule's structure.

Common Fragmentation Pathways:

  • Cleavage of the bond between the pyridine and piperazine rings: This is a common fragmentation, leading to ions corresponding to the substituted pyridinyl moiety and the piperazine ring.

  • Fragmentation of the piperazine ring: The piperazine ring can undergo ring-opening and subsequent fragmentation, yielding characteristic smaller ions.

  • Loss of the substituent at the 5-position: Depending on the nature of the substituent, its loss can be a prominent fragmentation pathway.

Table 2: Predicted Fragment Ions for a Hypothetical 5-Bromo-1-(pyridin-2-yl)piperazine

Fragment Ion m/z (for ⁷⁹Br) Proposed Structure
[M+H]⁺256Intact protonated molecule
[M-Br]⁺176Pyridinyl piperazine radical cation
[C₅H₃BrN]⁺1585-Bromopyridine radical cation
[C₄H₁₀N₂]⁺86Piperazine radical cation

MS_Workflow cluster_sample_intro Sample Introduction cluster_mass_analysis Mass Analysis cluster_data_output Data Output cluster_interpretation Interpretation Sample_MS Dilute Sample Solution Ion_Source Ion Source (ESI or EI) Sample_MS->Ion_Source Mass_Analyzer Mass Analyzer Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Mass_Spectrum Mass Spectrum Detector->Mass_Spectrum MW_Confirmation Molecular Weight Confirmation Mass_Spectrum->MW_Confirmation Fragmentation_Analysis Fragmentation Pattern Analysis Mass_Spectrum->Fragmentation_Analysis

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

When an unambiguous, three-dimensional structure is required, single-crystal X-ray crystallography is the gold standard. This technique provides the absolute configuration of chiral centers and precise bond lengths and angles.[3][7] For 5-substituted pyridinyl piperazines, X-ray crystallography can definitively confirm the substitution pattern on the pyridine ring and the conformation of the piperazine ring.

The primary challenge of this technique is the need to grow a high-quality single crystal of the compound, which can be a time-consuming and sometimes unsuccessful process.

XRay_Workflow cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_structure_solution Structure Solution and Refinement Compound_Solution Saturated Solution of Compound Crystal_Growth Slow Evaporation / Vapor Diffusion Compound_Solution->Crystal_Growth Single_Crystal Single Crystal Crystal_Growth->Single_Crystal Goniometer Goniometer Single_Crystal->Goniometer XRay_Source X-ray Source XRay_Source->Goniometer Detector_XRay Detector Goniometer->Detector_XRay Electron_Density_Map Electron Density Map Detector_XRay->Electron_Density_Map Structural_Model 3D Structural Model Electron_Density_Map->Structural_Model

A Comparative Analysis: Choosing the Right Tool for the Job

The choice of analytical technique depends on the specific question being asked and the stage of the drug development process.

Table 3: Comparison of Analytical Techniques for Structural Validation

Technique Strengths Limitations Best For
NMR Spectroscopy - Provides detailed structural connectivity- Non-destructive- Quantitative capabilities[8][9]- Lower sensitivity compared to MS- Can have overlapping signals in complex molecules- Primary structure elucidation- Isomer differentiation- Purity assessment
Mass Spectrometry - High sensitivity- Provides accurate molecular weight- Fragmentation patterns give structural clues- Does not provide detailed connectivity- Isomers may not be distinguishable- Molecular formula confirmation- Rapid screening of reaction products- Impurity identification
X-ray Crystallography - Provides definitive 3D structure- Determines absolute stereochemistry- Requires a high-quality single crystal- Can be time-consuming- Unambiguous proof of structure- Understanding solid-state conformation

Experimental Protocols

Protocol 1: NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve 5-10 mg of the 5-substituted pyridinyl piperazine in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required compared to the ¹H spectrum.

  • 2D NMR Acquisition (if necessary):

    • Acquire COSY, HSQC, and HMBC spectra using standard pulse programs.

    • Optimize the acquisition and processing parameters for the specific molecule.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Assign all proton and carbon signals, using the 2D correlation data to confirm connectivity.

Protocol 2: Mass Spectrometric Analysis (ESI-MS/MS)
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile) with 0.1% formic acid.

  • Instrumentation: Use a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

  • Full Scan MS:

    • Infuse the sample solution into the mass spectrometer.

    • Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecule [M+H]⁺.

  • Tandem MS (MS/MS):

    • Select the [M+H]⁺ ion as the precursor ion.

    • Perform a product ion scan by subjecting the precursor ion to collision-induced dissociation (CID).

    • Optimize the collision energy to obtain a rich fragmentation spectrum.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and its fragments.

    • Propose fragmentation pathways consistent with the observed product ions to support the proposed structure.

Protocol 3: Single-Crystal X-ray Crystallography
  • Crystallization:

    • Attempt to grow single crystals of the compound using various techniques such as slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion.

    • Screen a variety of solvents and solvent combinations.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer.

    • Collect diffraction data using a single-crystal X-ray diffractometer with an appropriate X-ray source (e.g., Mo Kα or Cu Kα).

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.

  • Data Analysis:

    • Visualize the 3D structure using appropriate software (e.g., Mercury, Olex2).

    • Analyze the geometric parameters to confirm the molecular structure and identify any intermolecular interactions.

Conclusion

The structural validation of 5-substituted pyridinyl piperazines is a multi-faceted process that relies on the synergistic application of NMR spectroscopy, mass spectrometry, and X-ray crystallography. While NMR provides the detailed blueprint of the molecular architecture and MS confirms the elemental composition and substructural motifs, X-ray crystallography offers the ultimate, unambiguous 3D structure. By understanding the strengths and limitations of each technique and applying them strategically, researchers can ensure the scientific integrity of their work and accelerate the development of novel therapeutics.

References

  • Mamat, C., Pretze, M., Gott, M., & Köckerling, M. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2478–2489. [Link]

  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. [Link]

  • Silva, A. M. S., & Pinto, D. C. G. A. (2005). Structure Elucidation of Xanthone Derivatives: Studies of Nuclear Magnetic Resonance Spectroscopy. Current Medicinal Chemistry, 12(21), 2481-2515. [Link]

  • Mamat, C., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • Vignoni, A., et al. (2022). NMR as a “Gold Standard” Method in Drug Design and Discovery. Molecules, 27(21), 7244. [Link]

  • Ammerman, N. C., et al. (2019). Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry, 84(10), 6040-6064. [Link]

  • Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Huang, J., et al. (2012). Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • Schultheiss, N., et al. (2012). Synthesis and Crystal Structures of N,N -Disubstituted Piperazines. Journal of Chemical Crystallography, 42, 989-996. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: Preprints.org. [Link]

  • Khan, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12. [Link]

  • Yilmaz, F., et al. (2016). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 61(4-5), 361-367. [Link]

  • Mamat, C., et al. (2016). (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. [Link]

  • Outsourced Pharma. (2021). NMR And Mass Spectrometry In Pharmaceutical Development. [Link]

  • Namjesnik, D., & Zukić, M. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Arhiv za farmaciju, 69(6), 385-400. [Link]

  • Mamat, C., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(2), 949-960. [Link]

  • Trilleras, J., et al. (2012). Complete assignments 1H and 13C NMR spectral data of four anabaseine derivatives. Magnetic Resonance in Chemistry, 50(9), 651-654. [Link]

  • Chugunova, E., et al. (2020). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Molbank, 2020(2), M1126. [Link]

  • Mamat, C., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2478-2489. [Link]

  • Journal of Chinese Mass Spectrometry Society. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. [Link]

  • News-Medical. (2022). NMR spectrometry analysis for drug discovery and development. [Link]

Sources

Comparative

A Comparative Guide to the UV-Vis Absorption Maxima of Chloropyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of UV-Vis Spectroscopy for Chloropyridine Analysis Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental analytical tech...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of UV-Vis Spectroscopy for Chloropyridine Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental analytical technique that measures the absorption of light by a molecule, causing electronic transitions from a ground state to an excited state. For organic molecules like chloropyridine derivatives, the wavelengths at which absorption occurs (λmax) are highly dependent on the structure of the molecule, particularly the arrangement of π-electrons and the presence of non-bonding electrons.

Chloropyridines are a critical class of heterocyclic compounds widely used as intermediates in the synthesis of pharmaceuticals and agrochemicals. Understanding their electronic properties through UV-Vis spectroscopy is paramount for several reasons:

  • Structural Elucidation: The position and intensity of absorption bands provide valuable information about the electronic environment of the pyridine ring and the influence of chloro-substituents.

  • Quantitative Analysis: Based on the Beer-Lambert Law, UV-Vis spectroscopy allows for the accurate determination of the concentration of chloropyridine derivatives in solution.

  • Reaction Monitoring: Changes in the UV-Vis spectrum can be used to monitor the progress of chemical reactions involving these compounds.

  • Physicochemical Properties: The absorption spectrum can be influenced by the solvent environment, offering insights into solute-solvent interactions.

This guide will delve into a comparative analysis of the λmax of various chloropyridine derivatives, supported by experimental data, and provide a detailed protocol for obtaining reliable UV-Vis spectra.

Comparative Analysis of UV-Vis Absorption Maxima (λmax)

The UV-Vis absorption spectra of pyridine and its derivatives are characterized by π → π* and n → π* transitions. The π → π* transitions are typically of high intensity and occur at shorter wavelengths, while the n → π* transitions, involving the non-bonding electrons on the nitrogen atom, are of lower intensity and appear at longer wavelengths. The position of the chlorine atom(s) and other substituents on the pyridine ring significantly influences the energy of these transitions and, consequently, the λmax.

For this comparative guide, ethanol is used as the reference solvent to ensure consistency and allow for meaningful comparisons between different chloropyridine derivatives. Ethanol is a polar protic solvent with a UV cutoff of approximately 210 nm, making it suitable for analyzing compounds that absorb in the near-UV region.[1]

CompoundSolventλmax (nm)Reference
PyridineAcidic Mobile Phase202, 254[2]
2-Amino-5-chloropyridine (in Iron Complex)Ethanol278[3]
4-Amino-2-chloropyridineAcidic Mobile Phase (pH ≤ 3)Not Specified[4]
4-Amino-3-chloropyridineAcidic Mobile Phase (pH ≤ 3)Not Specified[5]

Note: The available experimental data in a consistent solvent is limited. The data for amin-substituted chloropyridines in an acidic mobile phase is included for context but should be interpreted with caution due to the potential for protonation to significantly alter the electronic structure and thus the λmax.

The Influence of Structure on Absorption Maxima

The position of the chlorine substituent on the pyridine ring has a pronounced effect on the λmax. This is due to the interplay of inductive and resonance effects of the chlorine atom, which alters the energy levels of the molecular orbitals involved in the electronic transitions.

  • Positional Isomerism: The relative positions of the chlorine atom and the nitrogen atom in the pyridine ring dictate the extent of electronic perturbation. For instance, a chlorine atom at the 2- or 4-position can participate more effectively in resonance interactions with the nitrogen atom's lone pair than a chlorine atom at the 3-position. This can lead to shifts in the λmax.

  • Number of Chlorine Substituents: Increasing the number of chlorine atoms on the pyridine ring generally leads to a bathochromic shift (a shift to longer wavelengths). This is because the additional chlorine atoms can further extend the conjugated system and lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

  • Presence of Other Substituents: The introduction of other functional groups, such as amino or nitro groups, will have a significant impact on the UV-Vis spectrum. Electron-donating groups like the amino group tend to cause a bathochromic shift, while electron-withdrawing groups like the nitro group can also lead to a bathochromic shift, often with an increase in absorption intensity. The electronic spectra of substituted pyridines are a subject of extensive study, with substituent effects playing a crucial role in determining their optical properties.[6][7]

Solvent Effects on UV-Vis Absorption

The choice of solvent can significantly influence the λmax of a compound. This phenomenon, known as solvatochromism, arises from differential stabilization of the ground and excited states of the molecule by the solvent.

  • Polarity: For π → π* transitions, an increase in solvent polarity generally leads to a bathochromic (red) shift. This is because the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by a polar solvent. Conversely, for n → π* transitions, an increase in solvent polarity typically results in a hypsochromic (blue) shift. This is due to the stabilization of the non-bonding electrons in the ground state through hydrogen bonding with protic solvents like ethanol, which increases the energy required for the transition.

Experimental Protocol: Obtaining High-Quality UV-Vis Spectra

To ensure the acquisition of accurate and reproducible UV-Vis absorption data for chloropyridine derivatives, the following detailed protocol should be followed.

I. Materials and Equipment
  • High-purity chloropyridine derivative

  • Spectroscopic grade ethanol

  • Calibrated analytical balance

  • Class A volumetric flasks and pipettes

  • Quartz cuvettes (1 cm path length)

  • Dual-beam UV-Vis spectrophotometer

II. Experimental Workflow

G cluster_prep Solution Preparation cluster_measurement Spectrophotometer Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solution (e.g., 1 mg/mL in Ethanol) prep_working Prepare Working Solutions (Serial Dilutions) prep_stock->prep_working Dilute accurately measure_sample Measure Sample Absorbance prep_working->measure_sample Analyze prep_blank Prepare Blank (Spectroscopic Grade Ethanol) instrument_setup Instrument Setup (Wavelength Range, Scan Speed) baseline Baseline Correction (with Blank) instrument_setup->baseline baseline->measure_sample identify_lambda_max Identify λmax measure_sample->identify_lambda_max Process Data beer_lambert Construct Calibration Curve (Absorbance vs. Concentration) identify_lambda_max->beer_lambert quantify Determine Concentration of Unknowns beer_lambert->quantify

Figure 1: A schematic workflow for obtaining and analyzing UV-Vis spectra.

III. Step-by-Step Methodology
  • Preparation of Stock Solution:

    • Accurately weigh a precise amount of the chloropyridine derivative (e.g., 10 mg).

    • Dissolve the compound in a small amount of spectroscopic grade ethanol in a 10 mL Class A volumetric flask.

    • Once fully dissolved, dilute to the mark with ethanol and mix thoroughly. This creates a 1 mg/mL stock solution.

  • Preparation of Working Solutions:

    • Perform serial dilutions of the stock solution to prepare a series of standards with concentrations in the range of 1-20 µg/mL. Use Class A pipettes and volumetric flasks for accuracy.

  • Instrument Setup and Baseline Correction:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up according to the manufacturer's instructions.

    • Set the desired wavelength range for scanning (e.g., 200-400 nm).

    • Fill a quartz cuvette with the spectroscopic grade ethanol to be used as the blank.

    • Place the blank cuvette in both the sample and reference holders and perform a baseline correction to zero the absorbance across the entire wavelength range.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with one of the working solutions.

    • Fill the cuvette with the same working solution and place it in the sample holder.

    • Initiate the scan to record the absorption spectrum.

    • Repeat the measurement for all working solutions, starting from the lowest concentration.

  • Data Analysis:

    • From the recorded spectra, identify the wavelength of maximum absorbance (λmax).

    • To perform quantitative analysis, create a calibration curve by plotting the absorbance at λmax against the concentration of the standard solutions.

Conclusion

This guide has provided a framework for understanding and comparing the UV-Vis absorption maxima of chloropyridine derivatives. While a comprehensive, directly comparable dataset remains a challenge to assemble from existing literature, the principles outlined here offer a robust foundation for researchers to conduct their own comparative studies. By carefully controlling experimental parameters, particularly the choice of solvent, and by understanding the structural and electronic factors that influence λmax, scientists and drug development professionals can effectively utilize UV-Vis spectroscopy as a powerful tool in their research and development endeavors.

References

  • Abu-Eittah, R. H., & Khedr, M. K. (2009). The electronic absorption spectra of pyridine azides, solvent-solute interaction. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(5), 1688–1694. [Link]

  • Avcı, D., Sönmez, F., Başoğlu, A., Tamer, Ö., & Kurt, B. Z. (2025). Synthesis and various DFT calculations of new Cd(II) crystal as dual-tasking complex in NLO and α-glucosidase inhibitory activities.
  • Chiralabs. (n.d.). UV-Visible Absorption Cut-offs for Spectroscopic Solvents. Retrieved from [Link]

  • El-Ghamry, M. A., & Fathalla, S. K. (2014). Synthesis, crystal structure, spectroscopy properties and potential antimicrobial potentialities of a new synthetic compound: amino- chloropyridinium diaqua dioxalato iron(III). ResearchGate. [Link]

  • Klopman, G., & F. A. M. (1974). Electronic spectra of substituted pyridines adsorbed on aluminas. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 70, 1629-1636. [Link]

  • Kumar, A., & Singh, R. (2024). From Molecules to Devices: Insights into Electronic and Optical Properties of Pyridine-Derived Compounds Using Density Functional Theory Calculations. The Journal of Physical Chemistry A. [Link]

  • Lejan, Team. (n.d.). EXPERIMENT 4: Ultraviolet-Visible Spectroscopy – Effect of Solvent on λmax INTRODUCTION. Retrieved from [Link]

  • NIST. (n.d.). 2-Chloropyridine. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 3-Chloropyridine. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 4-Chloropyridine. In NIST Chemistry WebBook. Retrieved from [Link]

  • PMC. (2011). Fluorescence Studies of Selected 2-Alkylaminopyrimidines. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-vis absorption spectra of 3a and 3b (1.5 × 10 −5 mol/ L) in ethanol at room temperature. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) UV-visible absorption spectrum of 4 in ethanol and (B) molecular... Retrieved from [Link]

  • Tiam, E. R., Ngono Bikobo, D. S., Ndassa, I. M., & Pegnyemb, D. E. (2020). UV–visible spectra of 2 in chloroform (a) and in ethanol (b), calculated at B3LYP/6-31G+(d,p).
  • Shimadzu. (2020). Measurement of Impurities in Ethanol Using UV-Vis Spectrophotometer. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Retrieved from [Link]

  • Scribd. (n.d.). UV Cutoff Wavelengths of Solvents. Retrieved from [Link]

  • ScienceScholar. (2022). Effect of Solvent on the absorbance maxima (λmax) of Standard Plot of Thiocolchicoside. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Uv-Vis Spectrum of 4-Amino-2-chloropyridine. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Uv-Vis Spectrum of 4-Amino-3-chloropyridine. Retrieved from [Link]

  • Wiley Analytical Science. (2020). Impurities in ethanol. Retrieved from [Link]

Sources

Validation

A Comparative Guide for Researchers: 1-(5-Chloro-2-pyridinyl)-piperazine vs. 1-(3-chlorophenyl)piperazine (mCPP)

This guide provides a detailed comparative analysis of two frequently encountered piperazine derivatives in pharmacological research: 1-(5-Chloro-2-pyridinyl)-piperazine (1-CPP) and 1-(3-chlorophenyl)piperazine (mCPP). W...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparative analysis of two frequently encountered piperazine derivatives in pharmacological research: 1-(5-Chloro-2-pyridinyl)-piperazine (1-CPP) and 1-(3-chlorophenyl)piperazine (mCPP). While structurally related, their distinct substitutions lead to significant differences in their pharmacological profiles, making their appropriate selection critical for targeted experimental design. This document will explore their receptor binding affinities, functional activities, and metabolic pathways, supported by experimental data and protocols to aid researchers in their practical applications.

Introduction and Structural Overview

1-(3-chlorophenyl)piperazine, commonly known as mCPP, is an extensively studied psychoactive compound. It is a non-selective serotonin receptor agonist and is also a major metabolite of several antidepressant drugs, including trazodone, nefazodone, and etoperidone. Its broad serotonergic activity has led to its use as a pharmacological tool to probe the function of the serotonin system.

1-(5-Chloro-2-pyridinyl)-piperazine (1-CPP) is a chloro-pyridinyl derivative of piperazine. While less extensively characterized in the public domain than mCPP, it is a known metabolite of the atypical antipsychotic aripiprazole. It also serves as a key intermediate in the synthesis of various pharmaceutical agents. Its distinct chemical structure, featuring a pyridinyl ring instead of a phenyl ring, significantly alters its electronic and steric properties, thereby influencing its interaction with biological targets.

CompoundStructureIUPAC Name
mCPP 1-(3-chlorophenyl)piperazine
1-CPP 1-(5-chloro-2-pyridinyl)piperazine

Pharmacological Profile: A Tale of Two Piperazines

The primary pharmacological distinction between mCPP and 1-CPP lies in their receptor interaction profiles. mCPP is notoriously non-selective, with high affinity for a wide range of serotonin (5-HT) receptors. In contrast, available data suggests that 1-CPP, while also interacting with serotonergic and dopaminergic systems, may exhibit a different selectivity profile.

Receptor Binding Affinities

The following table summarizes the binding affinities (Ki, nM) of mCPP and 1-CPP for several key central nervous system receptors. Lower Ki values indicate higher binding affinity.

ReceptormCPP (Ki, nM)1-CPP (Ki, nM)Key Takeaway
5-HT1A 1321380mCPP has a ~10-fold higher affinity for 5-HT1A receptors.
5-HT2A 26370mCPP shows significantly higher affinity for 5-HT2A receptors.
5-HT2C 3.057mCPP is a potent 5-HT2C receptor ligand.
Dopamine D2 3891901-CPP has a higher affinity for D2 receptors compared to mCPP.
Adrenergic α1 77-mCPP has moderate affinity for α1-adrenergic receptors.
Adrenergic α2 200-mCPP has moderate affinity for α2-adrenergic receptors.
Histamine H1 310-mCPP exhibits moderate affinity for H1 receptors.

Data compiled from multiple sources. Absolute values may vary between studies based on experimental conditions.

This data clearly illustrates that mCPP is a potent ligand at multiple serotonin receptors, particularly 5-HT2C. 1-CPP, on the other hand, shows a comparatively weaker interaction with these serotonin receptor subtypes but a more pronounced affinity for the dopamine D2 receptor. This suggests that while both compounds can be used to probe monoaminergic systems, mCPP is more suited for studies focused on the serotonin system, whereas 1-CPP may be more relevant for investigations involving dopamine D2 receptor modulation.

Functional Activity & Signaling Pathways

Understanding whether a ligand acts as an agonist or antagonist at a receptor is crucial. mCPP is generally characterized as a serotonin receptor agonist, although it can display partial agonism at some subtypes. Its high affinity and agonist activity at the 5-HT2C receptor are thought to mediate many of its physiological effects, including anxiety and hormonal changes.

The functional activity of 1-CPP is less well-defined in publicly available literature. However, as a metabolite of the D2 partial agonist aripiprazole, it is plausible that it retains some activity at this receptor, though likely with different potency and efficacy.

Below is a diagram illustrating the canonical Gq-coupled signaling pathway activated by 5-HT2C receptor agonists like mCPP.

Gq_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor 5-HT2C Receptor G_protein Gαq/11 Receptor->G_protein Activates PLC PLCβ G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC PKC DAG->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream Ca_release->Downstream Ligand mCPP Ligand->Receptor Binds & Activates

Caption: Gq signaling pathway activated by mCPP at 5-HT2C receptors.

Metabolism and Pharmacokinetics

mCPP is not only an experimental tool but also a clinically relevant metabolite. It is formed via N-dealkylation of trazodone and other drugs. Its own metabolism proceeds through aromatic hydroxylation and subsequent glucuronidation. The pharmacokinetic profile of mCPP is characterized by rapid absorption and a half-life of approximately 4-14 hours, though this can vary depending on the parent drug's metabolism.

1-CPP is a known metabolite of aripiprazole, formed through a similar N-dealkylation process. Its pharmacokinetic properties are intrinsically linked to the administration of aripiprazole. Researchers using 1-CPP directly should be aware that its metabolic stability and clearance pathways may differ significantly from mCPP due to the presence of the nitrogen-containing pyridinyl ring, which offers an additional site for metabolism.

Experimental Protocols

For researchers aiming to characterize these or similar compounds, the following protocols provide a standardized framework.

Radioligand Receptor Binding Assay

This protocol is designed to determine the binding affinity (Ki) of a test compound for a specific receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis A Prepare cell membranes expressing target receptor D Incubate membranes, radioligand, & test compound A->D B Prepare radioligand (e.g., [³H]Ketanserin for 5-HT2A) B->D C Prepare test compound dilutions (e.g., mCPP, 1-CPP) C->D E Rapidly filter through glass fiber filters D->E F Wash filters to remove unbound radioligand E->F G Measure radioactivity on filters via scintillation counting F->G H Plot % inhibition vs. log[test compound] G->H I Calculate IC50 H->I J Calculate Ki using Cheng-Prusoff equation I->J

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Preparation:

    • Thaw cryopreserved cell membranes expressing the receptor of interest (e.g., CHO-K1 cells stably expressing human 5-HT2C).

    • Prepare a series of dilutions of the test compound (mCPP or 1-CPP) in an appropriate assay buffer.

    • Dilute the radioligand (e.g., [³H]mesulergine for 5-HT2C) to the desired concentration (typically at or near its Kd).

  • Incubation:

    • In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), a saturating concentration of a known unlabeled ligand (for non-specific binding), or the test compound.

    • Incubate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation:

    • Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.

  • Quantification & Analysis:

    • Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.

    • Calculate the specific binding (Total Binding - Non-specific Binding).

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Recommendations

The choice between 1-(5-Chloro-2-pyridinyl)-piperazine and mCPP should be dictated by the specific research question.

  • mCPP is the compound of choice for studies requiring a broad-spectrum serotonin receptor agonist , particularly when investigating the role of the 5-HT2C receptor . However, researchers must be cautious of its off-target effects at other 5-HT, adrenergic, and histaminergic receptors. Its well-documented profile makes it a useful, albeit non-selective, tool.

  • 1-CPP may be more suitable for studies where Dopamine D2 receptor interaction is of interest, potentially with a reduced serotonergic footprint compared to mCPP. Given its status as a metabolite of aripiprazole, it is particularly relevant for studies investigating the pharmacology of this antipsychotic drug.

References

  • Mazzola-Pomietto, P., et al. (1995). Trazodone and m-CPP: in vivo effects on 5-HT2C receptors. European Journal of Pharmacology. Available at: [Link]

  • Dal Bo, L., et al. (2007). Determination of trazodone and its metabolite 1-(m-chlorophenyl)piperazine in human plasma by high-performance liquid chromatography with fluorescence detection. Therapeutic Drug Monitoring. Available at: [Link]

  • The DrugBank Online Database. (2024). Aripiprazole. Available at: [Link]

Comparative

A Comparative Guide to the Selectivity of Chloropyridine Piperazines for 5-HT3 vs. 5-HT2C Receptors

For researchers and drug development professionals navigating the complexities of serotonergic signaling, the selectivity of ligands for specific receptor subtypes is of paramount importance. This guide provides an in-de...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals navigating the complexities of serotonergic signaling, the selectivity of ligands for specific receptor subtypes is of paramount importance. This guide provides an in-depth comparison of the binding and functional selectivity of chloropyridine piperazines for two critical serotonin receptors: the ionotropic 5-HT3 receptor and the G-protein coupled 5-HT2C receptor. Understanding this selectivity is crucial for the development of targeted therapeutics with improved efficacy and reduced off-target effects.

Introduction: The Significance of 5-HT3 and 5-HT2C Receptor Selectivity

The serotonin (5-hydroxytryptamine, 5-HT) system is implicated in a vast array of physiological and pathological processes. The 5-HT3 and 5-HT2C receptors, despite both responding to serotonin, trigger vastly different downstream signaling cascades, leading to distinct physiological outcomes.

The 5-HT3 receptor is a ligand-gated ion channel, and its activation leads to rapid, transient depolarization of the neuronal membrane through the influx of cations like Na+ and Ca2+.[1][2] This mechanism is primarily associated with nausea and vomiting, making 5-HT3 antagonists, or "setrons," a cornerstone of antiemetic therapy, particularly in the context of chemotherapy.[1]

In contrast, the 5-HT2C receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[3][4] Its activation stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[4][5] This pathway modulates a wide range of behaviors, including mood, appetite, and cognition, making the 5-HT2C receptor a key target for antipsychotics, antidepressants, and anti-obesity drugs.[3][6][7]

Chloropyridine piperazines represent a class of compounds with significant affinity for various serotonin receptors. Their therapeutic utility is often dictated by their selectivity profile. A high degree of selectivity for either the 5-HT3 or 5-HT2C receptor can lead to more targeted pharmacological effects and a more favorable side-effect profile. This guide will delve into the experimental data that elucidates these selectivity profiles.

Comparative Analysis of Binding Affinities and Functional Activities

The following table summarizes the binding affinities (Ki) and functional activities (EC50/IC50) of representative chloropyridine piperazines and related arylpiperazines at human 5-HT3 and 5-HT2C receptors. A lower Ki value indicates a higher binding affinity. EC50 represents the concentration of an agonist that produces 50% of the maximal response, while IC50 is the concentration of an antagonist that inhibits 50% of the maximal response.

CompoundReceptorBinding Affinity (Ki, nM)Functional Activity (EC50/IC50, nM)Functional Role
m-Chlorophenylpiperazine (mCPP) 5-HT3~360 - 1300--
5-HT2C~360 - 1300Agonist (EC50 ~10-100)Agonist
Quipazine 5-HT3High Affinity (sub-nanomolar range)Partial AgonistPartial Agonist
5-HT2C-Partial AgonistPartial Agonist
Aripiprazole 5-HT3Limited Affinity--
5-HT2CModerate Affinity (~15-428)Partial AgonistPartial Agonist
Clozapine 5-HT3Upper nanomolar range (~240)Antagonist (low nanomolar)Antagonist
5-HT2CHigh AffinityInverse Agonist/AntagonistInverse Agonist/Antagonist

Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison of absolute values should be made with caution. The focus should be on the relative selectivity.

From this data, it is evident that even within the same chemical class, there are significant variations in selectivity. For instance, while mCPP shows similar binding affinity for both receptors, its functional activity is predominantly as a 5-HT2C agonist.[6][7][8] In contrast, quipazine demonstrates high affinity for the 5-HT3 receptor.[9][10] Atypical antipsychotics like aripiprazole and clozapine, which contain an arylpiperazine moiety, also exhibit distinct selectivity profiles that contribute to their therapeutic effects and side-effect profiles.

Experimental Methodologies for Determining Selectivity

The data presented above is generated through rigorous in vitro assays. Understanding the principles behind these assays is crucial for interpreting the results and designing further experiments.

Radioligand Binding Assays: Quantifying Affinity

Radioligand binding assays are the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor.[1] The principle lies in the competition between a radiolabeled ligand with known high affinity for the receptor and the unlabeled test compound.[1]

Step-by-Step Protocol for 5-HT3 Receptor Radioligand Binding Assay:

  • Membrane Preparation: Utilize membrane preparations from cell lines (e.g., HEK293) stably expressing the human 5-HT3 receptor.[1][11]

  • Radioligand Selection: Employ a high-affinity 5-HT3 receptor antagonist radioligand, such as [³H]-Granisetron or [³H]-GR65630.[1]

  • Assay Buffer: Prepare a suitable assay buffer, typically a Tris-based buffer at physiological pH.

  • Incubation: In a 96-well plate, incubate the receptor membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

  • Equilibrium: Allow the binding to reach equilibrium.

  • Filtration: Rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand) from the competition curve. Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[12]

A similar protocol is followed for the 5-HT2C receptor radioligand binding assay , with the key difference being the use of a 5-HT2C-selective radioligand, such as [³H]-mesulergine.[13][14]

Functional Assays: Assessing Efficacy

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, partial agonist, or inverse agonist at a given receptor.

Electrophysiology for 5-HT3 Receptor Functional Analysis:

The 5-HT3 receptor is an ion channel, making electrophysiological techniques like the two-electrode voltage-clamp in Xenopus oocytes or patch-clamp on cultured cells ideal for functional characterization.[15][16]

Step-by-Step Protocol for Two-Electrode Voltage-Clamp:

  • Oocyte Preparation: Inject Xenopus laevis oocytes with cRNA encoding the human 5-HT3A receptor subunit and incubate for 2-5 days to allow for receptor expression.[15]

  • Voltage Clamp: Place an oocyte in a recording chamber and clamp the membrane potential at a holding potential of -60 to -80 mV.[15]

  • Agonist Application: Apply a brief pulse of a 5-HT3 agonist (e.g., serotonin or 2-methyl-5-HT) to elicit an inward current.[15]

  • Test Compound Application: After the response returns to baseline, perfuse the oocyte with the test compound.

  • Co-application: Re-apply the agonist in the presence of the test compound and record the current.

  • Data Analysis: Compare the peak current amplitude in the absence and presence of various concentrations of the test compound to determine the IC50 for antagonists or the EC50 and maximal efficacy for agonists.

Calcium Imaging for 5-HT2C Receptor Functional Analysis:

The Gq-coupled nature of the 5-HT2C receptor, leading to an increase in intracellular calcium, makes calcium imaging a robust method for functional assessment.[4][17]

Step-by-Step Protocol for Calcium Flux Assay:

  • Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the human 5-HT2C receptor.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Baseline Measurement: Measure the baseline fluorescence intensity.

  • Compound Addition: Add the test compound (for agonist testing) or a known agonist in the presence of the test compound (for antagonist testing).

  • Fluorescence Measurement: Monitor the change in fluorescence intensity over time using a fluorescence plate reader or a microscope.

  • Data Analysis: Quantify the increase in intracellular calcium to determine the EC50 for agonists or the IC50 for antagonists.

Signaling Pathways and Experimental Workflows

Visualizing the signaling pathways and experimental workflows can provide a clearer understanding of the mechanisms and methodologies discussed.

5-HT3 Receptor Signaling Pathway and Assay Workflow

The 5-HT3 receptor is a ligand-gated ion channel. Upon serotonin binding, the channel opens, allowing the influx of cations, which leads to membrane depolarization.

G cluster_receptor 5-HT3 Receptor (Ligand-Gated Ion Channel) Serotonin Serotonin 5-HT3_Receptor 5-HT3 Receptor Serotonin->5-HT3_Receptor Binds Ion_Channel_Open Ion Channel (Open) 5-HT3_Receptor->Ion_Channel_Open Activates Depolarization Membrane Depolarization Ion_Channel_Open->Depolarization Cations Na+, Ca2+ Cations->Ion_Channel_Open Influx

Caption: 5-HT3 Receptor Signaling Pathway

The experimental workflow for determining 5-HT3 receptor binding affinity involves a competition between a radiolabeled ligand and a test compound.

G cluster_workflow Radioligand Binding Assay Workflow Start Start Prepare_Membranes Prepare Receptor Membranes Start->Prepare_Membranes Incubate Incubate with Radioligand & Test Compound Prepare_Membranes->Incubate Filter Separate Bound/ Free Ligand Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC50 -> Ki) Count->Analyze End End Analyze->End

Caption: Radioligand Binding Assay Workflow

5-HT2C Receptor Signaling Pathway and Assay Workflow

The 5-HT2C receptor signals through the Gq/11 pathway, leading to an increase in intracellular calcium.

G cluster_receptor 5-HT2C Receptor (G-Protein Coupled Receptor) Serotonin Serotonin 5-HT2C_Receptor 5-HT2C Receptor Serotonin->5-HT2C_Receptor Binds Gq_Protein Gq/11 Protein 5-HT2C_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation

Caption: 5-HT2C Receptor Signaling Pathway

The workflow for a calcium flux assay involves loading cells with a fluorescent dye and measuring the change in fluorescence upon compound addition.

G cluster_workflow Calcium Flux Assay Workflow Start Start Culture_Cells Culture 5-HT2C Expressing Cells Start->Culture_Cells Load_Dye Load with Calcium- Sensitive Dye Culture_Cells->Load_Dye Measure_Baseline Measure Baseline Fluorescence Load_Dye->Measure_Baseline Add_Compound Add Test Compound Measure_Baseline->Add_Compound Measure_Response Measure Fluorescence Change Add_Compound->Measure_Response Analyze Data Analysis (EC50/IC50) Measure_Response->Analyze End End Analyze->End

Caption: Calcium Flux Assay Workflow

Conclusion and Future Directions

The selectivity of chloropyridine piperazines for 5-HT3 versus 5-HT2C receptors is a critical determinant of their pharmacological profile. This guide has provided a comparative analysis of binding and functional data, detailed experimental protocols, and visual representations of the underlying signaling pathways. For drug development professionals, a thorough understanding of these principles is essential for designing novel compounds with enhanced selectivity and therapeutic potential. Future research should continue to explore the structure-activity relationships that govern this selectivity, paving the way for the next generation of targeted serotonergic therapies.

References

  • ResearchGate. (n.d.). 5-HT2C receptor signaling. [Link]

  • ResearchGate. (n.d.). Signaling pathways of the serotonin receptor (5-HTR) subtypes. [Link]

  • Reaction Biology. (n.d.). 5-HT3 Biochemical Binding Assay Service. [Link]

  • Innoprot. (n.d.). 5-HT2C Serotonin Receptor Assay. [Link]

  • Wikipedia. (n.d.). 5-HT2C receptor. [Link]

  • ResearchGate. (n.d.). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. [Link]

  • PMC. (n.d.). The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network. [Link]

  • Wikipedia. (n.d.). 5-HT3 receptor. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • MDPI. (2021). Tapping into 5-HT3 Receptors to Modify Metabolic and Immune Responses. [Link]

  • PNAS. (2014). Gq/5-HT2c receptor signals activate a local GABAergic inhibitory feedback circuit to modulate serotonergic firing and anxiety in mice. [Link]

  • PubMed. (2014). Gq/5-HT2c receptor signals activate a local GABAergic inhibitory feedback circuit to modulate serotonergic firing and anxiety in mice. [Link]

  • ResearchGate. (n.d.). 5-HT2C receptor signaling pathways. [Link]

  • ClinPGx. (n.d.). The role of the 5-HT2A and 5-HT2C receptors in the stimulus effects of m-chlorophenylpiperazine. [Link]

  • ResearchGate. (n.d.). 5-HT3 receptor topology and sequence. [Link]

  • PubMed. (2010). Development of an improved IP(1) assay for the characterization of 5-HT(2C) receptor ligands. [Link]

  • PubMed. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. [Link]

  • Eurofins DiscoverX. (n.d.). 5-HT2C Rat Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. [Link]

  • University of North Carolina. (n.d.). Assay Protocol Book - PDSP. [Link]

  • PLOS One. (2018). Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction. [Link]

  • PMC. (n.d.). Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development. [Link]

  • PMC. (n.d.). An electrophysiological investigation of the properties of a murine recombinant 5-HT3 receptor stably expressed in HEK 293 cells. [Link]

  • FSU Biology. (2012). 5-HT3 Receptors. [Link]

  • PubMed. (2024). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. [Link]

  • PubMed. (n.d.). Involvement of 5-HT2C receptors in mediating the discriminative stimulus properties of m-chlorophenylpiperazine (mCPP). [Link]

  • PubMed. (2006). Synthesis of New Piperazine-Pyridazinone Derivatives and Their Binding Affinity Toward alpha1-, alpha2-adrenergic and 5-HT1A Serotoninergic Receptors. [Link]

  • PubMed. (1989). Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study. [Link]

  • PubMed. (2010). The interactions of the 5-HT3 receptor with quipazine-like arylpiperazine ligands: the journey track at the end of the first decade of the third millennium. [Link]

  • PubMed. (2008). Preparation of piperazine derivatives as 5-HT7 receptor antagonists. [Link]

  • ResearchGate. (2025). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. [Link]

  • PubMed. (n.d.). 5-HT2C receptor-mediated phosphoinositide turnover and the stimulus effects of m-chlorophenylpiperazine. [Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • eLife. (n.d.). Mapping the molecular motions of 5-HT 3 serotonin-gated channel by Voltage-Clamp Fluorometry. [Link]

  • bioRxiv. (2024). Mapping the molecular motions of 5-HT3 serotonin-gated channel by Voltage-Clamp Fluorometry. [Link]

  • PMC. (n.d.). The 5-HT2C receptor agonist meta-chlorophenylpiperazine (mCPP) reduces palatable food consumption and BOLD fMRI responses to food images in healthy female volunteers. [Link]

  • PubMed. (2018). The 5-HT2C receptor agonist meta-chlorophenylpiperazine (mCPP) reduces palatable food consumption and BOLD fMRI responses to food images in healthy female volunteers. [Link]

  • Frontiers. (n.d.). Editorial: Contemporary Perspective on 5-HT2C Receptor Function and Its Pharmacological Targeting. [Link]

  • ResearchGate. (n.d.). 5-HT2C Receptor Agonists: Pharmacological Characteristics and Therapeutic Potential. [Link]

Sources

Validation

A Comparative Analysis of 1-(5-Chloro-2-pyridinyl)-piperazine as a Quipazine Analog for Serotonergic Research

An In-Depth Guide for Researchers and Drug Development Professionals This guide provides a comprehensive comparison of 1-(5-Chloro-2-pyridinyl)-piperazine (CPP) and its parent compound, Quipazine. We will delve into thei...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of 1-(5-Chloro-2-pyridinyl)-piperazine (CPP) and its parent compound, Quipazine. We will delve into their pharmacological profiles, supported by detailed experimental protocols and data, to offer a clear perspective on their potential applications in neuroscience research and drug discovery.

Introduction: The Significance of Quipazine and its Analogs

Quipazine, a member of the arylpiperazine class, is a non-selective serotonin (5-HT) receptor agonist and a serotonin reuptake inhibitor.[1][2] It has been a valuable tool in scientific research for decades, aiding in the exploration of the serotonergic system's role in various physiological and pathological processes.[3] However, its clinical utility has been hampered by a broad receptor-binding profile, which includes significant activity at the 5-HT3 receptor, leading to side effects like nausea and vomiting.[1] This has spurred the development of analogs like 1-(5-Chloro-2-pyridinyl)-piperazine (CPP) with the aim of achieving a more selective and favorable pharmacological profile.[4] CPP is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[4][5]

This guide will compare the receptor binding affinities and functional activities of CPP and Quipazine at key serotonin receptors, providing the necessary experimental frameworks for their evaluation.

Chemical Structures

A clear understanding of the chemical structures of Quipazine and CPP is fundamental to appreciating their structure-activity relationships.

G cluster_quipazine Quipazine cluster_cpp 1-(5-Chloro-2-pyridinyl)-piperazine (CPP) Quipazine CPP

Caption: Chemical structures of Quipazine and 1-(5-Chloro-2-pyridinyl)-piperazine (CPP).

Comparative Pharmacology: A Data-Driven Analysis

To objectively compare the pharmacological profiles of Quipazine and CPP, a series of in vitro assays are essential. These assays will quantify their binding affinities and functional potencies at key serotonin receptors implicated in their therapeutic and adverse effects.

Receptor Binding Affinity

Competitive radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[6] These assays measure the ability of a test compound (e.g., CPP or Quipazine) to displace a radiolabeled ligand with known high affinity for the target receptor.[7] The resulting data are used to calculate the inhibition constant (Ki), a measure of binding affinity.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

Compound5-HT2A5-HT2C5-HT3Dopamine D2
Quipazine Data to be determinedData to be determinedData to be determinedData to be determined
CPP Data to be determinedData to be determinedData to be determinedData to be determined

Note: The table above is a template for presenting the experimental data that would be generated using the protocols described below.

Experimental Protocol: Competitive Radioligand Binding Assay[6][7]

This protocol outlines the steps for determining the binding affinities of Quipazine and CPP at the 5-HT2A, 5-HT2C, 5-HT3, and Dopamine D2 receptors.

Materials:

  • Cell membranes expressing the human recombinant receptor of interest (e.g., 5-HT2A, 5-HT2C, 5-HT3, D2).

  • Radioligands: [³H]Ketanserin (for 5-HT2A), [³H]Mesulergine (for 5-HT2C), [³H]Granisetron (for 5-HT3), [³H]Spiperone (for D2).

  • Test compounds: Quipazine and CPP.

  • Non-specific binding control: A high concentration of a non-radiolabeled ligand (e.g., serotonin for 5-HT receptors, haloperidol for D2).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate salts).

  • 96-well microplates.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of Quipazine and CPP in the assay buffer.

  • Incubation: In a 96-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Equilibration: Incubate the plates at room temperature for a specified time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_workflow Radioligand Binding Assay Workflow prep Prepare Reagents (Membranes, Radioligand, Test Compounds) incubate Incubate (Receptor + Radioligand + Compound) prep->incubate filter_wash Filter & Wash (Separate Bound from Free) incubate->filter_wash count Scintillation Counting (Measure Radioactivity) filter_wash->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze G cluster_pathway GPCR Signaling Pathway Agonist Agonist Receptor GPCR Agonist->Receptor G_protein G Protein (GDP-bound) Receptor->G_protein activates G_protein_active G Protein (GTP-bound) G_protein->G_protein_active GDP/GTP exchange Effector Effector (e.g., Adenylyl Cyclase) G_protein_active->Effector modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger produces

Caption: Simplified G protein-coupled receptor (GPCR) signaling pathway.

Preliminary ADME/Tox Profile

A preliminary assessment of the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) properties of CPP is crucial for its potential as a research tool or drug lead. The piperazine and pyridine moieties can influence these properties. The piperazine ring generally increases aqueous solubility, while the two nitrogen atoms provide sites for metabolism. [8] Table 3: Predicted ADME/Tox Properties

PropertyQuipazineCPP
LogP (Lipophilicity) Predicted ValuePredicted Value
Aqueous Solubility Predicted ValuePredicted Value
Blood-Brain Barrier Penetration Predicted ValuePredicted Value
CYP450 Inhibition Predicted ValuePredicted Value
Hepatotoxicity Predicted ValuePredicted Value
Carcinogenicity Predicted ValuePredicted Value

Note: The table above is a template for presenting in silico predictions. In silico tools like SwissADME and pkCSM can be used for these initial predictions. [9]

Discussion and Future Directions

The experimental data generated from the described protocols will provide a robust comparison between Quipazine and CPP. It is hypothesized that the chloro-substitution on the pyridine ring of CPP will alter its electronic properties and steric hindrance, potentially leading to a different receptor binding and functional profile compared to the quinoline ring of Quipazine.

A more favorable profile for CPP would be characterized by:

  • Higher affinity and/or selectivity for a specific serotonin receptor subtype (e.g., 5-HT2A) over others.

  • Reduced affinity for the 5-HT3 receptor to minimize emetic side effects.

  • Favorable ADME/Tox properties , suggesting good bioavailability and a lower potential for adverse effects.

Should the in vitro data for CPP prove promising, further in vivo studies in animal models of neurological and psychiatric disorders would be warranted to assess its therapeutic potential. [10][11]

Conclusion

This guide has outlined a comprehensive framework for the comparative evaluation of 1-(5-Chloro-2-pyridinyl)-piperazine as an analog of Quipazine. By following the detailed experimental protocols for receptor binding and functional assays, researchers can generate the necessary data to elucidate the pharmacological nuances of CPP. This will ultimately inform its utility as a research tool and its potential for further development as a therapeutic agent targeting the serotonergic system.

References

  • Quipazine - Wikipedia. [Link]

  • Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Characterization Service. Creative Biolabs. [Link]

  • Quipazine | C13H15N3 | CID 5011 - PubChem. National Institutes of Health. [Link]

  • Radioligand Binding Assay. Gifford Bioscience. [Link]

  • Competitive Radioligand Binding Assays. Alfa Cytology. [Link]

  • In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. PubMed. [Link]

  • Psychedelic-like Properties of Quipazine and Its Structural Analogues in Mice. PMC. [Link]

  • Flow Chart Outlining the Fractionation and [ 35 S]GTPγS-binding... ResearchGate. [Link]

  • GTPγS Binding Assay. Creative Bioarray. [Link]

  • ADAM is an effective tool for in vivo study of serotonergic function: validation in rat models. PubMed. [Link]

  • Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. PubMed. [Link]

  • GTPγS Binding Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Psychedelic-like Properties of Quipazine and Its Structural Analogues in Mice. ACS Chemical Neuroscience. [Link]

  • Psychedelic-like Properties of Quipazine and Its Structural Analogues in Mice. Request PDF. [Link]

  • GTPγS Binding Assays. PubMed. [Link]

  • Radioligand Binding Studies. Springer Nature Experiments. [Link]

  • first application of multi-in silico approach methodology for comprehensive prediction of ADME profile (absorption, distribution, metabolism and excretion) important for clinical toxicology and forensic purposes. PubMed. [Link]

  • Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. PMC. [Link]

  • (PDF) ADME-Toxpredictions of 3-benzimidazol-1-yl-1-(4-phenyl piperazine-1-yl) propan-1-one and their derivatives. ResearchGate. [Link]

  • Radioligand binding methods: practical guide and tips. PubMed. [Link]

  • In-vivo-discovery-and-development-of-serotonin-agonists-for-Dravet-syndrome. [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]

  • Discovery and in vitro Evaluation of Novel Serotonin 5‐HT2A Receptor Ligands Identified Through Virtual Screening. Request PDF. [Link]

  • In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. MDPI. [Link]

  • A Serotonin Story in a Toxicological Model of Parkinsonism: Real Time, In Vivo, Chemical Investigations in Mice. ResearchGate. [Link]

  • Transforming Amino Acids into Serotonin 5-HT2A Receptor Ligands Using Photochemistry. Journal of the American Chemical Society. [Link]

  • SERAAK2 as a Serotonin Receptor Ligand: Structural and Pharmacological In Vitro and In Vivo Evaluation. MDPI. [Link]

  • In vivo Hippocampal Serotonin Dynamics in Male and Female Mice: Determining Effects of Acute Escitalopram Using Fast Scan Cyclic Voltammetry. Frontiers. [Link]

  • SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Similarities between the pharmacological actions of quipazine and serotonin. PubMed. [Link]

  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs by Mohammed Almaghrabi. Auburn University. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]

Sources

Comparative

Commercial Suppliers of CAS 87394-65-8: High-Purity Comparison &amp; Validation Guide

Target Audience: Researchers, scientists, and drug development professionals. Introduction: The Critical Role of CAS 87394-65-8 1-(5-Chloropyridin-2-yl)piperazine (CAS 87394-65-8) is a highly versatile building block ext...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of CAS 87394-65-8

1-(5-Chloropyridin-2-yl)piperazine (CAS 87394-65-8) is a highly versatile building block extensively utilized in medicinal chemistry and agrochemical formulations[1]. Featuring a piperazine ring substituted with a 5-chloropyridine moiety, this compound serves as a privileged scaffold in the synthesis of central nervous system (CNS) therapeutics—such as [2]—and oncology targets like [3].

Because the secondary amine of the piperazine ring is highly reactive, trace impurities (such as unreacted starting materials or regioisomers) can severely compromise downstream N-alkylation or amidation coupling efficiencies. Consequently, sourcing high-purity (≥98%) material is a critical first step in establishing a robust drug development workflow.

Commercial Supplier Comparison

When selecting a commercial supplier for CAS 87394-65-8, researchers must balance claimed purity, analytical validation methods, and batch availability. Below is an objective comparison of top-tier suppliers based on their current product specifications.

SupplierClaimed PurityAnalytical MethodAvailable QuantitiesRecommended Application
Thermo Fisher Scientific 99%Unspecified / NMR250 mg, 1 gSensitive bioassays, late-stage synthesis[4][5]
Sigma-Aldrich 98%HPLC / NMRVariableGeneral organic synthesis, screening[6]
BLD Pharm 98%HPLC1 g, 5 g, 25 gScale-up synthesis, library generation[7]
Chem-Impex ≥ 97%GCVariableAgrochemicals, early-stage discovery[1]

Experimental Protocol: Self-Validating HPLC Purity Assessment

Even when sourcing from reputable vendors, internal quality control (QC) is mandatory before integrating CAS 87394-65-8 into multi-step syntheses. The following protocol outlines a self-validating High-Performance Liquid Chromatography (HPLC) method specifically optimized for basic piperazine derivatives.

Causality in Method Design (Expertise & Experience)

Piperazine derivatives possess basic nitrogen atoms that strongly interact with residual silanol groups on standard silica-based C18 columns. This interaction causes severe peak tailing, which artificially inflates the integration of the baseline and masks co-eluting impurities. To counteract this, we utilize a mobile phase modified with 0.1% Trifluoroacetic acid (TFA) . The TFA acts as an ion-pairing agent, protonating the basic amines and suppressing silanol interactions, thereby yielding sharp, symmetrical peaks for accurate purity quantification.

Step-by-Step Methodology
  • Sample Preparation & Self-Validation:

    • Accurately weigh 1.0 mg of commercial CAS 87394-65-8.

    • Dissolve in 1.0 mL of HPLC-grade Acetonitrile/Water (50:50 v/v) to create a 1 mg/mL stock solution.

    • Self-Validation Check: Sonicate the vial for 5 minutes. Any persistent turbidity indicates insoluble inorganic impurities or polymeric byproducts, prompting immediate batch rejection before injection.

  • Chromatographic Conditions:

    • Column: End-capped C18 column (e.g., 150 mm × 4.6 mm, 5 µm) to further minimize silanol activity.

    • Mobile Phase A: 0.1% TFA in HPLC-grade Water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 280 nm (optimal for capturing the chloropyridine chromophore).

  • Execution & Analysis:

    • Inject 10 µL of the sample.

    • Self-Validation Check: Run a blank injection (diluent only) immediately prior to the sample to establish a baseline and rule out system/column contamination.

    • Integrate the primary peak (typically eluting between 4-6 minutes depending on the system's dead volume) and calculate the relative area percentage against all other peaks. A threshold of ≥98% is required to proceed to synthesis.

Workflow Visualization

The following diagram illustrates the logical progression from commercial sourcing through QC validation and final synthetic application.

G A Commercial Sourcing CAS 87394-65-8 B QC Validation (HPLC-UV & 1H-NMR) A->B Aliquot for testing C Fail: < 98% Purity (Reject/Repurify) B->C Impurities detected D Pass: ≥ 98% Purity (Proceed to Synthesis) B->D Verified high purity E Synthetic Coupling (N-Alkylation / Click Chem) D->E Reagent addition F Bioactive Ligand (e.g., D4R / PARP7 Inhibitor) E->F Final purification

Figure 1: Quality control and synthetic application workflow for commercial CAS 87394-65-8.

Conclusion

For researchers utilizing 1-(5-Chloropyridin-2-yl)piperazine, the choice of supplier directly impacts the reproducibility of downstream assays. While vendors like Thermo Fisher and Sigma-Aldrich offer highly pure grades suitable for late-stage development[4][6], rigorous internal validation using ion-paired HPLC remains a non-negotiable step to ensure scientific integrity and prevent costly late-stage synthetic failures.

References

  • ResearchGate. "Bioisosteric Replacement of Amides with 1,2,3-Triazoles Improves Dopamine D4 Receptor Ligand Pharmacokinetics". ChemRxiv.[Link]

  • US Patent Application. "Inhibitors of PARP7".

Sources

Validation

Cost comparison of custom synthesis vs bulk purchase of piperazine salts

Strategic Sourcing of Piperazine Salts: A Cost, Purity, and Performance Comparison of Custom Synthesis vs. Bulk Purchase Introduction Piperazine is widely regarded as a privileged scaffold in modern drug discovery, featu...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Sourcing of Piperazine Salts: A Cost, Purity, and Performance Comparison of Custom Synthesis vs. Bulk Purchase

Introduction

Piperazine is widely regarded as a privileged scaffold in modern drug discovery, featured prominently in FDA-approved kinase inhibitors, antipsychotics, and antiviral agents 1[1]. Its two nitrogen atoms serve as versatile synthetic handles, allowing medicinal chemists to fine-tune critical physicochemical properties such as aqueous solubility, lipophilicity, and target binding affinity[1]. However, as a lead compound advances from discovery to process scale-up, drug development professionals face a critical procurement decision: should the required piperazine salts be sourced via bulk catalog purchase or commissioned through custom synthesis?

This guide objectively compares the performance, cost-efficiency, and analytical purity of both sourcing paradigms, providing actionable experimental workflows to validate chemical integrity.

Section 1: The Economics and Logistics of Sourcing

The true cost of a chemical intermediate extends far beyond its invoice price; it encompasses its functional cost within a synthetic pipeline. Bulk purchasing relies on catalog intermediates, which are highly cost-effective for standard derivatives (e.g., unsubstituted piperazine dihydrochloride) due to economies of scale. However, catalog compounds are often not comparable to first-time compounds required for pioneering therapeutics, where final pricing is dictated by the number of synthetic steps, required reagents, and stringent purity specifications2[2].

Conversely, custom API synthesis allows pharmaceutical companies to maintain absolute control over chemistry, impurity profiles, and regulatory strategy—elements essential for successful commercialization 3[3].

Table 1: Quantitative and Qualitative Comparison of Sourcing Strategies

ParameterBulk Purchase (Catalog)Custom Synthesis
Upfront Cost / gram Low ($1 - $10)High ($100 - $1,000+)
Lead Time Immediate (1-2 weeks)Extended (4-12 weeks)
Purity Profile Variable (95% - 98%)Highly Controlled (>99%)
Impurity Traceability Low (Generic CoA)High (Full route documentation)
IP Protection None (Off-the-shelf)Complete (Exclusive contract)
Ideal Application Early discovery, screeningIND-enabling studies, Clinical trials

Section 2: Causality in Impurity Profiles and Downstream Costs

Industrial bulk synthesis of piperazine often utilizes the reductive amination of ethanolamines or ethylenediamine over Ni-MgO catalysts at high temperatures (150°C - 400°C) 4[4]. While inexpensive, these harsh conditions frequently result in a mixture of products requiring extensive purification[4]. Common impurities in these bulk batches include unreacted ethylenediamine, structurally similar homopiperazine, and dibenzylpiperazine (DBZP) 5[5].

If a bulk-purchased piperazine salt containing trace ethylenediamine is used in a downstream amide-coupling step, the diamine impurity will competitively react, forming dimeric by-products. Removing these late-stage impurities can decimate overall yields, effectively making the "cheaper" bulk option exponentially more expensive due to purification bottlenecks. Custom synthesis mitigates this risk by utilizing highly selective pathways, such as Palladium-catalyzed Buchwald-Hartwig cross-coupling for N-arylation, which avoids the formation of these specific by-products entirely 6[6].

DecisionMatrix Start Identify Piperazine Salt Requirement Phase Project Phase & Molecular Complexity? Start->Phase Discovery Early Discovery / Standard Scaffold Phase->Discovery Low Complexity Clinical Pre-clinical to Clinical / Complex API Phase->Clinical High Complexity Bulk Bulk Catalog Purchase (Cost-Optimized) Discovery->Bulk Custom Custom Synthesis (Purity & IP Optimized) Clinical->Custom

Caption: Decision matrix for sourcing piperazine salts based on project phase and complexity.

Section 3: Experimental Protocol - Custom Synthesis and Comparative QC Validation

To objectively compare performance, we establish a self-validating protocol detailing the custom synthesis of an N-arylpiperazine hydrochloride salt, followed by the analytical quality control (QC) workflow used to benchmark it against a bulk-purchased equivalent.

Protocol 1: Palladium-Catalyzed N-Arylation and Salt Formation

Objective: Synthesize a high-purity N-arylpiperazine salt while avoiding the poly-alkylation issues common in bulk industrial methods.

  • Step 1: Catalyst Preparation. In a flame-dried Schlenk flask under argon, combine Pd₂(dba)₃ and BINAP ligand in anhydrous toluene. Stir for 15 minutes at room temperature.

    • Causality: The bulky BINAP ligand facilitates the oxidative addition of the aryl halide while sterically hindering off-target bis-arylation of the piperazine core, ensuring mono-selectivity.

  • Step 2: Reagent Addition. Add the aryl halide (1.0 eq), piperazine (1.5 eq), and sodium tert-butoxide (1.5 eq)[6].

  • Step 3: Reaction Execution. Purge the vessel with argon for 10 minutes, seal, and heat to 90°C with vigorous stirring for 12 hours.

    • Causality: Anhydrous solvent and an inert argon atmosphere are strictly maintained because moisture and oxygen rapidly quench the active Pd(0) species, leading to incomplete conversion and costly yield losses.

  • Step 4: Quench and Extraction. Cool to room temperature, quench with deionized water, and extract the organic layer with diethyl ether. Dry over MgSO₄ and filter.

  • Step 5: Salt Precipitation. Bubble anhydrous HCl gas through the ethereal extract at 0°C. Filter the resulting precipitate and wash with cold ether to isolate the N-arylpiperazine hydrochloride salt.

    • Causality: This selectively precipitates the target salt, leveraging the differential solubility of the ionized salt versus neutral organic impurities. It acts as an orthogonal purification step without relying solely on chromatography.

Protocol 2: Comparative Purity Assessment

Objective: Quantify trace impurities in both the custom-synthesized batch and a commercial bulk-purchased batch to validate the cost-to-purity ratio.

  • Step 1: Sample Preparation. Dissolve 10 mg of the custom-synthesized salt and 10 mg of the bulk-purchased salt in 1 mL of methanol respectively.

  • Step 2: GC-MS Analysis. Derivatize a 100 µL aliquot with trifluoroacetic anhydride (TFAA) to increase volatility. Inject 1 µL into the GC-MS (DB-5MS column, temperature program 50°C to 280°C at 10°C/min).

    • Causality: GC-MS is highly sensitive for volatile starting materials like ethylenediamine, which lack strong UV chromophores and might be entirely missed by standard HPLC-UV[5].

  • Step 3: HPLC-UV Analysis. Inject 10 µL of the underivatized sample into an HPLC system (C18 column, 254 nm detection). Run a gradient of 5-95% acetonitrile in water (with 0.1% TFA) over 20 minutes.

    • Causality: This method effectively separates and quantifies UV-active aromatic impurities, such as dibenzylpiperazine (DBZP), ensuring a comprehensive purity profile[5].

Workflow Reagents Aryl Halide + Piperazine Coupling Buchwald-Hartwig Amination (Pd cat.) Reagents->Coupling Salt HCl Gas Salt Precipitation Coupling->Salt QC HPLC/GC-MS Impurity Profiling Salt->QC Release Batch Release (>99% Purity) QC->Release

Caption: Self-validating workflow for custom synthesis and analytical QC of piperazine salts.

Conclusion

While bulk purchasing of piperazine salts offers immediate financial savings and rapid procurement, it introduces significant risk regarding lot-to-lot variability and trace impurities that can poison downstream synthetic steps. Custom synthesis, though requiring a higher initial investment, provides a self-validating, highly controlled workflow that guarantees API purity, protects intellectual property, and ultimately prevents catastrophic late-stage scale-up failures.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Source: NIH.
  • Synthesis of Novel Piperazine-Containing Compounds: A Technical Guide for Drug Discovery Professionals. Source: Benchchem.
  • Why Custom API Synthesis is Essential for Generic and Specialty Pharmaceuticals. Source: ResolveMass Laboratories Inc.
  • A Comparative Analysis of Piperazine Synthesis Methods for Researchers and Drug Development Professionals. Source: Benchchem.
  • Assessing the Purity of Synthesized Homopiperazine: A Comparative Guide. Source: Benchchem.
  • What Is Custom Synthesis and Why Is It Important? Source: Moravek, Inc.

Sources

Comparative

Toxicological Profiling of Arylpiperazine Scaffolds: Pyridinyl vs. Phenyl Piperazine

Executive Summary Arylpiperazines are privileged scaffolds in medicinal chemistry, forming the structural core of numerous antipsychotics, antidepressants, and antivirals. However, the exact nature of the aryl substituti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Arylpiperazines are privileged scaffolds in medicinal chemistry, forming the structural core of numerous antipsychotics, antidepressants, and antivirals. However, the exact nature of the aryl substitution dictates not only the pharmacological efficacy but also the safety margin of the compound. This guide provides an objective, data-driven comparison between 1-Phenylpiperazine (1-PP) and 1-(2-Pyridinyl)piperazine (1-PmP) . By analyzing their structure-toxicity relationships (STR), we demonstrate how a single nitrogen substitution in the aromatic ring fundamentally shifts the molecule from a highly toxic monoamine releasing agent to a safer, target-selective receptor modulator.

Structural & Physicochemical Causality

The toxicological divergence between these two scaffolds is rooted in their electronic distribution.

  • 1-Phenylpiperazine (1-PP): Acts as a rigid analogue of amphetamine[1]. The highly lipophilic phenyl ring allows rapid blood-brain barrier (BBB) penetration, while the basic piperazine nitrogen interacts directly with monoamine transporters.

  • 1-(2-Pyridinyl)piperazine (1-PmP): The introduction of an electron-withdrawing nitrogen in the pyridine ring alters the pKa of the distal piperazine moiety. This physicochemical shift reduces the scaffold's propensity to act as a direct monoamine releasing agent, instead favoring selective hydrogen-bonding interactions characteristic of α2-adrenoceptor antagonists[2].

Quantitative Toxicological Profile

The following table summarizes the comparative quantitative data and hazard classifications for both scaffolds.

Parameter1-Phenylpiperazine (1-PP)1-(2-Pyridinyl)piperazine (1-PmP)
Acute Oral Toxicity (Rat) LD50: 210 mg/kg[1][3]GHS Category 4 (Harmful if Swallowed)[4]
GHS Hazard Classification Danger (H301, H311, H314)[3]Warning (H302, H315, H319, H335)[2][4]
Primary Pharmacological Target Monoamine Releasing Agent (NE, 5-HT, DA)[1]α2-Adrenoceptor Antagonist[2]
Clinical Toxidrome Sympathomimetic (Agitation, Seizures)[5]Respiratory & Mucous Membrane Irritation[4]
Corrosivity Causes severe skin burns and eye damage[3]Causes skin and serious eye irritation[2]

Mechanistic Toxicology & Receptor Pharmacology

The Phenylpiperazine Liability

1-PP and its substituted derivatives (e.g., mCPP, TFMPP) exhibit a steep toxicological liability due to their mechanism of action. They enhance the release of catecholamines from sympathetic nerve terminals, leading to elevated intra-synaptic monoamine concentrations[5]. For instance, 1-PP has a half-maximal effective concentration (EC50) for norepinephrine release of just 186 nM[1]. In high doses, this synaptic overload causes severe sympathomimetic toxicity, characterized by palpitations, agitation, mydriasis, and seizures[5].

The Pyridinylpiperazine Advantage

Conversely, 1-PmP—often encountered as an active metabolite of anxiolytics like buspirone—acts primarily as an α2-adrenoceptor antagonist and modulates 5-HT receptors[2]. Because it lacks the potent monoamine-releasing properties of 1-PP, its acute toxicity profile is significantly lower, primarily restricted to localized mucous membrane and respiratory tract irritation upon direct exposure[4].

G PP 1-Phenylpiperazine (PP) Monoamine Monoamine Releasing Agent (NE, 5-HT, DA) PP->Monoamine High Affinity Binding PmP 1-(2-Pyridinyl)piperazine (PmP) Alpha2 Selective α2-Adrenoceptor Antagonist PmP->Alpha2 Receptor Modulation Symp Sympathomimetic Toxicity (LD50: 210 mg/kg) Monoamine->Symp Synaptic Overload MildTox Mild Irritation / Lower Toxicity (GHS: Warning) Alpha2->MildTox Controlled Signaling

Fig 1. Divergent signaling pathways and toxicological outcomes of PP vs PmP.

Experimental Protocols: Self-Validating Toxicological Assessment

To objectively evaluate the safety profile of these scaffolds during lead optimization, researchers must employ a self-validating experimental system.

Self-Validation Mechanism: This protocol utilizes a dual-axis validation. The in vitro monoamine efflux assay acts as the mechanistic predictor, while the in vivo LD50 behavioral observation acts as the phenotypic confirmation. By running a known monoamine releaser (e.g., amphetamine) alongside the test compounds, the system internally calibrates the baseline for sympathomimetic toxicity. If the in vitro efflux does not correlate with the in vivo toxidrome, the assay flags a secondary, off-target mechanism, ensuring no false assumptions are made regarding the cause of lethality.

Step-by-Step Methodology

Step 1: Physicochemical Validation & Preparation

  • Action: Synthesize or procure 1-PP and 1-PmP. Validate purity (>98%) via LC-MS.

  • Causality: Impurities in piperazine synthesis often include unreacted, highly toxic precursors. Validating purity ensures that the observed toxicity is derived strictly from the scaffold itself, rather than synthetic artifacts.

Step 2: In Vitro Synaptosomal Monoamine Efflux Assay

  • Action: Isolate rat brain synaptosomes. Pre-load synaptosomes with [3H]-norepinephrine. Expose to varying concentrations (10 nM - 10 μM) of 1-PP and 1-PmP.

  • Causality: 1-PP has a disproportionately high affinity for the NE transporter compared to dopamine[1]. We specifically track NE efflux because it is the primary driver of the fatal sympathomimetic toxidrome (e.g., tachycardia, hypertension) observed in phenylpiperazine-derived compounds[5].

Step 3: In Vivo Acute Toxicity & Toxidrome Mapping

  • Action: Administer compounds orally to Sprague-Dawley rats using a staggered dosing paradigm (e.g., 50, 100, 200, 500 mg/kg).

  • Causality: Sprague-Dawley rats are selected because their hepatic CYP450 expression closely mimics the metabolic pathways that handle arylpiperazines. We monitor for specific clinical signs (tremor, mydriasis, hyperthermia) to correlate in vivo behavioral toxicity with the in vitro monoamine efflux data.

Workflow Prep Compound Prep & QC LC-MS, pKa, LogP InVitro In Vitro Assay [3H]-Monoamine Efflux Prep->InVitro Validated InVivo In Vivo Model Rat Oral LD50 Prep->InVivo Formulated Data Data Synthesis Correlate EC50 & LD50 InVitro->Data Efflux Kinetics InVivo->Data Clinical Signs

Fig 2. Self-validating experimental workflow for comparative toxicology.

Conclusion

While the phenylpiperazine scaffold is a highly effective moiety for CNS targets, its inherent monoamine-releasing properties impart a severe toxicological liability, as evidenced by its low LD50 and corrosive nature[1][3]. Substituting the phenyl ring with a 2-pyridinyl moiety preserves the crucial piperazine hydrogen-bonding network necessary for receptor interaction but shifts the pharmacological profile away from direct monoamine release. This structural modification significantly improves the safety margin, reducing the risk of sympathomimetic toxidromes and making pyridinylpiperazine a superior candidate for safer drug design.

References

  • Title: Phenylpiperazine | Source: Wikipedia | URL: [Link]

  • Title: The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine | Source: PubMed | URL: [Link]

Sources

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